(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[(5-bromo-2,3-difluorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-5-1-7(11)9(12)8(2-5)14-4-6-3-13-6/h1-2,6H,3-4H2/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUZXUFBGPSCBM-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=C(C(=CC(=C2)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70703516 | |
| Record name | (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702687-42-1 | |
| Record name | (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=702687-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70703516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxirane, 2-[(5-bromo-2,3-difluorophenoxy)methyl]-, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane is a chiral epoxide that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring a reactive oxirane ring, a stereodefined center, and a polyhalogenated aromatic moiety, offers a valuable scaffold for the synthesis of complex molecular targets. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed synthetic protocols, insights into its reactivity, and a discussion of its potential applications in drug discovery and development.
Introduction and Nomenclature
This compound is a halogenated aryl glycidyl ether. The "R" designation in its name refers to the rectus configuration at the chiral center of the oxirane ring, a crucial feature for its application in asymmetric synthesis. The molecule's structure combines the high reactivity of the epoxide ring with the specific electronic and steric properties imparted by the bromo- and difluoro-substituents on the phenyl ring. These features make it an attractive intermediate for introducing complex functionalities into target molecules with a high degree of stereochemical control.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2R)-2-[(5-Bromo-2,3-difluorophenoxy)methyl]oxirane |
| CAS Number | 702687-42-1[1][2][3][4] |
| Molecular Formula | C₉H₇BrF₂O₂[1][2] |
| Molecular Weight | 265.05 g/mol [1][2] |
| SMILES | Brc1cc(OC[C@H]2CO2)c(c(c1)F)F[2] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical State | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Similar small, functionalized organic molecules often exist in this state. |
| Melting Point | Not determined. | |
| Boiling Point | Expected to be relatively high (>250 °C) and likely to decompose at atmospheric pressure. | The presence of the aromatic ring and halogen atoms increases intermolecular forces. |
| Solubility | Soluble in a wide range of common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Sparingly soluble in water. | The molecule has both polar (ether, epoxide) and nonpolar (aromatic ring) regions. |
| Stability | Stable under neutral and dry conditions. The epoxide ring is susceptible to opening under acidic or basic conditions. | Epoxides are known to be reactive three-membered rings.[5] |
| Storage | Recommended to be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[6] | To prevent degradation and polymerization of the epoxide. |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the Williamson ether synthesis, reacting 5-bromo-2,3-difluorophenol with a chiral three-carbon building block containing an epoxide precursor. A common and efficient method involves the use of (R)-epichlorohydrin or a derivative thereof.
Synthetic Pathway
The overall synthetic strategy involves the nucleophilic attack of the phenoxide ion of 5-bromo-2,3-difluorophenol on the electrophilic carbon of a chiral epoxide precursor.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following is a representative, field-proven protocol for the synthesis of this compound.
Materials:
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-difluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone or DMF to the flask to dissolve the reactants.
-
Addition of Epichlorohydrin: Add (R)-epichlorohydrin (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dominated by the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The stereochemistry of the chiral center dictates the stereochemical outcome of these reactions, making it a valuable tool in asymmetric synthesis.
Nucleophilic Ring-Opening Reactions
The epoxide ring can be opened by a wide variety of nucleophiles, including amines, alcohols, thiols, and organometallic reagents. The regioselectivity of the attack (at the C2 or C3 position of the oxirane) is influenced by the reaction conditions.
-
Under basic or neutral conditions: The nucleophile typically attacks the less sterically hindered terminal carbon of the epoxide.
-
Under acidic conditions: The nucleophile may attack the more substituted carbon due to the formation of a more stable partial positive charge in the transition state.
Caption: Nucleophilic ring-opening of the epoxide.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, its key spectroscopic features can be predicted based on its structure and data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic Protons: Two signals in the aromatic region (δ 7.0-7.5 ppm), likely appearing as complex multiplets due to H-F coupling. - Oxirane Protons: Three distinct signals in the region of δ 2.5-4.5 ppm, showing characteristic geminal and vicinal couplings. The diastereotopic protons of the CH₂ group will exhibit distinct signals. - -OCH₂- Protons: Two diastereotopic protons adjacent to the aromatic ring, appearing as a multiplet around δ 4.0-4.5 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 100-160 ppm), with chemical shifts influenced by the bromo and fluoro substituents. Carbon atoms directly bonded to fluorine will show large C-F coupling constants. - Oxirane Carbons: Two signals in the aliphatic region (δ 40-60 ppm). - -OCH₂- Carbon: A signal around δ 70 ppm. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns will be characteristic of their positions relative to the other substituents.[12][13][14][15][16] |
| FTIR (cm⁻¹) | - Epoxide Ring Vibrations: Characteristic peaks around 1250 (ring breathing), 950-810 (asymmetric C-O-C stretch), and 880-750 (symmetric C-O-C stretch).[17][18][19][20][21] - Aromatic C-H Stretching: Peaks around 3100-3000. - Aromatic C=C Stretching: Peaks in the 1600-1450 region. - C-O (Aryl Ether) Stretching: A strong band around 1250-1200. - C-F Stretching: Strong absorptions in the 1300-1000 region. - C-Br Stretching: A peak in the 600-500 region. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 264/266 with an isotopic pattern characteristic of a single bromine atom. - Major Fragmentation Pathways: Cleavage of the ether linkage, loss of the oxirane moiety, and fragmentation of the aromatic ring. Common fragments would include the phenoxy radical cation and ions resulting from the loss of CO, Br, and HF.[22][23] |
Applications in Drug Discovery and Development
The strategic placement of a chiral epoxide and a polyhalogenated aromatic ring makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals.
-
Chiral Building Block: The enantiopure epoxide serves as a "chiral pool" starting material, allowing for the introduction of a specific stereocenter into a target molecule. This is critical as the pharmacological activity of many drugs is dependent on their stereochemistry.[24]
-
Scaffold for Bioactive Molecules: The ring-opening of the epoxide with various nucleophiles provides a straightforward route to a diverse range of functionalized chiral molecules, such as amino alcohols and diols, which are common motifs in drug candidates.
-
Modulation of Physicochemical Properties: The bromo- and difluoro-substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule. Fluorine, in particular, is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity.
While specific drugs synthesized from this exact intermediate are not publicly disclosed, its structural motifs are present in various classes of therapeutic agents, including beta-blockers, antiviral agents, and enzyme inhibitors.
Safety and Handling
This compound should be handled with care by trained personnel in a well-ventilated laboratory setting. As with most epoxides and halogenated aromatic compounds, it should be considered potentially hazardous.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[25][26]
-
Ventilation: Use a chemical fume hood to minimize inhalation of vapors.[26]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.[27][28]
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and oxidizing agents, which can cause vigorous reactions and polymerization.[25]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and direct sunlight.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
A specific Safety Data Sheet (SDS) should be consulted for detailed handling and emergency procedures.
Conclusion
This compound is a specialized chemical intermediate with significant potential for the synthesis of complex, high-value molecules. Its well-defined stereochemistry and the unique combination of reactive and modulating functional groups make it a powerful tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and synthesis, paving the way for its broader application in innovative chemical research.
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An In-Depth Technical Guide to (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS Number: 702687-42-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of a Chiral Intermediate
(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane is a highly specialized chiral epoxide that has garnered significant attention in medicinal chemistry and process development. Its primary significance lies in its role as a key building block in the synthesis of Lifitegrast, an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist for the treatment of dry eye disease.[1][2] The precise stereochemistry and unique halogenation pattern of this oxirane are critical for the ultimate efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of its synthesis, properties, and applications, with a focus on the underlying scientific principles that govern its use in pharmaceutical development.
Physicochemical and Structural Characteristics
This compound is a halogenated organic compound featuring a strained three-membered oxirane ring, a chiral center, and a substituted aromatic moiety.[3] These structural features dictate its chemical reactivity and utility as a synthetic intermediate.
| Property | Value | Source(s) |
| CAS Number | 702687-42-1 | [4] |
| Molecular Formula | C₉H₇BrF₂O₂ | [4] |
| Molecular Weight | 265.05 g/mol | [4] |
| Appearance | (Not explicitly stated in search results, typically a colorless to pale yellow liquid or low-melting solid) | Inferred |
| Boiling Point | Not explicitly available in search results. | [5] |
| Melting Point | Not explicitly available in search results. | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and acetone. | Inferred |
| SMILES | FC1=C(F)C(OC[C@@H]2OC2)=CC(Br)=C1 | [6] |
Synthesis of this compound: A Stereoselective Approach
The synthesis of this chiral epoxide is a critical step in the overall synthesis of Lifitegrast. The primary strategy involves a nucleophilic substitution reaction, specifically a Williamson ether synthesis, between 5-bromo-2,3-difluorophenol and a suitable chiral three-carbon building block.[7][8][9][10][11]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two key starting materials: 5-bromo-2,3-difluorophenol and a chiral glycidyl derivative. The chirality of the final product is introduced through the use of an enantiomerically pure starting material, such as (R)-epichlorohydrin or (R)-glycidyl tosylate.
Caption: Retrosynthetic analysis of the target oxirane.
Step-by-Step Synthesis Protocol
Reaction: Williamson Ether Synthesis
Starting Materials:
-
5-Bromo-2,3-difluorophenol
-
(R)-epichlorohydrin
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, dimethylformamide)
Procedure:
-
Deprotonation of the Phenol: In a clean, dry reaction vessel, dissolve 5-bromo-2,3-difluorophenol in the chosen solvent. Add the base portion-wise at room temperature with stirring. The base will deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Nucleophilic Attack: To the resulting phenoxide solution, add (R)-epichlorohydrin dropwise. The phenoxide will act as a nucleophile, attacking the least hindered carbon of the epichlorohydrin in an SN2 reaction, displacing the chloride.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts. The filtrate is then typically washed with water and brine to remove any remaining base and salts.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Role in the Synthesis of Lifitegrast
This compound is a critical intermediate in the multi-step synthesis of Lifitegrast. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of other key fragments of the final drug molecule. The (R)-stereochemistry is essential for the correct three-dimensional orientation of the final drug, which is crucial for its binding to the LFA-1 receptor.[1]
The synthesis of Lifitegrast involves the coupling of several complex intermediates, and the use of this pre-functionalized, chiral epoxide simplifies the overall synthetic route and ensures the desired stereochemical outcome.[2][12][13]
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Introduction: The Analytical Challenge of a Chiral Pharmaceutical Building Block
An In-depth Technical Guide for the Structure Elucidation of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
This compound is a highly functionalized molecule of significant interest in pharmaceutical development.[1] Its structure presents a distinct analytical challenge, defined by three key features: a stereochemically defined chiral center at the epoxide, a flexible ether linkage, and a polysubstituted aromatic ring bearing bromine and fluorine atoms. For researchers in drug discovery and process development, unambiguous confirmation of its structure—identity, purity, and absolute stereochemistry—is not merely a procedural step but a prerequisite for advancing a candidate molecule.
This guide eschews a generic checklist approach. Instead, it presents a logical, field-proven workflow for the comprehensive structure elucidation of this molecule. We will demonstrate how a suite of orthogonal analytical techniques, when used in concert, creates a self-validating system that ensures the highest degree of scientific confidence. This document is structured to explain not just the what but the why behind each experimental choice, providing the causal links that are critical for robust scientific inquiry.
Part 1: Establishing the Foundation - Molecular Formula and Atomic Connectivity
Before delving into finer details like stereochemistry, the fundamental identity of the compound must be confirmed. This involves verifying the elemental composition and mapping the connections between atoms to form the correct molecular skeleton.
High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint
Expertise & Rationale: The first question for any unknown sample is, "What is its elemental formula?" Low-resolution mass spectrometry can be misleading, but HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of a unique elemental formula. This is the foundational piece of data upon which all other structural evidence is built.
An Electron Spray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺ or [M+Na]⁺), which is critical for formula determination.
Expected Data: The molecular formula for this compound is C₉H₇BrF₂O₂.[2][3][4] The presence of bromine is a key validation point, as its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern in the mass spectrum, providing immediate confirmation of a single bromine atom in the structure.
| Parameter | Theoretical Value | Observed Value (Example) |
| Molecular Formula | C₉H₇BrF₂O₂ | C₉H₇BrF₂O₂ |
| Exact Mass (⁷⁹Br) | 263.9601 | 263.9604 |
| Exact Mass (⁸¹Br) | 265.9580 | 265.9583 |
| Mass Error | - | < 2 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment of each hydrogen, carbon, and fluorine atom. For a molecule this complex, a suite of 1D and 2D NMR experiments is required to piece together the atomic connectivity puzzle.
-
¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling.
-
¹³C NMR: Identifies all unique carbon environments. Aromatic carbons typically appear between 120-150 ppm.[5]
-
¹⁹F NMR: Crucial for this molecule, it directly observes the two fluorine environments, confirming their presence and providing information about their coupling to neighboring protons and each other.
-
2D NMR (COSY, HSQC): These experiments correlate connected nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other (e.g., within the epoxide ring). HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.
Illustrative 2D NMR Connectivity Map:
The following diagram illustrates how correlations from COSY and HSQC experiments would be used to assemble the key fragments of the molecule.
Caption: Key 2D NMR correlations for assembling the molecular backbone.
Part 2: Verifying Functional Groups and Positional Isomerism
With a confirmed formula and skeleton, we must now validate the presence of key functional groups and confirm the specific substitution pattern on the aromatic ring.
Vibrational Spectroscopy (FTIR/Raman): Functional Group Fingerprinting
Expertise & Rationale: Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide an orthogonal method to confirm the functional groups suggested by NMR and MS.[6][7] They work by probing the vibrational energies of chemical bonds.[8] While NMR excels at the overall skeleton, FTIR is highly sensitive to specific bond types, especially polar ones like C-O and C=O, making it perfect for confirming the epoxide and ether moieties.
Key Expected Vibrational Modes:
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Rationale for Assignment |
| Epoxide | Asymmetric C-O-C stretch | ~1250 | Characteristic of the strained three-membered ring. |
| Epoxide | Ring "breathing" | ~850-950 | Confirms the cyclic ether structure. |
| Aryl Ether | Ar-O-C stretch | ~1200-1270 (asymmetric) | Indicates the ether linkage to the aromatic ring. |
| Aromatic Ring | C=C stretch | ~1450-1600 | Confirms the presence of the benzene ring. |
| Fluoroaromatic | C-F stretch | ~1100-1300 | Strong absorption confirming fluorine substitution. |
| Bromoaromatic | C-Br stretch | ~500-650 | Found in the far-IR or Raman "fingerprint" region. |
Detailed NMR Analysis: Pinpointing Substituent Positions
Expertise & Rationale: The initial NMR data provides the skeleton; a deeper analysis confirms the precise arrangement. The chemical shifts and, more importantly, the coupling constants (J-values) of the aromatic protons are highly sensitive to their electronic environment and position relative to substituents. Protons on an aromatic ring typically resonate between 6.5-8.0 ppm.[5][9] The electron-withdrawing nature of fluorine and bromine atoms will shift adjacent protons downfield.[10] Furthermore, the coupling between the two remaining aromatic protons (H-4 and H-6) will exhibit a meta-coupling constant (⁴JHH), which is typically small (2-3 Hz), confirming their 1,3 relationship relative to each other.
Part 3: The Critical Stereochemical Question - Confirming Enantiopurity
For a chiral molecule intended for pharmaceutical use, confirming the absolute configuration and enantiomeric purity is paramount.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantioseparation
Expertise & Rationale: Chiral HPLC is the definitive technique for separating and quantifying enantiomers.[11] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with each enantiomer.[12] The difference in stability of these complexes leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are exceptionally effective for a wide range of compounds, including chiral epoxides.[13][14]
Method development involves screening different CSPs and mobile phases (e.g., normal-phase like hexane/isopropanol or polar organic mode) to achieve optimal resolution.[13][15] The goal is to obtain a baseline separation of the (R)- and (S)-enantiomers. For the target compound, a single sharp peak at the expected retention time for the (R)-enantiomer, with no detectable peak for the (S)-enantiomer, would confirm its high enantiomeric purity.
Principle of Chiral Separation:
Caption: Differential interaction of enantiomers with a chiral stationary phase.
Experimental Protocol: Chiral HPLC Method
-
Column Selection: Start with a polysaccharide-based chiral column, such as a CHIRALCEL® OD or CHIRALPAK® AD.
-
Mobile Phase: Begin with a normal-phase mobile phase, typically a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v).
-
Flow Rate: Set a standard flow rate of 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Injection: Inject a small volume (5-10 µL) of a racemic standard (if available) to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor.
-
Analysis: Inject the sample of this compound.
-
Confirmation: A single peak corresponding to the retention time of the (R)-enantiomer confirms identity and purity. The enantiomeric excess (%ee) can be calculated from the peak areas if any of the (S)-enantiomer is detected.
Part 4: The Final Synthesis - An Integrated and Self-Validating Workflow
The true power of this analytical approach lies not in any single technique, but in their synergy. Each piece of data must be consistent with all others to build an unshakeable structural assignment.
The Logic of Self-Validation:
-
The HRMS provides an elemental formula (C₉H₇BrF₂O₂) that is fully accounted for by the number of signals in the ¹³C and ¹⁹F NMR spectra.
-
The connectivity map derived from 2D NMR is consistent with the functional groups independently identified by FTIR (epoxide, ether, aromatic).
-
The substitution pattern on the aromatic ring, determined by ¹H NMR coupling constants, is validated by the number of distinct aromatic signals in the ¹³C NMR spectrum.
-
Finally, the enantiopurity confirmed by Chiral HPLC validates the "(R)-" designation in the compound's name, ensuring the correct stereoisomer has been synthesized and analyzed.
This integrated approach ensures trustworthiness and scientific rigor. An inconsistency at any stage would invalidate the entire assignment and trigger further investigation.
Comprehensive Analytical Workflow Diagram:
Caption: A comprehensive workflow for structure elucidation and validation.
Conclusion
The structure elucidation of this compound is a multi-faceted task that demands more than the simple application of analytical techniques. It requires a logical, integrated strategy where each method provides a unique piece of the puzzle, and the final picture is assembled through rigorous cross-validation. By combining the elemental precision of HRMS, the detailed connectivity mapping of NMR, the functional group confirmation of FTIR, and the unambiguous stereochemical determination of chiral HPLC, researchers can achieve an authoritative and trustworthy structural assignment. This self-validating workflow is essential for ensuring the quality, safety, and efficacy of novel pharmaceutical agents.
References
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Spectroscopic Characterization of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral epoxide compound, (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane. This molecule is of significant interest in pharmaceutical chemistry due to its potential applications in drug synthesis and development.[1] A thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.
The molecular structure of this compound incorporates a brominated and difluorinated phenyl ring, an ether linkage, and a chiral oxirane (epoxide) ring.[1] Each of these functional groups contributes distinct and predictable signals in various spectroscopic techniques. This guide will systematically dissect these expected spectral features, providing a robust framework for the identification and characterization of this and structurally related compounds.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound will exhibit characteristic signals corresponding to the aromatic, ether, and epoxide moieties.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the oxirane and methyl group.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment Rationale |
| H (Aromatic) | 7.0 - 7.5 | m | - | The two aromatic protons will appear in the downfield region due to the deshielding effect of the aromatic ring. The electron-withdrawing effects of the bromine and fluorine atoms will further shift these signals downfield. Complex splitting (multiplet, m) is expected due to coupling with each other and potentially with the fluorine atoms. |
| H (C7) | 4.0 - 4.5 | m | - | The two diastereotopic protons on the carbon adjacent to the ether oxygen (C7) are expected to resonate in this region. Their chemical shift is influenced by the adjacent electronegative oxygen atom. They will exhibit complex splitting due to geminal coupling and coupling with the proton on C8. |
| H (C8) | 3.0 - 3.5 | m | - | The proton on the chiral center of the oxirane ring (C8) is expected to appear in this range.[2][3] This proton will show complex splitting due to coupling with the diastereotopic protons on C7 and the geminal protons on C9. |
| H (C9) | 2.5 - 3.0 | m | - | The two diastereotopic protons on the terminal carbon of the oxirane ring (C9) are expected to resonate at a slightly higher field compared to the C8 proton.[2][3] Their distinct chemical environments will lead to separate signals, and they will exhibit complex splitting due to geminal coupling and coupling with the C8 proton. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information about the number of unique carbon environments in the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C (Aromatic, C-O) | 150 - 160 | The aromatic carbon directly attached to the ether oxygen (C6) will be significantly deshielded and appear at a low field. |
| C (Aromatic, C-F) | 140 - 155 | The aromatic carbons bonded to fluorine (C1, C2) will also be deshielded. The signals may appear as doublets due to C-F coupling. |
| C (Aromatic, C-Br) | 110 - 120 | The aromatic carbon attached to bromine (C4) will resonate in this region. |
| C (Aromatic, C-H) | 100 - 115 | The aromatic carbons bonded to hydrogen (C3, C5) will appear at a relatively higher field compared to the substituted carbons. |
| C7 | 70 - 80 | The carbon of the methylene group adjacent to the ether oxygen (C7) will be deshielded by the oxygen atom. |
| C8 | 50 - 60 | The chiral carbon of the oxirane ring (C8) is expected to resonate in this range, which is characteristic for epoxide carbons.[4][5] |
| C9 | 45 - 55 | The terminal carbon of the oxirane ring (C9) will appear at a slightly higher field compared to the substituted C8.[4][5] |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the ether linkage, and the epoxide ring.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium to Strong |
| 1300 - 1000 | C-O stretch (ether and epoxide) | Strong |
| 1280 - 1230 | Epoxide ring "breathing" (symmetric stretch) | Medium |
| 950 - 810 | Epoxide ring (asymmetric stretch) | Strong |
| 880 - 750 | Epoxide ring (symmetric stretch) | Strong |
| 1100 - 1000 | C-F stretch | Strong |
| 700 - 500 | C-Br stretch | Medium to Strong |
The presence of a strong absorption band in the 1300-1000 cm⁻¹ region is a key indicator of the C-O bonds in the ether and epoxide groups.[2] More specifically, the characteristic vibrations of the three-membered epoxide ring are expected in the 1280-1230 cm⁻¹, 950-810 cm⁻¹, and 880-750 cm⁻¹ regions.[6] The absence of a strong, broad absorption around 3500-3200 cm⁻¹ would confirm the absence of a hydroxyl group, and the absence of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl group.[4]
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected to be observed, although it may be of low intensity.[2] Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The nominal molecular weight is 265 g/mol .[7]
-
Major Fragmentation Pathways: The fragmentation of the molecule is likely to be initiated by cleavage of the bonds adjacent to the ether oxygen and within the epoxide ring.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 207/209 | [C₇H₄BrF₂O]⁺ | Loss of the oxirane ring (C₂H₃O) |
| 187/189 | [C₆H₂BrF₂O]⁺ | Cleavage of the C-O bond between the aromatic ring and the ether oxygen, with the charge retained on the aromatic portion. |
| 157 | [C₉H₇F₂O₂]⁺ | Loss of the bromine atom. |
| 57 | [C₃H₅O]⁺ | Cleavage of the ether bond to form the glycidyl cation. |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is likely to induce more fragmentation, providing valuable structural information.
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate the mass spectrum.
Caption: Simplified representation of fragmentation in mass spectrometry.
Conclusion
The spectroscopic characterization of this compound provides a comprehensive understanding of its molecular structure. The predicted NMR, IR, and MS data presented in this guide offer a detailed roadmap for researchers working with this compound. By correlating the expected spectral features with the known structural motifs, scientists can confidently verify the identity and purity of their samples, which is a critical step in any drug discovery and development pipeline. The experimental protocols outlined provide a standardized approach to data acquisition, ensuring reproducibility and reliability of the results. This guide serves as a valuable resource for the scientific community, facilitating further research and application of this important chiral building block.
References
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]
-
Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. [Link]
-
Oregon State University. (2020, February 7). CH 336: Epoxide Spectroscopy. [Link]
-
Spectroscopy Online. (2022, March 1). The Infrared Spectra of Polymers V: Epoxies. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Ethers and Epoxides. [Link]
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Applichem. (n.d.). Oxirane,2-[(5-bromo-2,3-difluorophenoxy)methyl]-, (2R)-. [Link]
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An In-Depth Technical Guide to (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane for Advanced Research
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane, a chiral epoxide of significant interest in modern medicinal chemistry. We will delve into its material safety data, safe handling protocols, and its strategic applications in the synthesis of high-value pharmaceutical compounds.
Core Compound Identity and Properties
This compound is a halogenated chiral epoxide.[1] Its structure, featuring a reactive oxirane ring, a difluorinated phenyl ring, and a bromine atom, makes it a versatile synthetic intermediate.[1] The presence of fluorine and bromine can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 702687-42-1 | [3][4] |
| Molecular Formula | C₉H₇BrF₂O₂ | [3][4] |
| Molecular Weight | 265.05 g/mol | [3][4] |
| Appearance | Not explicitly stated, likely a solid or oil | - |
| Purity | Typically ≥98% | - |
| Storage | Sealed in a dry environment at 2-8°C is recommended by some suppliers | - |
Material Safety Data Sheet (MSDS)
Hazard Identification
GHS Hazard Statements:
Structural Alerts for Toxicity: The epoxide functional group is a known structural alert for potential genotoxicity. Epoxides are electrophilic and can react with nucleophilic sites in cellular macromolecules, including DNA, which can lead to mutations.[6] The presence of halogens on the aromatic ring can also modulate the metabolic profile and potential toxicity of the compound.[7]
First-Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if symptoms occur. Wash clothing before reuse.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, hydrogen fluoride, and hydrogen bromide.
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.
Handling and Storage
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use only in a chemical fume hood.[8][9][10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[8] Some suppliers recommend storage at 2-8°C.
Exposure Controls/Personal Protection
-
Engineering Controls: Work should be performed in a certified chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If the fume hood is not available or ventilation is inadequate, use a full-face supplied-air respirator.
-
Applications in Drug Development
Chiral epoxides are highly valued synthons in the pharmaceutical industry due to their ability to introduce stereocenters with high fidelity.[11] this compound is a key intermediate in the asymmetric synthesis of various pharmaceutical agents, most notably (S)-beta-blockers.[11][12][13]
Synthesis of (S)-Beta-Blockers
Beta-adrenergic blocking agents (beta-blockers) are a cornerstone in the management of cardiovascular diseases.[11] The therapeutic activity of many beta-blockers resides predominantly in the (S)-enantiomer.[11] The synthesis of enantiomerically pure (S)-beta-blockers is a critical objective in pharmaceutical manufacturing.[11][14]
The general synthetic strategy involves the nucleophilic ring-opening of the chiral epoxide with an appropriate amine. The (R)-configuration of the starting epoxide dictates the (S)-configuration of the resulting amino alcohol, a key structural feature of beta-blockers.
The brominated and difluorinated phenyl moiety of this compound can be a precursor to a variety of beta-blocker side chains, or it may be a feature of the final drug molecule itself, where the halogens can enhance binding affinity and modulate metabolic stability.[2][15]
Experimental Protocols
General Safe Handling Workflow
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of reactive chiral epoxides.
Illustrative Synthesis of an (S)-Beta-Blocker Intermediate
The following is a representative, non-validated protocol for the synthesis of an (S)-beta-blocker intermediate using a chiral epoxide. This should be adapted and optimized for specific substrates and reaction conditions.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the epoxide in a suitable solvent (e.g., isopropanol or acetonitrile).
-
Add the desired amine (e.g., isopropylamine, 1.2 eq).
Step 2: Reaction
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Purification
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (S)-amino alcohol.
Caption: A generalized workflow for the synthesis of an (S)-beta-blocker intermediate.
Conclusion
This compound is a valuable and highly reactive chiral building block with significant potential in pharmaceutical synthesis. Its careful and informed handling is paramount to ensure laboratory safety and successful experimental outcomes. This guide provides a foundational understanding of its properties, safety considerations, and applications to empower researchers in their drug discovery and development endeavors. Always consult the latest safety information from your chemical supplier and adhere to your institution's safety protocols.
References
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]
-
Klunder, J. M., Ko, S. Y., & Sharpless, K. B. (1986). Asymmetric epoxidation of allyl alcohol: efficient routes to homochiral. beta. -adrenergic blocking agents. The Journal of Organic Chemistry, 51(19), 3710–3712. [Link]
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Chirality. (2009). Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol. Chirality, 21(8), 745-50. [Link]
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University of Prince Edward Island. (n.d.). Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Retrieved from [Link]
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ECHA. (n.d.). (2R)-2-{[(5-bromo-2,3-difluorophenyl)oxy]methyl}oxirane. Retrieved from [Link]
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Lab Manager. (2025, January 30). Working Safely with Peroxides and Hydroperoxides in the Laboratory. Retrieved from [Link]
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The Emerging Therapeutic Potential of Halogenated Phenoxymethyl Oxiranes: A Technical Guide to Their Biological Activity
Foreword: Unlocking New Pharmacological Vistas
In the relentless pursuit of novel therapeutic agents with enhanced efficacy and specificity, medicinal chemists are increasingly turning their attention to the strategic modification of known bioactive scaffolds. Among these, the phenoxymethyl oxirane core has emerged as a promising framework. Its inherent reactivity, governed by the strained oxirane ring, coupled with the versatile aromaticity of the phenoxy group, presents a unique canvas for pharmacological innovation. The introduction of halogens—a classic yet potent strategy in drug design—to this scaffold is poised to unlock a new dimension of biological activity. This guide provides a comprehensive technical exploration of the anticipated biological activities of halogenated phenoxymethyl oxiranes, drawing upon established principles of medicinal chemistry and extrapolating from the known bioactivities of structurally related compounds. While direct, extensive research on this specific class of molecules remains nascent, this document serves as a foundational resource for researchers, scientists, and drug development professionals, offering a roadmap for future investigation and application.
I. The Architectural Blueprint: Understanding the Phenoxymethyl Oxirane Scaffold
The phenoxymethyl oxirane molecule, at its core, is an ether linkage between a phenyl group and a glycidyl group (an oxirane with a methyl bridge). The key structural features that underpin its biological potential are:
-
The Oxirane Ring: This three-membered heterocyclic ether is characterized by significant ring strain, making it susceptible to nucleophilic attack and ring-opening reactions.[1] This inherent reactivity is a double-edged sword; it is the basis for covalent interactions with biological macromolecules, such as enzymes and DNA, but it also necessitates careful consideration of potential toxicity. The ring-opening can proceed via different mechanisms depending on the reaction conditions (acidic or basic), influencing the nature of the resulting adduct.[2][3]
-
The Phenoxy Moiety: The aromatic phenyl ring provides a platform for a multitude of non-covalent interactions, including π-π stacking, hydrophobic interactions, and hydrogen bonding (if substituted). Its presence is a key predictor of cytotoxic potency in simple oxiranes.[4][5] Furthermore, the phenoxy group can be readily substituted with various functional groups to modulate the molecule's physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability.
-
The Ether Linkage: The ether bond connects the reactive oxirane and the versatile phenoxy components, providing a degree of conformational flexibility that can influence how the molecule fits into the active sites of biological targets.
II. The Halogen Hammer: A Strategic Tool for Modulating Bioactivity
Halogenation is a time-honored and highly effective strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds.[6] The introduction of fluorine, chlorine, bromine, or iodine can profoundly impact a molecule's:
-
Lipophilicity: Halogens, particularly chlorine and bromine, can significantly increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
-
Electronic Effects: The high electronegativity of halogens can create dipole moments and alter the electron distribution within the molecule, influencing its binding affinity to target proteins.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.
-
Binding Interactions: Halogen atoms can participate in specific, non-covalent interactions known as halogen bonds, which can contribute to the overall binding energy of a drug-receptor complex.
The position and nature of the halogen substituent are critical determinants of its effect on biological activity, a principle well-documented in various classes of bioactive molecules.[7][8][9]
III. Anticipated Biological Activities: A Synthesis of Evidence
While direct experimental data on halogenated phenoxymethyl oxiranes is limited, a compelling case for their potential biological activities can be constructed by examining structurally analogous compounds.
A. Anticancer Activity: A Multifaceted Approach
The phenoxymethyl oxirane scaffold, particularly with the inclusion of halogens, is anticipated to exhibit significant anticancer properties through several mechanisms:
-
Alkylation and DNA Damage: The electrophilic nature of the oxirane ring allows it to act as an alkylating agent, forming covalent adducts with nucleophilic sites on DNA and proteins. This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][5] Studies on simple oxiranes have demonstrated their ability to induce apoptosis at concentrations below their cytotoxic threshold.[4][5]
-
Enzyme Inhibition: Halogenated aromatic compounds have shown potent inhibitory activity against a range of enzymes crucial for cancer cell proliferation and survival. For instance, halogenated chalcones, which also possess a phenoxy-like moiety, have been reported to inhibit kinases such as p38α MAPK, leading to decreased cell proliferation.[10][11] It is plausible that halogenated phenoxymethyl oxiranes could similarly target key signaling pathways in cancer cells.
-
Induction of Oxidative Stress: Some halogenated compounds can induce the production of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and triggering apoptotic pathways.[10][11]
Structure-Activity Relationship (SAR) Insights:
Based on studies of related compounds, the following SAR trends can be predicted for the anticancer activity of halogenated phenoxymethyl oxiranes:
-
Position of Halogenation: The position of the halogen on the phenyl ring is expected to be a critical determinant of activity. Studies on halogenated phenoxypropanolamines suggest that 2,5-dihalogenation leads to more potent beta-adrenolytic effects than 2,4- or 3,4-dihalogenation.[9] A similar positional dependence is likely to be observed for anticancer activity.
-
Nature of the Halogen: The type of halogen (F, Cl, Br, I) will influence the compound's lipophilicity and electronic properties, thereby affecting its cellular uptake and target binding. For instance, in halogenated chalcones and flavonols, the antiproliferative activity was found to increase in the order F < Cl < Br.[7]
-
Stereochemistry of the Oxirane Ring: The stereochemistry of the oxirane ring can significantly impact biological activity, as demonstrated in the case of diastereoisomeric 3-bromo-1,2-epoxycyclohexanes, where the trans isomer was more mutagenic than the cis isomer.[8] This is likely due to differential interactions with metabolic enzymes.[8]
B. Antimicrobial Activity: A Broad Spectrum of Possibilities
Halogenated compounds have a long history of use as antimicrobial agents.[6] The incorporation of a halogen into the phenoxymethyl oxirane scaffold is likely to confer potent antimicrobial properties.
-
Mechanism of Action: The antimicrobial activity could arise from multiple mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and interference with DNA replication. The oxirane ring could act as an alkylating agent, inactivating key microbial proteins and enzymes.
-
Spectrum of Activity: It is anticipated that these compounds could exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is supported by the observed antimicrobial activity of polymers derived from glycidyl methacrylate, a related epoxide. The synergistic antimicrobial effect observed with glycidyltrimethylammonium chloride and silver nanoparticles further highlights the potential of the glycidyl moiety in antimicrobial applications.
SAR Insights for Antimicrobial Activity:
-
Lipophilicity and Membrane Permeation: The increased lipophilicity conferred by halogens could enhance the ability of the compounds to penetrate the lipid-rich cell walls of bacteria, particularly Gram-negative bacteria.
-
Target Specificity: The specific halogen and its position could influence the compound's affinity for microbial targets, leading to variations in the spectrum of activity.
IV. Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of novel halogenated phenoxymethyl oxiranes, a series of well-established in vitro assays are recommended.
A. Anticancer Activity Assessment
1. Cytotoxicity and Antiproliferative Assays:
-
MTT Assay: To determine the concentration-dependent cytotoxic effect on various cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and normal cell lines (for selectivity).[10]
-
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compounds for 48-72 hours.
-
Add MTT solution and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits cell growth by 50%).
-
-
2. Apoptosis Assays:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.
-
Protocol:
-
Treat cells with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
-
Caspase Activity Assay: To measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[4][5]
-
Protocol:
-
Lyse the treated cells to release cellular proteins.
-
Incubate the cell lysate with a fluorogenic or colorimetric caspase-3 substrate.
-
Measure the fluorescence or absorbance to quantify caspase-3 activity.
-
-
3. Cell Cycle Analysis:
-
Propidium Iodide (PI) Staining and Flow Cytometry: To determine the effect of the compounds on cell cycle progression.[10][11]
-
Protocol:
-
Treat cells with the test compounds for 24 hours.
-
Harvest and fix the cells in cold ethanol.
-
Treat the cells with RNase A and stain with PI.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
B. Antimicrobial Activity Assessment
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Broth Microdilution Method: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visual inspection for the absence of turbidity.
-
-
2. Minimum Bactericidal Concentration (MBC) Determination:
-
Subculturing from MIC Assay: To determine the lowest concentration of the compound that kills 99.9% of the initial bacterial inoculum.
-
Protocol:
-
Take an aliquot from the wells of the MIC assay that show no visible growth.
-
Plate the aliquots onto agar plates without the test compound.
-
Incubate the plates and count the number of colony-forming units (CFUs).
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum.
-
-
V. Visualizing the Path Forward: Workflow and Mechanistic Pathways
To provide a clearer understanding of the proposed research and potential mechanisms of action, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway.
Experimental Workflow for Biological Evaluation
Caption: A streamlined workflow for the synthesis and biological evaluation of halogenated phenoxymethyl oxiranes.
Hypothetical Anticancer Mechanism of Action
Caption: A putative signaling pathway illustrating the anticancer mechanism of halogenated phenoxymethyl oxiranes.
VI. Concluding Remarks and Future Directions
The halogenated phenoxymethyl oxirane scaffold represents a largely unexplored but highly promising area for the discovery of new therapeutic agents. By leveraging the combined chemical properties of the oxirane ring, the phenoxy group, and halogen substituents, it is possible to design and synthesize a diverse library of compounds with potent anticancer and antimicrobial activities. The technical guidance provided herein, based on a comprehensive analysis of structurally related molecules, offers a solid foundation for initiating research in this exciting field. Future work should focus on the systematic synthesis and biological evaluation of a range of halogenated phenoxymethyl oxiranes to establish definitive structure-activity relationships. Furthermore, in-depth mechanistic studies will be crucial to identify the specific cellular targets and pathways modulated by these compounds, ultimately paving the way for their potential development as next-generation therapeutics.
VII. References
-
Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. ()
-
Correlation of apoptotic potential of simple oxiranes with cytotoxicity. ()
-
Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. ()
-
Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. ()
-
Superior anticancer activity of halogenated chalcones and flavonols over the natural flavonol quercetin. ()
-
Correlation of apoptotic potential of simple oxiranes with cytotoxicity. ()
-
Structure activity relationship of epoxides: different mutagenicity of the two diastereoisomeric 3-bromo-1,2-epoxycyclohexanes. ()
-
Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ()
-
synthesis and antimicrobial activity of modified glycidyl methacrylate polymers having a quaternary ammonium and phosphonium groups. ()
-
Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. ()
-
Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. ()
-
GLVCIDYL ETHERS. ()
-
[Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. ()
-
Antimicrobial Activity of Halogens. ()
-
Synthesis and evaluation of new chalcones and oximes as anticancer agents. ()
-
Development of Synergistic Antimicrobial Coating of p-Aramid Fibers Using Ag Nanoparticles and Glycidyltrimethylammonium Chloride (GTAC) without the Aid of a Cross-Linking Agent. ()
-
Design, synthesis, and antitumor activity evaluation of steroidal oximes. ()
-
Bioactive Steroids Bearing Oxirane Ring. ()
-
The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. ()
-
Anti-Acanthamoeba Activity of Brominated Sesquiterpenes from Laurencia johnstonii. ()
-
(S)-2-(Phenoxymethyl)oxirane 95%. ()
-
Chemical Properties of Oxirane, (phenoxymethyl)- (CAS 122-60-1). ()
-
Facile Synthesis of Vicinal Halohydrins Via Organocatalytic Halogen Nucleophile-Induced Regioselective Opening of Epoxides. ()
-
Epoxides - The Outlier Of The Ether Family. ()
-
Ring Opening of Epoxides. ()
-
Synthesis of epoxides. ()
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The Strategic Utility of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane: A Chiral Synthon for Advanced Pharmaceutical Intermediates
Abstract
(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane is a highly functionalized chiral building block of significant interest in medicinal chemistry and drug development. Its unique structural features—a stereochemically defined epoxide, a di-fluorinated phenyl ring, and a bromine substituent—offer a versatile platform for the synthesis of complex molecular architectures, particularly chiral β-amino alcohols which are core components of many blockbuster pharmaceuticals. This technical guide provides an in-depth exploration of the synthesis and potential applications of this valuable intermediate, with a focus on the strategic considerations for its use in the development of novel therapeutics, including analogues of β-adrenergic receptor antagonists (beta-blockers).
Introduction: Unveiling a Privileged Chiral Building Block
This compound, with CAS Number 702687-42-1, is a halogenated aryl glycidyl ether. The molecule's utility is primarily derived from its trifecta of reactive sites: the electrophilic three-membered oxirane ring, the stereodefined (R)-configuration at C2 of the oxirane, and the substituted aromatic ring amenable to further functionalization. The presence of fluorine atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing metabolic stability and receptor binding affinity. The bromine atom serves as a convenient handle for cross-coupling reactions, allowing for the introduction of additional molecular complexity.
This guide will delve into the synthetic pathways to access this chiral synthon and explore its cornerstone application in the stereoselective synthesis of β-amino alcohols, a critical pharmacophore in numerous drug classes.
Synthesis of this compound: A Stereocontrolled Approach
The enantioselective synthesis of the title compound is paramount to its application in chiral drug synthesis. The most common and industrially scalable strategies involve the nucleophilic substitution of a chiral three-carbon electrophile with 5-bromo-2,3-difluorophenol. Two primary approaches are highlighted below.
Method A: Alkylation with (R)-Epichlorohydrin
This is a direct and cost-effective method that leverages the commercial availability of enantiopure epichlorohydrin. The reaction proceeds via a Williamson ether synthesis mechanism.
Reaction Scheme:
Methodological & Application
Application Notes & Protocols for the Synthesis of (R)-2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of (R)-2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane in Medicinal Chemistry
This compound is a chiral epoxide of significant interest in the pharmaceutical industry.[1][2] Its structural motifs, including a halogenated phenyl ring and a stereodefined epoxide, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications.[1] The precise spatial arrangement of the atoms, dictated by the (R)-configuration of the epoxide, is often crucial for biological activity, highlighting the importance of robust and efficient enantioselective synthetic methods. Chiral epoxides are highly sought-after intermediates due to the inherent ring strain that facilitates regioselective and stereoselective ring-opening reactions with a variety of nucleophiles.[3][4][5][6] This reactivity allows for the straightforward introduction of two adjacent functional groups with well-defined stereochemistry, a critical step in the synthesis of many active pharmaceutical ingredients (APIs).[1]
This document provides a comprehensive guide to the synthesis of this compound, focusing on a highly effective and widely adopted strategy: the hydrolytic kinetic resolution (HKR) of the corresponding racemic epoxide.[7][8][9] This approach is favored for its practicality, high enantioselectivity, and the commercial availability of the required chiral catalyst.[7][8][10]
Synthetic Strategy: A Two-Step Approach to Enantiopure Epoxide
The synthesis of the target molecule is strategically divided into two key stages:
-
Formation of the Racemic Epoxide: A Williamson ether synthesis is employed to couple 5-bromo-2,3-difluorophenol with an excess of epichlorohydrin.[11][12][13][14][15] This well-established SN2 reaction forms the racemic mixture of 2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane.[15]
-
Enantioselective Resolution: The racemic epoxide undergoes a hydrolytic kinetic resolution (HKR) catalyzed by a chiral (salen)Co(III) complex, a method pioneered by Jacobsen and coworkers.[7][8][9][10] This reaction selectively hydrolyzes the (S)-enantiomer to the corresponding diol, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess.[7][8][16]
Visualizing the Synthetic Workflow
Caption: Synthetic pathway to this compound.
Expertise & Experience: The "Why" Behind the Protocol
The selection of the Jacobsen Hydrolytic Kinetic Resolution is a deliberate choice rooted in its proven efficiency and broad applicability.[7][8][9] The (salen)Co(III) catalyst acts as a chiral Lewis acid, activating one enantiomer of the epoxide more effectively towards nucleophilic attack by water.[16] This difference in reaction rates between the two enantiomers is the cornerstone of the kinetic resolution, allowing for the isolation of the unreacted epoxide with high enantiopurity.[7][8][16]
The initial Williamson ether synthesis is a robust and high-yielding reaction.[11][12][15] Using a base such as potassium carbonate is crucial for deprotonating the phenol, thereby generating the nucleophilic phenoxide.[11][12] Epichlorohydrin serves as the electrophile, and using it in excess helps to drive the reaction to completion and minimize the formation of byproducts.
Trustworthiness: A Self-Validating System
The protocol described below incorporates several checkpoints to ensure a successful outcome. The purity of the starting materials is paramount. The progress of the Williamson ether synthesis can be conveniently monitored by Thin Layer Chromatography (TLC). For the kinetic resolution, the reaction is typically allowed to proceed to approximately 50% conversion to achieve a high enantiomeric excess for the remaining epoxide. The final product's identity and purity should be confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The enantiomeric excess (ee) of the final product must be determined by chiral HPLC or GC analysis.
Detailed Experimental Protocols
Part 1: Synthesis of Racemic 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Materials:
-
5-Bromo-2,3-difluorophenol
-
Epichlorohydrin
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2,3-difluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add epichlorohydrin (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude racemic 2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Part 2: Hydrolytic Kinetic Resolution of 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Materials:
-
Racemic 2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) [(R,R)-(salen)Co(II)]
-
Acetic acid (glacial)
-
Water (deionized)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve (R,R)-(salen)Co(II) (0.005 eq) in THF.
-
Add glacial acetic acid (0.005 eq) and stir the mixture in air for 30 minutes. The color of the solution should change, indicating the oxidation of Co(II) to Co(III).
-
To this catalyst solution, add the racemic 2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane (1.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add water (0.55 eq) dropwise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the resolution can be monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining epoxide.
-
Once the desired conversion (typically around 50%) is reached, concentrate the reaction mixture under reduced pressure.
-
The crude residue, containing the (R)-epoxide and the (S)-diol, can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to separate the two components.
-
The fractions containing the (R)-epoxide are collected and the solvent is removed in vacuo to yield the final product.
-
Confirm the structure and purity of the (R)-epoxide by 1H NMR, 13C NMR, and mass spectrometry.
-
Determine the enantiomeric excess of the purified (R)-epoxide by chiral HPLC or GC analysis.
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis | Hydrolytic Kinetic Resolution |
| Key Reagents | 5-Bromo-2,3-difluorophenol, Epichlorohydrin, K₂CO₃ | Racemic Epoxide, (R,R)-(salen)Co(II), H₂O, Acetic Acid |
| Solvent | Acetone | THF |
| Temperature | Reflux | Room Temperature |
| Typical Yield | >90% (racemic) | ~45% (of desired enantiomer) |
| Expected Purity | >95% (after chromatography) | >98% (after chromatography) |
| Expected ee | N/A (racemic) | >99% |
References
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023). Journal of Synthetic Chemistry.
- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. Journal of the American Chemical Society, 124(7), 1307–15.
- Ring Opening Reaction of Epoxides. (n.d.). Scribd.
- NEW JACOBSEN'S C
- Kim, D., Chun, Y. I., & Lee, S. (2023). Theoretical Study of the Reaction Mechanism of Phenol–Epoxy Ring-Opening Reaction Using a Latent Hardening Accelerator and a Reactivity Evaluation by Substituents.
- Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.
- Furrow, M. E., Schaus, S. E., & Jacobsen, E. N. (1998). Practical Access to Enantiopure C-3 Building Blocks via Hydrolytic Kinetic Resolution. Organic Syntheses, 76, 1.
- Ready, J. M., & Jacobsen, E. N. (2001). Mechanistic Basis for High Reactivity of (salen)Co–OTs in the Hydrolytic Kinetic Resolution of Terminal Epoxides. The Journal of Organic Chemistry, 66(21), 6984-6991.
- Jacobsen HKR - The best reaction in organic chemistry? (2022). YouTube.
- A Comparative Analysis of (R)-4-(Oxiran-2-ylmethyl)morpholine and Other Chiral Epoxides in Asymmetric Synthesis. (2025). Benchchem.
- Iida, T., Yamamoto, T., Matsuoka, H., & Shibasaki, M. (2001). Catalytic Enantioselective meso-Epoxide Ring Opening Reaction with Phenolic Oxygen Nucleophile Promoted by Gallium Heterobimetallic Multifunctional Complexes. Journal of the American Chemical Society, 123(41), 10238-10245.
- The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
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- Catalytic Regioselective Epoxide Ring Opening with Phenol Using Homogeneous and Supported Analogues of Dimethylaminopyridine. (2025).
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- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
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- Oxirane,2-[(5-bromo-2,3-difluorophenoxy)methyl]-, (2R)- | 702687-42-1. (n.d.). Appchem.
- Studies of Substituent Effect on Asymmetric Epoxidation of Chromenes by Chiral Dioxirane. (2006).
- US6228955B1 - Asymmetric epoxides, their synthesis and use. (n.d.).
- This compound. (n.d.). ChemicalBook.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). PMC - NIH.
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- Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. (n.d.). ChemRxiv.
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Application Note: A Practical Guide to the Chiral Synthesis of 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Abstract
This application note provides a comprehensive, field-tested protocol for the enantioselective synthesis of 2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane, a valuable chiral building block in pharmaceutical and materials science research. The synthetic strategy is a robust two-step process commencing with the Williamson ether synthesis to form the key intermediate, 1-allyloxy-5-bromo-2,3-difluorobenzene. The critical chiral induction is achieved in the second step via the Jacobsen-Katsuki asymmetric epoxidation of the terminal olefin. We detail the rationale behind the methodological choices, provide step-by-step protocols for synthesis and purification, and discuss the mechanistic underpinnings of the enantioselective transformation. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable route to this and structurally related chiral epoxides.
Introduction and Strategic Overview
The target molecule, 2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane, integrates several key structural features that make it a highly desirable intermediate in medicinal chemistry. The halogenated phenyl ring offers sites for further functionalization and can modulate the pharmacokinetic properties of a parent molecule, while the chiral epoxide is a versatile electrophile for introducing stereocenters. The synthesis of enantiopure epoxides is therefore a critical challenge in modern organic chemistry[1].
Our synthetic approach is designed for efficiency and high stereochemical control. The overall workflow is depicted below.
Diagram 1: Overall Synthetic Workflow.
The strategy hinges on the Jacobsen-Katsuki epoxidation, a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst.[2][3][4] This reaction is complementary to the Sharpless epoxidation, which is highly effective for allylic alcohols but less so for allyl ethers.[3][5] The choice of the Jacobsen-Katsuki protocol provides direct access to the target epoxide from the allyl ether precursor with high enantioselectivity.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Allyl bromide is toxic and lachrymatory. Dichloromethane is a suspected carcinogen. Handle all reagents with appropriate care.
Protocol 1: Synthesis of 1-Allyloxy-5-bromo-2,3-difluorobenzene
This procedure details a standard Williamson ether synthesis. Anhydrous conditions are recommended for optimal yield.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-2,3-difluorophenol | 208.99 | 5.00 g | 23.9 |
| Allyl bromide | 120.98 | 2.5 mL (3.45 g) | 28.5 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.96 g | 35.9 |
| Acetone (anhydrous) | 58.08 | 100 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NH₄Cl | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2,3-difluorophenol[6][7] (5.00 g, 23.9 mmol) and anhydrous potassium carbonate (4.96 g, 35.9 mmol).
-
Add 100 mL of anhydrous acetone via syringe.
-
Commence stirring and add allyl bromide (2.5 mL, 28.5 mmol) dropwise.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate as eluent).
-
Once the starting phenol is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the potassium carbonate and rinse the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Dissolve the oil in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 1-5% ethyl acetate in hexanes) to afford 1-allyloxy-5-bromo-2,3-difluorobenzene as a clear oil.
Expected Outcome: Typical yields range from 85-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Enantioselective Synthesis of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
This protocol employs the Jacobsen-Katsuki epoxidation. To synthesize the (S)-enantiomer, substitute the (S,S)-Jacobsen's catalyst.
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 1-Allyloxy-5-bromo-2,3-difluorobenzene | 249.07 | 4.00 g | 16.06 |
| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst) | 637.05 | 512 mg | 0.80 |
| Dichloromethane (DCM, anhydrous) | 84.93 | 80 mL | - |
| Sodium Hypochlorite (NaOCl, buffered bleach, ~8.25%) | 74.44 | 40 mL | ~44.0 |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfite (Na₂SO₃) | 126.04 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask, add the allyl ether intermediate (4.00 g, 16.06 mmol) and Jacobsen's catalyst (512 mg, 0.05 mol eq).
-
Add 80 mL of anhydrous dichloromethane and stir at room temperature until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
-
Begin vigorous stirring and add the buffered sodium hypochlorite solution (40 mL) dropwise over 30-45 minutes. Note: Vigorous stirring is essential for this biphasic reaction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC until the starting allyl ether is consumed.
-
Upon completion, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidant, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5-15% ethyl acetate in hexanes) to yield the chiral epoxide as a colorless oil.[8][9][10]
Expected Outcome: Typical yields are in the range of 70-85%. Enantiomeric excess (ee) should be determined by chiral HPLC analysis and is expected to be >95%.
Mechanistic Insight: The Jacobsen-Katsuki Catalytic Cycle
The high enantioselectivity of the Jacobsen-Katsuki epoxidation is derived from the C₂-symmetric chiral salen ligand complexed to a manganese center.[3] The currently accepted mechanism involves the oxidation of the Mn(III) precatalyst to a highly reactive Mn(V)-oxo species, which serves as the active oxidant.[2][11]
Diagram 2: Simplified Catalytic Cycle of Jacobsen-Katsuki Epoxidation.
The catalytic cycle begins with the oxidation of the stable Mn(III) complex by the stoichiometric oxidant (NaOCl) to form the key manganese(V)-oxo intermediate. The alkene substrate then approaches this active species. The bulky substituents on the salen ligand create a chiral environment that dictates the facial selectivity of the oxygen atom transfer. A "side-on" approach of the olefin to the metal-oxo bond is generally favored, leading to a concerted (or near-concerted) oxygen transfer.[2][11] This step forms the epoxide product with a high degree of enantioselectivity and regenerates the Mn(III) catalyst, allowing it to re-enter the catalytic cycle.
Conclusion
The synthetic route detailed in this application note provides a reliable and highly enantioselective method for producing 2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane. The two-step sequence, culminating in a Jacobsen-Katsuki epoxidation, is scalable and utilizes commercially available starting materials and catalysts. This protocol should serve as a valuable resource for researchers requiring access to this and other structurally analogous chiral epoxides for applications in asymmetric synthesis and drug discovery.
References
-
Katsuki, T., & Martin, V. S. (1996). Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions, 48, 1-299. Available from: [Link]
-
Pinto, A. S., et al. (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 16(5), 4116-4162. Available from: [Link]
-
Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. Available from: [Link]
-
Zhang, W., & Yamamoto, H. (2007). Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols. Journal of the American Chemical Society, 129(2), 286-287. Available from: [Link]
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. Available from: [Link]
-
Wikipedia. Jacobsen epoxidation. Available from: [Link]
-
Grokipedia. Jacobsen epoxidation. Available from: [Link]
-
Murase, N., et al. (2002). Chiral Vanadium-Based Catalysts for Asymmetric Epoxidation of Allylic Alcohols. The Journal of Organic Chemistry, 67(23), 8279-8282. Available from: [Link]
-
PubMed Central. (2015). Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. Chemical Communications, 51(5), 832-835. Available from: [Link]
-
OpenOChem Learn. Jacobsen epoxidation. Available from: [Link]
-
Wipf Group, University of Pittsburgh. (2006). Jacobsen-Katsuki Epoxidations. Available from: [Link]
-
Royal Society of Chemistry. (2015). Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling. Chemical Communications, 51, 832-835. Available from: [Link]
-
Patsnap. (Patent). Preparation method of 3, 5-difluorophenol. Available from: [Link]
-
Liu, Z.-Z., et al. (1994). A Novel Method for Synthesis of Aryl Glycidyl Ethers. Synthetic Communications, 24(6), 833-838. Available from: [Link]
-
PubMed Central. (2022). Access to allyl-gem-difluorides via allylation and Cope rearrangement. Nature Communications, 13, 7501. Available from: [Link]
-
Baxendale Group, Durham University. Molybdenum(II)-Catalyzed Allylation of Electron-Rich Aromatics and Heteroaromatics. Available from: [Link]
-
Appchem. Oxirane,2-[(5-bromo-2,3-difluorophenoxy)methyl]-, (2R)- Product Page. Available from: [Link]
-
National Institutes of Health. (2019). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. Beilstein Journal of Organic Chemistry, 15, 1878-1884. Available from: [Link]
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Asymmetric epoxidation of 5-Bromo-2,3-difluorophenoxy allyl ether
Application Note & Protocol
Topic: High-Fidelity Asymmetric Epoxidation of 5-Bromo-2,3-difluorophenoxy allyl ether for Chiral Intermediate Synthesis
Introduction: The Strategic Value of Chiral Epoxides in Drug Discovery
Chiral epoxides are among the most valuable and versatile building blocks in modern medicinal chemistry and drug development.[1] Their intrinsic ring strain and defined stereochemistry allow for highly specific ring-opening reactions by a diverse range of nucleophiles, enabling the stereocontrolled installation of adjacent functional groups.[2] This "chiral linchpin" strategy is fundamental to the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs), including antivirals, anticancer agents, and cardiovascular drugs.[3][4] The development of catalytic asymmetric methods to access these intermediates has revolutionized synthetic chemistry, a milestone recognized by the 2001 Nobel Prize in Chemistry for asymmetric oxidations.[1]
This guide provides a comprehensive, field-proven protocol for the asymmetric epoxidation of 5-Bromo-2,3-difluorophenoxy allyl ether, a substrate representative of unfunctionalized, electron-influenced allyl ethers. The Jacobsen-Katsuki epoxidation is selected as the method of choice due to its exceptional reliability and high enantioselectivity for unfunctionalized olefins, which lack the requisite directing group for methods like the Sharpless epoxidation.[5][6] We will detail the entire workflow, from the synthesis of the starting material to the final characterization of the enantiomerically enriched epoxide, providing researchers with a robust and reproducible methodology.
Experimental Workflow Overview
The successful synthesis and characterization of the target chiral epoxide involves a multi-stage process. Each step is critical for ensuring the final product's purity and high enantiomeric excess. The logical flow from commercially available precursors to the final analyzed product is outlined below.
Sources
Application Notes & Protocols: Stereoselective Synthesis of (R)-1-(5-Bromo-2,3-difluorophenoxy)-2,3-epoxypropane
Abstract: This document provides a comprehensive guide to the synthesis of (R)-1-(5-bromo-2,3-difluorophenoxy)-2,3-epoxypropane via the Williamson ether synthesis. We detail the underlying chemical principles, provide a robust, step-by-step protocol for laboratory execution, and discuss critical parameters that ensure high yield and stereochemical fidelity. This guide is intended for researchers, chemists, and professionals in drug development who require a reliable method for producing chiral aryl glycidyl ether building blocks.
Scientific Rationale and Mechanistic Insight
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of the ether linkage, a common functional group in pharmaceuticals and advanced materials.[1][2] The reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism, involving an alkoxide or phenoxide nucleophile and an electrophile with a suitable leaving group.[1][3] The synthesis of chiral glycidyl ethers, such as the target molecule, is of particular importance as these compounds are versatile intermediates for the synthesis of beta-blockers and other biologically active molecules.[4]
The S_N2 Pathway: A Step-by-Step Analysis
The reaction can be dissected into two primary stages:
-
Deprotonation: The phenolic proton of 5-bromo-2,3-difluorophenol is acidic and is readily abstracted by a mild base, such as potassium carbonate, to form the potent 5-bromo-2,3-difluorophenoxide nucleophile.[5][6]
-
Nucleophilic Attack: The generated phenoxide anion attacks the primary carbon of (R)-glycidyl nosylate. This carbon is the electrophilic center due to the inductive effect of the adjacent oxygen and the excellent leaving group. The reaction proceeds via a concerted, backside attack, leading to the displacement of the nosylate group and an inversion of configuration at the stereocenter.[2][7]
Figure 1: Reaction mechanism for the Williamson ether synthesis.
Causality Behind Experimental Choices
The success of this synthesis hinges on the careful selection of reagents and conditions, each chosen to maximize yield and purity while preserving the critical stereochemistry.
-
The Nucleophile (5-Bromo-2,3-difluorophenol): The electron-withdrawing nature of the two fluorine atoms and the bromine atom increases the acidity of the phenolic proton, facilitating its removal with a moderately weak base. This avoids the harsh conditions required for less acidic alcohols.[6][8]
-
The Electrophile ((R)-glycidyl nosylate): This reagent is selected for two key reasons. First, the nosylate (p-nitrobenzenesulfonate) is an exceptionally good leaving group. Its conjugate acid is very strong, meaning the nosylate anion is a very weak base and highly stable, which accelerates the S_N2 reaction.[7][9][10] Second, the reaction site is a primary carbon, which is sterically unhindered and thus highly susceptible to S_N2 attack, minimizing competing elimination reactions.[3]
-
The Base (Potassium Carbonate): For phenols, a strong base like sodium hydride (NaH) is often unnecessary and can lead to side reactions. Potassium carbonate (K₂CO₃) is sufficiently basic to deprotonate the phenol without promoting unwanted pathways.[6][11] It is also non-nucleophilic, inexpensive, and easily removed during workup.
-
The Solvent (N,N-Dimethylformamide - DMF): A polar aprotic solvent is critical. DMF effectively solvates the potassium cation (K⁺) from the base, leaving a highly reactive, "naked" phenoxide anion.[1][6][12] This significantly increases the rate of the S_N2 reaction. Protic solvents like water or alcohols would hydrogen-bond to the phenoxide, reducing its nucleophilicity and slowing the reaction.[6]
Experimental Protocol
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| 5-Bromo-2,3-difluorophenol | 208.99 | 1.00 g | 4.79 | 1.0 | Starting material. Harmful if swallowed, causes skin/eye irritation.[13] |
| (R)-glycidyl nosylate | 275.23 | 1.45 g | 5.27 | 1.1 | Electrophile. Ensure high enantiomeric purity. |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.99 g | 7.18 | 1.5 | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | - | Anhydrous solvent. |
| Ethyl Acetate (EtOAc) | 88.11 | ~200 mL | - | - | For extraction and chromatography. |
| Hexanes | - | ~200 mL | - | - | For chromatography. |
| Deionized Water | 18.02 | ~150 mL | - | - | For work-up. |
| Brine (Saturated NaCl) | - | ~50 mL | - | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | - | Drying agent. |
| Silica Gel (230-400 mesh) | - | ~50 g | - | - | For column chromatography. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Glassware for column chromatography
-
Rotary evaporator
-
TLC plates (silica gel on aluminum)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
5-Bromo-2,3-difluorophenol is a skin and eye irritant.[13] Avoid contact and inhalation.
-
DMF is a potential reproductive toxin. Handle with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.[13][14][15][16][17]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2,3-difluorophenol (1.00 g, 4.79 mmol) and potassium carbonate (0.99 g, 7.18 mmol).
-
Add anhydrous DMF (20 mL) to the flask.
-
Add (R)-glycidyl nosylate (1.45 g, 5.27 mmol) to the mixture.
-
Attach a reflux condenser and place the flask under an inert atmosphere (N₂ or Ar).
-
-
Reaction Execution:
-
Begin stirring the suspension.
-
Heat the reaction mixture to 60 °C using a heating mantle.
-
Maintain the temperature and allow the reaction to proceed for 6-12 hours.
-
-
In-Process Monitoring (TLC):
-
Monitor the reaction's progress by TLC (e.g., every 2 hours).
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Procedure: Dissolve a small aliquot of the reaction mixture in EtOAc. Spot on a TLC plate against a spot of the starting phenol.
-
Visualization: Use a UV lamp (254 nm). The reaction is complete upon the disappearance of the starting phenol spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the mixture into a beaker containing 100 mL of deionized water.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[18]
-
Eluent: A gradient of 5% to 25% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil or low-melting solid.
-
Figure 2: Experimental workflow for the synthesis and purification.
Characterization and Expected Results
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
| Parameter | Expected Outcome |
| Physical Appearance | Colorless to pale yellow oil |
| Yield | 75-90% |
| ¹H NMR | Characteristic signals for the aromatic protons, the -OCH₂- group, and the three epoxide protons. The disappearance of the phenolic -OH peak. |
| ¹³C NMR | Peaks corresponding to all carbons in the molecule, including the ether linkage and epoxide carbons. |
| ¹⁹F NMR | Two distinct signals for the non-equivalent fluorine atoms on the aromatic ring. |
| Mass Spec (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula C₁₀H₈BrF₂O₂. |
| IR Spectroscopy | Disappearance of the broad O-H stretch (~3300 cm⁻¹). Appearance of a strong C-O-C ether stretch (~1250 cm⁻¹). |
| Optical Rotation | A specific optical rotation value confirming the retention of the (R)-enantiomer. |
Conclusion
The Williamson ether synthesis provides a highly efficient and reliable pathway for the stereoselective synthesis of (R)-1-(5-bromo-2,3-difluorophenoxy)-2,3-epoxypropane. By carefully selecting a potent phenoxide nucleophile, a sterically accessible electrophile with an excellent leaving group, and an appropriate polar aprotic solvent, this protocol can be executed to achieve high yields of the desired chiral building block. The detailed methodology and in-process controls outlined in this document are designed to ensure reproducibility and success for professionals engaged in pharmaceutical research and complex organic synthesis.
References
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Williamson ether synthesis. (2023). In Wikipedia. Available at: [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
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Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing. Available at: [Link]
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Ether and Epoxide Reactions. (2021). YouTube. Available at: [Link]
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Biocatalytic resolution of glycidyl aryl ethers by Trichosporon loubierii : cell/substrate ratio influences the optical purity of (R) - epoxides. (2004). PubMed. Available at: [Link]
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Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Study.com. Available at: [Link]
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Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Available at: [Link]
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Application Note: Synthesis of Chiral β-Amino Alcohols via Ring-Opening of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane with Amines
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The nucleophilic ring-opening of epoxides with amines is a cornerstone reaction in organic synthesis, providing a direct and atom-economical route to β-amino alcohols.[1] These structural motifs are prevalent in a vast array of biologically active molecules and pharmaceuticals, including β-blockers and antiviral agents.[2][3][4] This application note provides a detailed guide to the synthesis of chiral 1-amino-3-(5-bromo-2,3-difluorophenoxy)propan-2-ols through the reaction of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane with various primary and secondary amines. We will explore the underlying mechanistic principles, provide detailed experimental protocols for thermal, catalyzed, and microwave-assisted methods, and discuss the significance of this transformation in the context of medicinal chemistry and drug discovery.
Scientific Principles and Mechanistic Overview
The reaction between an amine and the chiral epoxide this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The inherent ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction, even though an alkoxide is typically a poor leaving group.[5][6]
Regioselectivity
Under neutral or basic conditions, the amine nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring.[6][7] In the case of the specified terminal epoxide, the attack occurs exclusively at the primary carbon (C1), leading to a single regioisomer. This high regioselectivity is a key advantage of this synthetic route.
Stereochemistry
The SN2 mechanism proceeds with an inversion of configuration at the electrophilic carbon center. However, in this specific substrate, the nucleophilic attack occurs at the achiral C1 position. The stereocenter at C2 remains untouched throughout the reaction, thus the (R)-configuration of the starting material is retained in the resulting secondary alcohol product. This makes the reaction a reliable method for transferring chirality from the epoxide starting material to the β-amino alcohol product.
Role of Catalysts and Reaction Conditions
While the reaction can be driven thermally, often requiring elevated temperatures, various catalysts can be employed to enhance reaction rates and allow for milder conditions.[2][8]
-
Lewis Acids (e.g., YCl₃, ZnCl₂, Bi(OTf)₃): These catalysts coordinate to the epoxide oxygen, making the ring more electrophilic and thus more susceptible to nucleophilic attack.[9] This activation often allows the reaction to proceed efficiently at room temperature.
-
Brønsted Acids (e.g., Acetic Acid): Acid catalysis involves protonation of the epoxide oxygen, which significantly lowers the activation energy for ring-opening.[10]
-
Solvent Effects: Polar protic solvents like water, ethanol, or isopropanol can facilitate the reaction by stabilizing the transition state and participating in proton transfer.[11] In some cases, polar aprotic solvents or even solvent-free conditions are effective.[10][11]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants.[12][13][14]
dot digraph "Mechanism_of_Amine_Ring_Opening" { graph [rankdir="LR", splines=ortho, label="Figure 1: S_N2 Ring-Opening Mechanism", labelloc=b, fontname="Helvetica", fontsize=12]; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Reactants
Epoxide [label=<
(R)-Epoxide>];
Amine [label=<R¹R²NHAmine>];
// Transition State
TS [label=<
SN2 Transition State>];
// Intermediates and Products
Alkoxide [label=<
Zwitterionic Intermediate>];
Product [label=<
(R)-β-Amino Alcohol>];
// Invisible nodes for layout dummy1 [shape=point, width=0.01, height=0.01]; dummy2 [shape=point, width=0.01, height=0.01];
// Edges {Epoxide, Amine} -> dummy1 [arrowhead=none]; dummy1 -> TS [label="Nucleophilic Attack\n(Backside)"]; TS -> Alkoxide; Alkoxide -> Product [label="Proton Transfer\n(Workup)"]; } caption [label="S_N2 Ring-Opening Mechanism", shape=plaintext, fontname="Helvetica", fontsize=10];
Experimental Protocols
The following protocols provide methodologies for the ring-opening of this compound with a representative amine, such as isopropylamine. Researchers should adapt these procedures based on the specific amine's reactivity, boiling point, and steric hindrance.
Protocol 1: Conventional Thermal Method
This catalyst-free method is straightforward but may require higher temperatures and longer reaction times.
-
Reagent Setup: In a sealed pressure tube, combine this compound (1.0 eq.).
-
Amine Addition: Add the desired amine (e.g., isopropylamine, 2.0-3.0 eq.). Using the amine as the solvent is often feasible if it is a liquid. Alternatively, a solvent such as ethanol or isopropanol can be used (5-10 mL per mmol of epoxide).
-
Reaction: Seal the tube and heat the mixture to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove excess amine and solvent.
-
Purification: Dissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Protocol 2: Yttrium(III) Chloride Catalyzed Method
This protocol utilizes a Lewis acid to facilitate the reaction under milder conditions.[9]
-
Reagent Setup: To a round-bottom flask, add this compound (1.0 eq.), the amine (1.2 eq.), and a suitable solvent such as acetonitrile (5-10 mL per mmol of epoxide).
-
Catalyst Addition: Add Yttrium(III) chloride (YCl₃) (5-10 mol%).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel column chromatography.
Protocol 3: Microwave-Assisted Synthesis
This method leverages microwave energy to accelerate the reaction significantly.[13][14]
-
Reagent Setup: In a 10 mL microwave reaction vial, combine this compound (1.0 eq.) and the amine (1.5-2.0 eq.). If needed, add a high-boiling polar solvent like N,N-Dimethylformamide (DMF) or nitromethane (2-3 mL).[11][15]
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 120 °C) for 10-30 minutes.
-
Workup: After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: Purify the residue directly using silica gel column chromatography.
Data Presentation: Comparative Reaction Conditions
The choice of amine and reaction conditions will influence the outcome. The following table summarizes expected results for different classes of amines.
| Amine Class | Representative Amine | Typical Conditions | Expected Yield | Key Considerations |
| Primary Aliphatic | Isopropylamine | 80 °C, neat, 12h (Thermal) or YCl₃ (5 mol%), RT, 4h | >90% | Generally high reactivity. Excess amine can be used as solvent. |
| Secondary Cyclic | Piperidine | 100 °C, neat, 18h (Thermal) or 120 °C, 20 min (MW) | 85-95% | Slightly less reactive than primary amines due to sterics. |
| Primary Aromatic | Aniline | 120 °C, 24h (Thermal) or Bi(OTf)₃ (10 mol%), 80 °C, 8h | 60-80% | Lower nucleophilicity requires more forcing conditions or stronger catalysts.[16] |
Visualization of the Experimental Workflow
dot digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, label="Figure 2: General Experimental Workflow", labelloc=b]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=10];
// Nodes Setup [label="1. Reaction Setup\n(Epoxide, Amine, Solvent/Catalyst)"]; Reaction [label="2. Reaction\n(Thermal, Catalyzed, or Microwave)"]; Monitor [label="3. Monitoring\n(TLC / LC-MS)"]; Workup [label="4. Workup\n(Quenching, Extraction, Drying)"]; Purify [label="5. Purification\n(Column Chromatography)"]; Analyze [label="6. Characterization\n(NMR, MS, HPLC)"];
// Edges Setup -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete", style=dashed]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Analyze; } caption [label="General Experimental Workflow", shape=plaintext, fontname="Helvetica", fontsize=10];
Application in Drug Discovery
The synthesis of chiral β-amino alcohols is of paramount importance in the pharmaceutical industry.[17][18] The products derived from this compound are particularly valuable for several reasons:
-
Proven Pharmacophore: The 1-amino-3-aryloxy-propan-2-ol scaffold is the core structure of numerous β-adrenergic receptor blockers (β-blockers), a class of drugs used to manage cardiovascular diseases.[3]
-
Chiral Integrity: Access to enantiomerically pure compounds is critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. This synthetic route provides excellent stereochemical control.[19]
-
Structural Analogs for SAR: The bromo and difluoro substituents on the phenyl ring serve as important handles for tuning the molecule's properties. Fluorine atoms are often introduced to block metabolic oxidation sites and increase lipophilicity, potentially improving oral bioavailability and half-life. The bromine atom can be used for further chemical modification through cross-coupling reactions.
Safety and Handling
-
Epoxides: Oxiranes, including the starting material, should be handled with care in a well-ventilated fume hood as they are potential alkylating agents and should be considered toxic and potentially mutagenic.
-
Amines: Many amines are corrosive, flammable, and toxic. Appropriate personal protective equipment (gloves, safety glasses) is required.
-
Solvents and Reagents: All other chemicals should be handled according to their respective Safety Data Sheets (SDS). Microwave synthesis should only be performed in a dedicated microwave reactor with appropriate pressure and temperature monitoring.
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Application Notes & Protocols: Nucleophilic Addition to (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Introduction: A Versatile Chiral Building Block in Medicinal Chemistry
(R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS No. 702687-42-1) is a highly functionalized chiral epoxide that serves as a critical intermediate in modern drug discovery and development.[1][2][3] Its structure incorporates several key features: a stereodefined epoxide ring, a brominated and difluorinated phenyl ring, and an ether linkage. This unique combination makes it an attractive starting material for synthesizing complex molecules, particularly those targeting biological systems where specific stereochemistry and halogenation patterns are crucial for potency and pharmacokinetic properties.
Epoxides, or oxiranes, are three-membered cyclic ethers whose inherent ring strain makes them highly susceptible to ring-opening reactions by a wide variety of nucleophiles.[4] This reactivity is a cornerstone of organic synthesis, providing a reliable and atom-economical pathway to 1,2-difunctionalized compounds, such as the valuable β-amino alcohols and their derivatives.[5][6][7] The stereospecificity of this reaction, typically proceeding through an SN2 mechanism, allows for the precise transfer of the epoxide's chirality to the product, a critical consideration in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[8]
This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for conducting nucleophilic addition reactions to this compound.
Mechanistic Rationale: Regioselectivity and Stereochemistry
The ring-opening of this compound is governed by the principles of the SN2 reaction mechanism.[9] Under neutral or basic conditions, which are typical for nucleophiles like amines and thiolates, the reaction pathway is dictated primarily by sterics.
-
Regioselectivity: The epoxide has two electrophilic carbons susceptible to nucleophilic attack. The terminal carbon (C3) is significantly less sterically hindered than the substituted carbon (C2) bearing the aryloxymethyl group. Consequently, the nucleophile will almost exclusively attack the terminal carbon. This is known as the "normal" or anti-Markovnikov regioselectivity for epoxide opening under basic/neutral conditions.
-
Stereochemistry: The SN2 attack occurs from the backside relative to the C-O bond of the epoxide. While the attack on the terminal -CH₂ group does not involve a stereocenter, the integrity of the existing stereocenter at C2 is maintained throughout the reaction, yielding a single enantiomer of the product.
The combination of these factors ensures a highly predictable and controlled reaction outcome, which is paramount in multi-step pharmaceutical synthesis.
Caption: SN2 mechanism for nucleophilic ring-opening of the epoxide.
Safety and Handling Precautions
Researchers must exercise caution when handling the title compound and associated reagents.
-
This compound: As a halogenated organic compound and an epoxide, it should be treated as a potential irritant, sensitizer, and possible mutagen. Handle only in a well-ventilated chemical fume hood.[10]
-
General Hazards: Brominated and fluorinated hydrocarbons can be irritating to the skin, eyes, and respiratory system and may be absorbed through the skin.[11] Some are toxic and can affect the nervous system, kidneys, and liver.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[12]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not mix incompatible waste streams.
-
Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[12] In case of skin contact, wash the affected area thoroughly with soap and water.[11] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[11]
Application Protocol 1: Synthesis of a β-Amino Alcohol via Aminolysis
The reaction of epoxides with amines to form β-amino alcohols is a fundamental transformation in the synthesis of many pharmaceuticals, including β-blockers.[5][13] This protocol details a general, catalyst-free method for the aminolysis of the title epoxide.
Step-by-Step Experimental Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq., e.g., 265 mg, 1.0 mmol) in a suitable solvent (e.g., 5 mL of isopropanol or a 4:1 mixture of DMF/water).[13]
-
Nucleophile Addition: Add the primary or secondary amine (1.2-2.0 eq., e.g., 1.2-2.0 mmol) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine to remove any remaining amine and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino alcohol.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality and Optimization
-
Solvent Choice: Protic solvents like isopropanol or ethanol can participate in hydrogen bonding, which may facilitate the ring-opening. Mixed aqueous systems, such as DMF/water, have also been shown to be highly effective and can promote selective monoalkylation, especially with primary amines.[13]
-
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the limiting epoxide reagent and to minimize potential side reactions.
-
Temperature: Heating is typically required to drive the reaction to completion in a reasonable timeframe, though highly nucleophilic amines may react at lower temperatures.
Data Presentation: Aminolysis Reaction Parameters
| Nucleophile (Example) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Isopropylamine | Isopropanol | 80 | 12-18 | 85-95 |
| Benzylamine | Ethanol | 70 | 8-12 | 90-98 |
| Morpholine | DMF/H₂O (4:1) | 60 | 10-16 | 88-96 |
| Aniline | NMP | 100 | 24 | 70-80 |
Note: Reaction times and yields are illustrative and should be optimized for each specific substrate.
Caption: General experimental workflow for the synthesis of β-amino alcohols.
Application Protocol 2: Synthesis of a β-Hydroxy Thioether
The reaction with thiols provides access to β-hydroxy thioethers, another important structural motif in medicinal chemistry. Due to the lower basicity of thiols compared to amines, a base is typically required to generate the more potent thiolate nucleophile.
Step-by-Step Experimental Protocol
-
Thiolate Generation: In a flask under an inert atmosphere (N₂ or Ar), dissolve the thiol (1.1 eq.) in a dry aprotic solvent like THF or DMF. Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise and stir for 20-30 minutes to allow for the formation of the sodium thiolate.
-
Epoxide Addition: Add a solution of this compound (1.0 eq.) in the same dry solvent to the thiolate solution dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Work-up and Purification: Follow steps 5-8 as described in the aminolysis protocol (Section 4.1) to isolate and characterize the pure β-hydroxy thioether.
References
-
Saddique, F. A., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 831-868. [Link]
-
Azizi, N., & Saidi, M. R. (2012). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 56(4), 384-388. [Link]
-
Reddy, C. R., & Kumar, M. P. (2016). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 52(42), 6969-6972. [Link]
-
Organic Chemistry Portal. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. [Link]
-
R Discovery. (n.d.). Epoxide Ring-opening Reaction Research Articles. [Link]
-
Dimitriadis, E., & Tsimirgas, G. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(23), 7169. [Link]
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Kaur, N., Singh, R., & Kumar, S. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(20), 14077-14101. [Link]
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ResearchGate. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
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American Elements. (2019). Bromine Trifluoride Safety Data Sheet. [Link]
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Oreate AI. (2026). Unpacking the Epoxide Functional Group: A Gateway to Chemical Innovation. [Link]
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Wani, I. A., Das, S., Mondal, S., & Ghorai, M. K. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry, 3, 13-23. [Link]
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Resyn Biosciences. (n.d.). Amine Epoxide Instruction Guide. [Link]
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Croner-i. (n.d.). Brominated, fluorinated, iodinated hydrocarbons. [Link]
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MsdsDigital.com. (2016). Safety Data Sheet: Bromine Trifluoride. [Link]
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YouTube. (2024). Bromination safety. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine Pentafluoride. [Link]
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Synthesis of fluorinated beta-blockers from chiral epoxides
Application Note & Protocol
Topic: High-Fidelity Synthesis of Enantiopure Fluorinated Beta-Blockers from Chiral Epoxides
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Strategic Overview: The Imperative for Fluorinated Beta-Blockers
Beta-adrenergic antagonists, or beta-blockers, are a cornerstone in cardiovascular medicine. Their efficacy is intrinsically linked to their stereochemistry, with one enantiomer typically possessing the desired therapeutic activity while the other may be less active or contribute to off-target effects.[1] The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern medicinal chemistry to enhance pharmacological profiles.[2] Judicious fluorination can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to enhance membrane permeability, and modulate the basicity (pKa) of nearby amines to fine-tune receptor binding interactions.[3][4][5]
This guide details a robust and reliable synthetic strategy to produce enantiomerically pure fluorinated beta-blockers. The core of this methodology is the nucleophilic ring-opening of a chiral epoxide precursor. This approach is highly efficient as it allows for the direct installation of the fluorinated side chain while preserving the critical stereocenter, which is established early in the sequence.
The Core Chemistry: Regio- and Stereoselective Epoxide Ring-Opening
The primary transformation in this synthesis is the reaction between a chiral aryloxypropanolamine precursor, specifically a glycidyl ether (an epoxide), and a fluorinated primary amine. This reaction proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.
Causality of the Mechanism: The three-membered epoxide ring is highly strained. This ring strain provides the thermodynamic driving force for the reaction.[6] The fluorinated amine acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide. In the case of terminal epoxides derived from phenols and epichlorohydrin, the attack occurs almost exclusively at the less sterically hindered terminal carbon.[6][7] This regioselectivity is a key advantage, preventing the formation of isomeric byproducts. The SN2 attack necessitates a backside approach, resulting in a complete inversion of configuration at the carbon center being attacked. This predictable stereochemical outcome is fundamental to maintaining the enantiopurity of the final product.
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Application Note: Synthesis of Novel Chiral β-Amino Alcohols via Regioselective Aminolysis of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
An In-depth Technical Guide for Drug Development Professionals
Abstract
Chiral β-amino alcohols are high-value structural motifs prevalent in a vast array of pharmaceuticals and bioactive molecules, where specific stereochemistry is often critical for therapeutic efficacy.[1][2] This guide provides a detailed protocol for the synthesis of enantiomerically pure β-amino alcohols utilizing the versatile chiral building block, (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane (CAS: 702687-42-1). The methodology centers on the highly regioselective and stereospecific ring-opening of the epoxide with various primary and secondary amines. We will elucidate the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, detail methods for product purification and characterization, and discuss critical process parameters that ensure high yield and optical purity. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex chiral molecules.
Introduction: The Strategic Value of Chiral Amino Alcohols
Enantiomerically pure amino alcohols are indispensable synthons in the pharmaceutical industry.[1][3] Their dual functionality and defined three-dimensional structure make them ideal precursors for chiral auxiliaries, ligands for asymmetric catalysis, and core components of numerous active pharmaceutical ingredients (APIs), including antivirals and β-blockers.[1][4]
The asymmetric ring-opening (ARO) of epoxides with nitrogen nucleophiles stands as one of the most direct and atom-economical routes to these valuable compounds.[5] The starting material, this compound, is a particularly advantageous precursor. Its (R)-configured stereocenter provides a reliable source of chirality, while the substituted phenoxy moiety offers a handle for further synthetic elaboration and can significantly influence the pharmacological profile of the final molecule.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic ring-opening of the epoxide. This reaction is a classic example of an SN2 (bimolecular nucleophilic substitution) mechanism, especially under the neutral or basic conditions typically employed.[6][7]
Key Mechanistic Pillars:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbon atoms of the oxirane ring.
-
Regioselectivity: The epoxide ring contains two carbons: a substituted secondary carbon (C2, the chiral center) and a terminal primary carbon (C1). For SN2 reactions, nucleophilic attack is overwhelmingly favored at the sterically less hindered position.[8][9] Therefore, the amine will selectively attack the terminal C1 carbon. This predictable regioselectivity is crucial for avoiding isomeric mixtures and simplifying purification.[10]
-
Stereospecificity: The SN2 reaction proceeds with an inversion of configuration at the carbon atom being attacked. However, in this specific case, the attack occurs at the achiral C1 carbon. The original chiral center (C2) is not part of the bond-breaking or bond-making process and thus its absolute (R)-configuration is retained in the final product. This ensures a clean transfer of chirality from the starting material to the product.
-
Protonation: The resulting alkoxide intermediate is subsequently protonated, typically by the solvent (if protic) or during aqueous work-up, to yield the final β-amino alcohol.
The overall transformation is both highly regioselective and stereospecific, leading to a single major product isomer.
Caption: SN2 mechanism for amine-mediated epoxide ring-opening.
Experimental Protocols
This section provides a general, robust protocol that can be adapted for various primary and secondary amines.
Materials and Equipment
-
This compound
-
Amine (e.g., benzylamine, piperidine, aniline)
-
Solvent: Ethanol (EtOH), Methanol (MeOH), or Isopropanol (IPA). Polar mixed solvent systems like DMF/H₂O can also be effective.[11]
-
Reagents for Work-up: Ethyl acetate (EtOAc), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath, rotary evaporator, standard glassware for extraction, flash chromatography system.
Step-by-Step Synthesis Protocol
Caption: General experimental workflow for synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equivalent). Dissolve the epoxide in a suitable alcohol solvent (e.g., ethanol, approx. 0.2 M concentration).
-
Reagent Addition: Add the desired amine (1.1 to 1.5 equivalents) to the stirred solution. For less reactive amines, such as anilines, a Lewis acid catalyst may be beneficial, though often not required.[12][13]
-
Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) to drive the reaction to completion. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[1]
-
Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities) and then with brine (to reduce the water content).[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter off the solid, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the more polar amino alcohol product.[1]
Product Characterization
Accurate characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized chiral amino alcohol.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals to identify include the aromatic protons, the protons of the newly formed -CH(OH)- and -CH₂-N- groups, and the disappearance of the characteristic epoxide proton signals.[14][15]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretch of the alcohol, as well as N-H stretching bands (for primary/secondary amine products) in a similar region.[14]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[15]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee%) of the product. Analysis on a suitable chiral stationary phase will separate the two enantiomers, and the ratio of their peak areas gives the ee%.[16][17] This step is critical to validate that no racemization occurred during the reaction.
Expected Results: A Comparative Table
The following table provides hypothetical data for the reaction with different classes of amines to illustrate the versatility of the protocol.
| Amine Nucleophile | Type | Typical Reaction Time | Typical Yield | Expected Purity (Post-Chromatography) |
| Benzylamine | Primary, Aliphatic | 4 - 8 hours | 85 - 95% | >98% |
| Aniline | Primary, Aromatic | 12 - 24 hours | 70 - 85% | >98% |
| Piperidine | Secondary, Cyclic | 6 - 12 hours | 80 - 90% | >98% |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.
-
Reagent-Specific Hazards: this compound and many amine reagents may cause skin and eye irritation. Avoid inhalation of vapors and direct contact.[18] Consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Low reactivity of amine; Insufficient temperature or time. | Increase reaction temperature and/or time. For poorly nucleophilic amines (e.g., anilines), consider adding a mild Lewis acid catalyst (e.g., LiOTf, YCl₃).[9][13] |
| Formation of Side Products | Amine dialkylation (if using a primary amine); Overheating. | Use a slight excess (1.1-1.2 eq.) of the amine, not a large excess. Maintain careful temperature control. |
| Difficult Purification | Product and starting material have similar polarity. | Optimize the mobile phase for flash chromatography. If the product is basic, an amine additive (e.g., 1% triethylamine) in the eluent can improve peak shape. |
Conclusion
The ring-opening of this compound with amines is a highly reliable and efficient method for preparing a diverse range of enantiomerically pure β-amino alcohols. The reaction proceeds with predictable regioselectivity and complete retention of the starting material's stereochemistry. The resulting products are valuable intermediates for drug discovery and development, offering structural complexity and handles for further chemical modification.
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Lewis acid catalyzed ring-opening of halogenated phenoxymethyl oxiranes
Application Notes & Protocols
Topic: Lewis Acid-Catalyzed Ring-Opening of Halogenated Phenoxymethyl Oxiranes
Introduction: The Strategic Value of Halogenated Aryl Ether Halohydrins
The ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a reliable route to 1,2-difunctionalized compounds.[1] When the epoxide substrate bears a halogenated phenoxymethyl group, the resulting products—vicinal halohydrins—become highly valuable intermediates in pharmaceutical and materials science. The halogen atoms serve as critical handles for further functionalization (e.g., cross-coupling reactions) and can significantly modulate the physicochemical and biological properties of a molecule, a strategy frequently employed in drug discovery to enhance target affinity and metabolic stability.[2][3]
This guide provides an in-depth exploration of the Lewis acid-catalyzed ring-opening of these specific oxiranes. We will dissect the mechanistic principles governing the reaction's regioselectivity, detail robust experimental protocols, and offer practical insights into catalyst selection and troubleshooting. This document is intended for researchers and process chemists seeking to leverage this powerful reaction for the synthesis of complex molecules.
Section 1: Mechanism and Regioselectivity
The central challenge in the ring-opening of unsymmetrical epoxides is controlling the regioselectivity—that is, directing the incoming nucleophile to the desired carbon atom of the oxirane. In Lewis acid catalysis, this is governed by a delicate balance of electronic and steric factors, resulting in a mechanistic continuum between a pure SN2 and SN1 pathway.[4][5]
The Role of the Lewis Acid
A Lewis acid (LA) initiates the reaction by coordinating to the oxygen atom of the oxirane ring. This coordination has two primary effects:
-
Activation: It polarizes the C-O bonds, making the epoxide carbons significantly more electrophilic and susceptible to nucleophilic attack.[6]
-
Pauli Repulsion Lowering: Modern computational studies suggest that the primary role of the Lewis acid is not just lowering the LUMO of the epoxide, but reducing the steric (Pauli) repulsion between the filled orbitals of the epoxide and the incoming nucleophile.[7][8] The LA polarizes the epoxide's electron density away from the region of nucleophilic attack, lowering the activation barrier.[8][9]
The SN1/SN2 Mechanistic Spectrum
The subsequent nucleophilic attack can proceed via two main pathways, often depicted as a hybrid between SN1 and SN2.[5]
-
SN2-like Pathway: The nucleophile attacks the sterically less hindered carbon atom (C1). This pathway is favored by weaker Lewis acids and less stabilizing substrates, where bond-making and bond-breaking occur in a concerted fashion. For phenoxymethyl oxiranes, this leads to the "normal" or anti-Markovnikov product.
-
SN1-like Pathway: The C-O bond begins to break before the nucleophile fully attacks, leading to the development of a partial positive charge (carbocation character) on the more substituted carbon atom (C2).[1] The adjacent phenoxymethyl group can stabilize this positive charge through resonance. The nucleophile then attacks this more electrophilic carbon. This pathway is favored by strong Lewis acids and substrates that can stabilize a positive charge. This leads to the "abnormal" or Markovnikov product.
The halogen substituent on the phenyl ring plays a crucial role. Electron-withdrawing halogens (e.g., -F, -Cl) destabilize the development of a positive charge at the adjacent benzylic-like position, thereby favoring the SN2-like attack at the less substituted carbon. Conversely, less electronegative halogens (e.g., -Br, -I) may have a less pronounced effect.
Caption: Lewis Acid Catalyzed Ring-Opening Mechanism.
Section 2: Catalyst and Condition Selection
The outcome of the reaction is highly dependent on the choice of Lewis acid, solvent, and temperature. A judicious selection is paramount for achieving high yield and the desired regioselectivity.
Comparison of Common Lewis Acids
Different Lewis acids possess varying strengths and steric profiles, which directly influence their catalytic activity and the regiochemical outcome.[10] The table below summarizes key characteristics of frequently used catalysts.
| Lewis Acid | Formula | Typical Loading (mol%) | Strength | Key Characteristics & Selectivity Profile |
| Boron Trifluoride Etherate | BF₃·Et₂O | 5 - 20 | Strong | Highly efficient catalyst. Often promotes attack at the more substituted carbon (SN1-like) but can be sensitive to moisture.[11] |
| Titanium(IV) Chloride | TiCl₄ | 10 - 100 | Strong | Very strong LA. Can act as both catalyst and source of chloride nucleophile. Often favors SN1-like pathway. Requires strictly anhydrous conditions. |
| Tin(IV) Chloride | SnCl₄ | 10 - 100 | Strong | Similar to TiCl₄ in strength and application. Effective for a range of substrates. |
| Zinc(II) Chloride | ZnCl₂ | 20 - 100 | Moderate | Milder Lewis acid. May favor SN2-like pathway, leading to higher regioselectivity for the sterically controlled product. Often requires higher temperatures. |
| Aluminum Chloride | AlCl₃ | 20 - 100 | Strong | Powerful and cost-effective, but can lead to side reactions and polymerization due to its high activity.[10] |
| Scandium(III) Triflate | Sc(OTf)₃ | 1 - 10 | Moderate | Water-tolerant Lewis acid. Can often be used in protic solvents. Tends to be milder, potentially favoring SN2 pathways. |
Solvent and Temperature Effects
-
Solvents: Non-coordinating solvents like dichloromethane (DCM), toluene, or hexane are generally preferred as they do not compete with the oxirane for binding to the Lewis acid. Coordinating solvents like THF or diethyl ether can be used but may require higher catalyst loadings or temperatures.
-
Temperature: Reactions are typically initiated at low temperatures (e.g., -78 °C or 0 °C) to control the initial exothermic coordination of the Lewis acid and to enhance selectivity. The reaction is then often allowed to warm to room temperature for completion. Higher temperatures can decrease selectivity and lead to polymerization.[10]
Section 3: Experimental Protocols
This section provides a general, step-by-step protocol for the ring-opening of a halogenated phenoxymethyl oxirane with a Lewis acid.
Caption: General Experimental Workflow.
Materials and Equipment
-
Reactants: Halogenated phenoxymethyl oxirane, Lewis acid (e.g., BF₃·Et₂O), nucleophile source (if different from the Lewis acid counter-ion).
-
Solvent: Anhydrous dichloromethane (DCM) or other suitable non-coordinating solvent.
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, low-temperature bath (e.g., dry ice/acetone), rotary evaporator, standard glassware for workup and purification.
-
Safety: All operations must be conducted in a well-ventilated fume hood.[12] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[13][14]
Step-by-Step Procedure (Example: BF₃·Et₂O in DCM)
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar).
-
Allow the flask to cool to room temperature.
-
Add the halogenated phenoxymethyl oxirane (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
-
Cooling and Catalyst Addition:
-
Cool the solution to the desired starting temperature (e.g., 0 °C using an ice-water bath).
-
Slowly add the Lewis acid, such as Boron trifluoride diethyl etherate (BF₃·Et₂O, 1.2 eq), dropwise via syringe over 10-15 minutes. Rationale: Slow addition is critical to manage the exothermic reaction and prevent localized overheating, which could lead to side product formation.
-
-
Reaction Monitoring:
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-4 hours).
-
-
Quenching:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Caution: Quenching is often exothermic and may cause gas evolution. Add the quenching agent slowly with vigorous stirring.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
If a biphasic mixture is not formed, add more DCM and water.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired halohydrin product.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS. The regiochemistry can be determined by detailed NMR analysis (e.g., COSY, HSQC experiments).
-
Section 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or insufficient Lewis acid. 2. Reaction temperature is too low. 3. Presence of water or coordinating impurities. | 1. Use a fresh, properly stored bottle of Lewis acid; consider increasing catalyst loading. 2. Allow the reaction to warm to room temperature or gently heat if necessary. 3. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. |
| Formation of Polymer | 1. Lewis acid is too strong or concentrated. 2. Reaction temperature is too high. 3. Slow nucleophilic attack. | 1. Switch to a milder Lewis acid (e.g., ZnCl₂). Add the substrate solution to the Lewis acid solution (inverse addition). 2. Maintain a lower reaction temperature for a longer duration. 3. Ensure the nucleophile is present in sufficient concentration. |
| Poor Regioselectivity | 1. Incorrect choice of Lewis acid for the desired outcome. 2. Reaction temperature is not optimal. | 1. For SN2 products, use milder LAs (ZnCl₂). For SN1 products, use stronger LAs (TiCl₄, BF₃·Et₂O). 2. Screen different temperatures; lower temperatures often improve selectivity. |
| Complex Product Mixture | 1. Substrate degradation. 2. Side reactions (e.g., rearrangement). | 1. Use milder conditions (catalyst, temperature). 2. Screen different Lewis acids; some are less prone to inducing rearrangements. Check the stability of the starting material under the reaction conditions. |
Section 5: Safety Precautions
-
Lewis Acids: Many Lewis acids (e.g., TiCl₄, SnCl₄, AlCl₃) are highly corrosive and react violently with water, releasing toxic fumes (e.g., HCl).[15] They must be handled in a fume hood using dry syringes and needles under an inert atmosphere. Always add the Lewis acid to the reaction mixture, not the other way around (unless using inverse addition protocols).
-
Halogenated Compounds: Halogenated organic compounds should be handled with care as they can be toxic or irritants. Avoid inhalation and skin contact.[16]
-
Solvents: Use anhydrous, non-protic solvents. Many organic solvents are flammable and volatile. Ensure there are no ignition sources nearby.
-
Emergency Procedures: Be aware of the location of safety showers, eyewash stations, and fire extinguishers.[14] In case of skin contact with a corrosive Lewis acid, brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes.[15]
References
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ResearchGate. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]
-
ACS Publications. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]
-
OSTI.GOV. (n.d.). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. [Link]
-
National Institutes of Health. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]
-
CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. [Link]
-
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Quora. (2022). What are some safety precautions to take when working with strong acids and strong bases?[Link]
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Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
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RSC Publishing. (2014). Synthesis of n-alkyl terminal halohydrin esters from acid halides and cyclic ethers or thioethers under solvent- and catalyst-free conditions. [Link]
-
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-
Longdom Publishing. (n.d.). Editorial on Ring-opening Reactions of Epoxides. [Link]
-
ResearchGate. (2025). Nucleophilic ring-opening of epoxides: trends in β-substituted alcohols synthesis. [Link]
-
MDPI. (n.d.). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
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MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. [Link]
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OUCI. (n.d.). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Williamson Ether Synthesis for Hindered Phenols
Welcome to the Technical Support Center for the optimization of the Williamson ether synthesis, with a specialized focus on sterically hindered phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of forming ether linkages with sterically demanding substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and validated approach to your synthesis.
Introduction: The Challenge of Steric Hindrance
The Williamson ether synthesis, a cornerstone of organic chemistry, proceeds via an SN2 mechanism. This involves the backside attack of a phenoxide nucleophile on an alkyl halide.[1][2][3] However, when dealing with hindered phenols (e.g., those with bulky ortho substituents), the steric bulk around the phenolic oxygen can significantly impede the approach of the alkyl halide. Similarly, steric hindrance on the alkyl halide, particularly with secondary and tertiary halides, can drastically reduce reaction rates and favor competing elimination (E2) reactions.[3][4][5][6] This guide provides a systematic approach to overcoming these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction with a hindered phenol is showing very low to no conversion. What are the likely causes and how can I improve the yield?
Answer:
Low or no conversion when using hindered phenols is a common issue and can be attributed to several factors. Let's break down the potential causes and solutions systematically.
-
Insufficient Deprotonation of the Phenol: Hindered phenols are often less acidic than their unhindered counterparts. The base you are using may not be strong enough to generate the required concentration of the phenoxide nucleophile.
-
Solution: Switch to a stronger base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) might be sufficient for simple phenols, hindered phenols often require more powerful bases like sodium hydride (NaH) or potassium hydride (KH).[6][7] These bases irreversibly deprotonate the phenol, driving the equilibrium towards the formation of the phenoxide.[6]
-
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| NaOH/KOH | ~14-15 | Water, Alcohols | May not be strong enough for highly hindered phenols.[8] |
| NaH/KH | ~35 | THF, DMF | Highly effective for complete deprotonation.[6] Requires anhydrous conditions.[7] |
| KHMDS/LHMDS | ~26 | THF | Strong, non-nucleophilic bases. Good for sensitive substrates. |
-
Steric Hindrance Impeding the SN2 Reaction: The bulky groups on your phenol are likely blocking the alkyl halide from approaching the nucleophilic oxygen.
-
Solution 1: Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[7] However, be aware that excessive heat can promote the E2 elimination side reaction, especially with secondary alkyl halides.[4] A typical temperature range to explore is 50-100 °C.[7][9]
-
Solution 2: Use a More Reactive Alkyl Halide: The reactivity of the alkyl halide follows the trend I > Br > Cl.[10] Using an alkyl iodide can significantly accelerate the reaction rate.
-
Solution 3: Employ Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective.[8] The catalyst facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase, where it is more "naked" and reactive.[8][11] This often allows for the use of milder bases and lower reaction temperatures.[8]
-
Question 2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
Answer:
The formation of an alkene is a clear indication that the E2 elimination pathway is competing with your desired SN2 reaction.[4][5] This is particularly problematic when using secondary or tertiary alkyl halides.[4][6]
-
Optimize Your Choice of Alkyl Halide: The most effective way to avoid elimination is to use a primary alkyl halide whenever possible.[4][5] If your target ether is asymmetrical, always choose the synthetic route that involves the less sterically hindered alkyl halide. For instance, to synthesize tert-butyl phenyl ether, it is far better to use sodium tert-butoxide and phenyl iodide (though this specific reaction is not a Williamson ether synthesis) than sodium phenoxide and tert-butyl chloride, which will almost exclusively yield isobutylene.[4]
-
Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions.[4] Therefore, lowering the reaction temperature will favor the SN2 pathway.
-
Choice of Base: While a strong base is necessary for deprotonation, using a very bulky, non-nucleophilic base to generate the phenoxide, followed by the addition of the alkyl halide at a controlled temperature, can sometimes improve the substitution-to-elimination ratio.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Williamson ether synthesis with hindered phenols?
A polar aprotic solvent is generally preferred as it can accelerate SN2 reactions.[5][8] Solvents like N,N-dimethylformamide (DMF) or acetonitrile are excellent choices.[8] They effectively solvate the cation of the phenoxide, leaving a more reactive "naked" anion.[5] Ensure your solvent is anhydrous, as water can consume the strong base and hydrolyze the alkyl halide.[7]
Q2: How long should I run my reaction?
Reaction times can vary significantly, typically from 1 to 24 hours.[7][8][12] It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time and avoid potential product decomposition with prolonged heating.[7]
Q3: Are there alternative methods for synthesizing ethers from hindered phenols if the Williamson ether synthesis fails?
Yes, several powerful alternative methods exist for challenging substrates:
-
Mitsunobu Reaction: This reaction allows for the formation of alkyl aryl ethers under mild conditions.[12][13] It is particularly useful for coupling sterically hindered phenols and alcohols.[12][13] The reaction proceeds with an inversion of configuration at the alcohol's stereocenter.[14][15] Recent advancements have shown that using high concentrations combined with sonication can dramatically accelerate the reaction rate for hindered substrates.[12][13]
-
Ullmann Condensation: This is a copper-catalyzed reaction between a phenol and an aryl halide to form a diaryl ether.[16] While traditional Ullmann conditions are harsh, modern modifications using ligands allow the reaction to proceed under milder conditions and with a broader substrate scope, including sterically hindered partners.[17]
-
Buchwald-Hartwig Ether Synthesis: This is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the synthesis of aryl ethers, including those with significant steric hindrance.[18][19] The development of specialized phosphine ligands has greatly expanded the scope and utility of this reaction.[19]
Experimental Workflow & Visualization
Standard Protocol for Williamson Ether Synthesis with a Hindered Phenol
-
Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the hindered phenol in an anhydrous polar aprotic solvent (e.g., DMF).
-
Add a strong base (e.g., NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Ether Formation: Slowly add the primary alkyl halide to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
Work-up and Purification: Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.
Logical Relationship of Key Reaction Parameters
Caption: Key factors influencing the outcome of the Williamson ether synthesis.
The Role of Phase-Transfer Catalysis
Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis.
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- Unacademy. (n.d.). An In-depth Overview on the Williamson Synthesis Concept. Unacademy.
-
Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. Retrieved from [Link]
- SynArchive. (n.d.). Ullmann Condensation. SynArchive.
- Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263.
- BenchChem. (2025). Common side reactions in the Williamson synthesis of ethers. Benchchem.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. Benchchem.
-
Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. Retrieved from [Link]
- ResearchGate. (n.d.). The Ullmann Ether Condensation. ResearchGate.
- Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes.
- BenchChem. (2025). troubleshooting Williamson ether synthesis side reactions. Benchchem.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. NIH.
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Wikipedia. (n.d.). Ullmann condensation. Wikipedia.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. Benchchem.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- OUCI. (n.d.). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. OUCI.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
Sources
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- 17. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
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Technical Support Center: Synthesis of Aryl Glycidyl Ethers
Welcome to the technical support guide for the synthesis of aryl glycidyl ethers. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important chemical transformation. The synthesis, most commonly a variation of the Williamson ether synthesis using a phenol and epichlorohydrin, is powerful but fraught with potential side reactions that can impact yield, purity, and reproducibility.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental work. We will delve into the causality behind common issues and provide robust, self-validating protocols to ensure your success.
Core Synthesis and Competing Pathways: A Visual Overview
The synthesis of an aryl glycidyl ether from a phenol and epichlorohydrin is a two-step process occurring under basic conditions. First, the phenoxide attacks the epoxide ring of epichlorohydrin to form a chlorohydrin intermediate. Second, an intramolecular SN2 reaction, driven by the deprotonation of the newly formed hydroxyl group, closes the ring to form the desired glycidyl ether. However, several competing reactions can occur, as illustrated below.
Caption: A logical workflow for troubleshooting common synthesis issues.
Optimized General Protocol for Aryl Glycidyl Ether Synthesis
This protocol incorporates best practices to minimize common side reactions. Note: This is a general guide. Specific quantities and reaction times should be optimized for your specific aryl phenol.
Materials:
-
Aryl Phenol (1.0 eq)
-
Epichlorohydrin (1.2 - 1.5 eq, high purity)
-
Sodium Hydroxide (1.1 eq, as a 50% w/w aqueous solution or as solid pellets)
-
Tetrabutylammonium Bromide (TBAB, ~1-2 mol%)
-
Anhydrous Polar Aprotic Solvent (e.g., Toluene, DMSO, or Acetonitrile)
-
Drying agent (e.g., MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Initial Charge: Charge the flask with the aryl phenol (1.0 eq), the chosen anhydrous solvent (e.g., Toluene), and the phase-transfer catalyst, TBAB (0.01-0.02 eq).
-
First Reaction (Addition): Begin vigorous stirring. Add epichlorohydrin (1.2-1.5 eq) to the mixture. Heat the reaction to 50-60°C.
-
Base Addition (Cyclization): Once the initial mixture is homogeneous and at temperature, begin the slow, dropwise addition of the sodium hydroxide solution (1.1 eq) over 30-60 minutes. A slight exotherm may be observed; maintain the temperature below 60°C. Rationale: Slow addition prevents a high concentration of OH⁻, minimizing hydrolysis. [1]5. Reaction Monitoring: After the addition is complete, maintain the reaction at 50-60°C for 2-4 hours. Monitor the disappearance of the starting phenol and the chlorohydrin intermediate by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate) to dilute the mixture.
-
Separate the organic layer. Wash it sequentially with water and then brine to remove the catalyst and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure aryl glycidyl ether.
References
-
Nishikubo, T., Kameyama, A., & Kishi, K. (1992). Oligomerization of Substituted Phenyl Glycidyl Ethers with Tertiary Amine. Journal of Macromolecular Science: Part A - Chemistry, 1(3). Available at: [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Nishikubo, T., Kameyama, A., & Kishi, K. (1992). Oligomerization of Substituted Phenyl Glycidyl Ethers with Tertiary Amine. Journal of Macromolecular Science: Part A - Chemistry, 1(3). Available at: [Link]
-
Hill, F. N., Bailey, F. E., & Fitzpatrick, J. T. (2010). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. Polymer Chemistry, 1(8), 1286-1295. Available at: [Link]
-
Copelli, S., Derudi, M., & Rota, R. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. RSC Advances, 12(30), 19349-19358. Available at: [Link]
-
Halpern, M. (n.d.). PTC Etherification for Aryl Glycidyl Ether. PTC Organics, Inc. Available at: [Link]
-
WordPress.com. (2013). Epichlorohydrin. Organic chemistry teaching. Available at: [Link]
-
Chen, C. L. (1981). Epichlorohydrin coupling reactions with wood. Forest Products Laboratory, U.S. Department of Agriculture. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of coupling between phenolic compounds and epichlorohydrin (ECH) in the presence of a phase transfer catalyst (QX). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The results of the kinetic study of the hydrolysis reaction of epichlorohydrin (EPCH). ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Allyl glycidyl ether. In Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). CN101255100B - The synthetic method of allyl glycidyl ether.
-
Kang, H. C., et al. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. JAOCS, 78, 423–429. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of the acidic hydrolysis of epichlorohydrin. Request PDF. Available at: [Link]
-
Copelli, S., Derudi, M., & Rota, R. (2022). Reaction Chemistry & Engineering. IRIS . Available at: [Link]
- Google Patents. (n.d.). US2659710A - Phenol alcohol-epichlorohydrin reaction products.
-
PubMed. (2005). Biocatalytic resolution of glycidyl aryl ethers by Trichosporon loubierii : cell/substrate ratio influences the optical purity of (R) - epoxides. PubMed. Available at: [Link]
-
Pizzi, A. (2016). Tannin-based bio-based epoxy networks. ENSCM. Available at: [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. Available at: [Link]
-
ResearchGate. (2005). (PDF) Biocatalytic resolution of glycidyl aryl ethers by Trichosporon loubierii: Cell/substrate ratio influences the optical purity of (R)-epoxides. ResearchGate. Available at: [Link]
-
Chalmers ODR. (2013). Solvent-Free Synthesis of Glycidyl Ethers. Chalmers University of Technology. Available at: [Link]
- Google Patents. (n.d.). US5162547A - Process for the preparation of glycidyl ethers.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]
-
RSC Publishing. (2019). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry. Available at: [Link]
-
Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. IAJPR. Available at: [Link]
-
Halpern, M. (2012). Industrial Phase-Transfer Catalysis. Specialty Chemicals Magazine. Available at: [Link]
-
RSC Publishing. (2023). Tailoring thermoresponsiveness of biocompatible polyethers: copolymers of linear glycerol and ethyl glycidyl ether. Polymer Chemistry. Available at: [Link]
- Google Patents. (n.d.). EP0901481B1 - Purification of glycidyl esters by thin film evaporation.
-
E3S Web of Conferences. (2018). A new approach to prepare Polyethylene Glycol Allyl Glycidyl Ether. E3S Web of Conferences, 53, 03014. Available at: [Link]
- Google Patents. (n.d.). CN1927851A - Synthesis method of allyl glycidyl ether.
-
Scribd. (n.d.). Synthesis of C12/14 Alkyl Glycidyl Ether. Scribd. Available at: [Link]
-
JSTA. (2020). Theoretical and Experimental Study of the Functionalization Reaction of Allyl Glycidyl Ether with Sodium Hydrosulfide. Journal of the Serbian Chemical Society. Available at: [Link]
-
RSC Publishing. (2016). Dispersity control of linear poly(glycidyl ether)s by slow monomer addition. Polymer Chemistry. Available at: [Link]
- Google Patents. (n.d.). JP2008266216A - Method for producing allyl glycidyl ether.
- Google Patents. (n.d.). CN103333137A - Method for synthesizing allyl glycidyl ether.
Sources
Technical Support Center: Improving Regioselectivity of Epoxide Ring-Opening Reactions
Welcome to the technical support center for epoxide ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of these crucial transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.
Understanding the Fundamentals: The Dichotomy of Epoxide Ring-Opening
The regioselectivity of nucleophilic attack on an unsymmetrical epoxide is fundamentally governed by the reaction conditions, which dictate the mechanistic pathway. The two primary pathways are base-catalyzed (or strong nucleophile) and acid-catalyzed (or weak nucleophile in the presence of an acid).
Base-Catalyzed/Strong Nucleophile Conditions
Under basic or neutral conditions with a strong nucleophile (e.g., alkoxides, Grignard reagents, organolithiums, LiAlH₄), the reaction proceeds via a classic S(_N)2 mechanism.[1][2][3] The high ring strain of the epoxide (approximately 13 kcal/mol) provides the driving force for the reaction, even though an alkoxide is typically a poor leaving group.[3][4] In this scenario, the nucleophile attacks the less sterically hindered carbon atom of the epoxide.[1][2][3] This is a kinetically controlled process where steric accessibility is the dominant factor.[5][6]
Acid-Catalyzed/Weak Nucleophile Conditions
In the presence of an acid, the epoxide oxygen is first protonated, creating a much better leaving group and activating the epoxide towards attack by even weak nucleophiles like water or alcohols.[4] This reaction has significant S(_N)1 character.[5][6] The transition state involves a partial positive charge developing on the carbon atoms of the epoxide ring. This positive charge is better stabilized on the more substituted carbon due to electronic effects (hyperconjugation and induction from alkyl groups).[7][8] Consequently, the nucleophile preferentially attacks the more substituted carbon atom.[4][5][7]
This fundamental difference in mechanism is the key to controlling regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
Here we address specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity - Getting a Mixture of Isomers
Question: I'm performing a ring-opening reaction on my unsymmetrical epoxide and obtaining a mixture of regioisomers. How can I favor the formation of a single isomer?
Answer: Obtaining a mixture of regioisomers is a common problem that usually points to a reaction proceeding through a pathway that is not purely S(_N)1 or S(_N)2, or the presence of competing reaction conditions.
Causality and Troubleshooting Steps:
-
Re-evaluate Your Reaction Conditions:
-
For attack at the less substituted carbon (S(_N)2 pathway): Ensure your conditions are strictly basic or neutral and that your nucleophile is sufficiently strong.[3][9] Any trace acidity can protonate the epoxide and initiate the competing S(_N)1 pathway.
-
Actionable Advice: Use a strong, anionic nucleophile like sodium alkoxide rather than the corresponding alcohol with a catalytic amount of base.[9] If using a Grignard or organolithium reagent, ensure the reaction is conducted under strictly anhydrous conditions to prevent the formation of hydroxides which can complicate the reaction profile.[3][10]
-
-
For attack at the more substituted carbon (S(_N)1 pathway): The reaction requires a protic or Lewis acid to activate the epoxide.[11][12][13] The nucleophile should be weak (e.g., water, alcohol) to avoid competing in an S(_N)2 fashion.
-
-
Consider the Nature of Your Epoxide:
-
If one of the epoxide carbons is tertiary, the electronic preference for attacking this site under acidic conditions is very strong, usually leading to high regioselectivity.[4][14]
-
For epoxides with primary and secondary carbons, the electronic and steric factors are more balanced, which can sometimes lead to mixtures even under acidic conditions.[4] In such cases, enhancing the S(_N)1 character of the reaction can improve selectivity.
-
-
Solvent Effects: The choice of solvent can influence the stability of the transition states and thus the regioselectivity.[15][16][17]
-
Polar, coordinating solvents can stabilize the developing positive charge in the S(_N)1-like transition state, favoring attack at the more substituted position.[16]
-
Non-polar solvents are generally preferred for S(_N)2 reactions to maximize the nucleophilicity of the anionic reagent.
-
Issue 2: Low Reaction Yield or Incomplete Conversion
Question: My epoxide ring-opening reaction is sluggish, resulting in low yields or incomplete conversion of the starting material. What's going wrong?
Answer: Low reactivity can stem from several factors, including insufficient activation of the epoxide, a weak nucleophile, or steric hindrance.
Causality and Troubleshooting Steps:
-
Inadequate Epoxide Activation (Acid-Catalyzed): For weak nucleophiles, protonation of the epoxide is essential for the reaction to proceed.
-
Actionable Advice: Increase the concentration or strength of the acid catalyst. If using a Lewis acid, consider switching to a stronger one. For example, the catalytic activity of Group 1 cations in Lewis acid-catalyzed epoxide ring-opening decreases down the group (Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺).[12]
-
-
Poor Nucleophilicity (Base-Catalyzed): The S(_N)2 ring-opening requires a potent nucleophile to attack the epoxide ring directly.[5][6]
-
Actionable Advice: If using an alcohol as a nucleophile with a catalytic base, consider pre-forming the alkoxide with a strong base like sodium hydride to increase the concentration of the active nucleophile. For very hindered epoxides, a smaller, more potent nucleophile might be necessary.
-
-
Steric Hindrance: Highly substituted epoxides can be sterically inaccessible to nucleophiles, slowing down the reaction rate, especially under S(_N)2 conditions.[18]
-
Actionable Advice: Increase the reaction temperature to provide more energy to overcome the activation barrier. Be mindful that higher temperatures can sometimes decrease selectivity.[19] Alternatively, if the desired outcome is attack at a hindered site, switching to acidic conditions might be a more viable strategy.
-
Issue 3: Unexpected Side Products
Question: I'm observing the formation of unexpected products, such as diols or rearrangement products. What is causing this?
Answer: The formation of side products is often due to the presence of water, the nature of the catalyst, or inherent properties of the substrate that allow for alternative reaction pathways.
Causality and Troubleshooting Steps:
-
Diol Formation: The presence of water, even in trace amounts, can lead to the formation of 1,2-diols, especially under acidic conditions where water acts as a competitive nucleophile.[5][20]
-
Actionable Advice: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Rearrangement Products: Under strongly acidic conditions, if a full carbocation intermediate has a chance to form (a true S(_N)1 mechanism), rearrangements can occur to form more stable carbocations before the nucleophile attacks. This is more likely with substrates that can form particularly stable carbocations (e.g., benzylic or tertiary).
-
Actionable Advice: Use less harsh acidic conditions or a Lewis acid that promotes a concerted mechanism with S(_N)1 character rather than a stepwise one.[13] Running the reaction at a lower temperature can also sometimes suppress rearrangement.
-
-
Catalyst-Induced Side Reactions: Some Lewis acids or transition metal catalysts can promote other reactions.[11]
-
Actionable Advice: Screen different catalysts. For instance, some cobalt-based catalysts have been shown to influence regioselectivity in unique ways, differing from traditional acid/base catalysis.[21]
-
Decision-Making Workflow for Regioselective Epoxide Opening
The following diagram illustrates the key decision points for achieving the desired regioselectivity.
Caption: Decision workflow for selecting the appropriate reaction conditions based on the desired regioisomeric product.
Frequently Asked Questions (FAQs)
Q1: What is the stereochemistry of epoxide ring-opening reactions? A: Both acid- and base-catalyzed ring-opening reactions proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile.[2][5][6] The nucleophile always attacks from the side opposite the C-O bond (backside attack), resulting in an anti-addition across the former C-C bond of the epoxide.[4]
Q2: Can I use a strong nucleophile under acidic conditions? A: Generally, this is not advisable. Most strong nucleophiles are also strong bases (e.g., Grignard reagents, alkoxides) and will be protonated and neutralized by the acid before they can react with the epoxide.[10][22]
Q3: My epoxide has two secondary carbons. How can I control regioselectivity? A: This is a challenging scenario as the steric and electronic differences are minimal. Regioselectivity will be low under both standard acidic and basic conditions. In these cases, directing groups on the substrate or specialized catalyst systems, such as enzymatic or specific transition-metal catalysts, may be required to achieve high selectivity.[21][23]
Q4: How do Lewis acids influence regioselectivity? A: Lewis acids coordinate to the epoxide oxygen, similar to a proton, activating the ring. This promotes an S(_N)1-like mechanism, favoring nucleophilic attack at the more substituted and electronically stabilized carbon.[11][13][24] The choice of Lewis acid and solvent can fine-tune this selectivity.[16][24]
Key Experimental Protocols
Protocol 1: Base-Catalyzed Ring-Opening of Styrene Oxide with Sodium Methoxide (Attack at Less Substituted Carbon)
This protocol describes the reaction of styrene oxide with sodium methoxide, a strong nucleophile, to favor the formation of 2-methoxy-2-phenylethanol.
Materials:
-
Styrene oxide
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous methanol (20 mL). Carefully add small, freshly cut pieces of sodium metal (0.23 g, 10 mmol) portion-wise to the methanol. The mixture will effervesce. Allow the sodium to react completely.
-
Reaction Setup: Cool the resulting sodium methoxide solution to 0 °C in an ice bath.
-
Addition of Epoxide: Add a solution of styrene oxide (1.20 g, 10 mmol) in anhydrous diethyl ether (10 mL) dropwise to the stirred methoxide solution over 15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Ring-Opening of Styrene Oxide with Methanol (Attack at More Substituted Carbon)
This protocol details the acid-catalyzed reaction of styrene oxide with methanol as the nucleophile to favor the formation of 2-methoxy-1-phenylethanol.
Materials:
-
Styrene oxide
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve styrene oxide (1.20 g, 10 mmol) in anhydrous methanol (30 mL).
-
Addition of Catalyst: Add 1-2 drops of concentrated sulfuric acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Remove most of the methanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Summary of Factors Influencing Regioselectivity
| Factor | S(_N)2 Conditions (Basic/Strong Nu:) | S(_N)1-like Conditions (Acidic/Weak Nu:) |
| Primary Mechanism | Bimolecular Nucleophilic Substitution (S(_N)2)[2][5] | Unimolecular characteristics, concerted mechanism[5][20] |
| Site of Attack | Less sterically hindered carbon[1][3][4] | More substituted carbon (stabilizes δ+)[4][5][7] |
| Key Influence | Steric hindrance[1][25] | Electronic stabilization of transition state[7][8][25] |
| Nucleophile | Strong, anionic (e.g., RO⁻, CN⁻, RMgBr)[1][9] | Weak, neutral (e.g., H₂O, ROH)[4] |
| Catalyst | Not required (or stoichiometric base) | Brønsted or Lewis Acid[11][12] |
| Stereochemistry | Inversion at the site of attack[2][6] | Inversion at the site of attack |
Mechanistic Diagrams
The following diagrams illustrate the flow of electrons and key intermediates for both major pathways.
Caption: SN2 mechanism for base-catalyzed epoxide ring-opening.
Caption: SN1-like mechanism for acid-catalyzed epoxide ring-opening.
References
-
Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. [Link]
-
Synlett. Transition Metal-based Lewis Acid Catalyzed Ring Opening of Epoxides Using Amines under Solvent-Free Conditions. [Link]
-
YouTube. 126 CHM2211 Base Catalyzed Epoxide Ring Opening Reactions. [Link]
-
Canadian Journal of Chemistry. An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. [Link]
-
Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]
-
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Chemistry LibreTexts. 15.8: Opening of Epoxides. [Link]
-
National Institutes of Health. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. [Link]
-
Chemistry Stack Exchange. Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]
-
JoVE. Video: Base-Catalyzed Ring-Opening of Epoxides. [Link]
-
Royal Society of Chemistry. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. [Link]
-
ACS Publications. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. [Link]
-
ACS Publications. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites. [Link]
-
Oxford Academic. Solvent Effects on Stereo and Regioselectivities of Ring-opening Reaction of Epoxide with Aluminum Chloride. [Link]
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
University of Calgary. Ch16: SN1 type reactions of epoxides. [Link]
-
ResearchGate. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. [Link]
-
BYJU'S. Epoxide Reactions. [Link]
-
ResearchGate. Regioselectivity of Epoxide Ring‐Openings via SN2 Reactions Under Basic and Acidic Conditions. [Link]
-
Journal of the American Chemical Society. Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. [Link]
-
Oregon State University. Electronic Effects in Epoxide Ring Opening. [Link]
-
Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]
-
YouTube. Opening Epoxides - tuning regioselectivity. [Link]
-
YouTube. Epoxide ring opening in acid, base & neutral (Lewis acid) medium: basic concept & reaction mechanism. [Link]
-
ResearchGate. Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media. [Link]
-
ResearchGate. Regioselective Ring Opening of Epoxide with Alcohols: A Selective Route to α‐Alkylated Ketones and β‐Alkylated Secondary Alcohols. [Link]
-
ACS Publications. Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment. [Link]
-
The Journal of Organic Chemistry. Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. [Link]
-
Journal of Catalysis. Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. [Link]
-
Pearson. In Chapter 13, we learned that epoxide opening can give different... [Link]
-
Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. [Link]
-
Chemistry Steps. Reactions of Epoxides Practice Problems. [Link]
-
YouTube. 13.6 Ring Opening of Epoxides | Organic Chemistry. [Link]
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Troubleshooting low yield in the synthesis of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Synthesis of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Welcome to the technical support center for the synthesis of this compound. This chiral epoxide is a critical building block in pharmaceutical development, and achieving high yield and purity is paramount.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
The primary route to this molecule is a variation of the Williamson ether synthesis, reacting 5-bromo-2,3-difluorophenol with an appropriate chiral C3 synthon, typically (R)-epichlorohydrin, in the presence of a base.[3][4] While straightforward in principle, this reaction is sensitive to several parameters that can lead to low yields and the formation of impurities. This document provides a structured approach to identifying and resolving these challenges.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses the most common and specific problems encountered during the synthesis.
Q1: My overall yield is consistently low (<60%). What are the primary causes and how can I address them?
A low yield is rarely due to a single factor but often a combination of suboptimal conditions. A systematic approach, starting with reagent quality and moving through reaction parameters, is the most effective way to troubleshoot.
1. Incomplete Deprotonation of 5-bromo-2,3-difluorophenol
-
The "Why": The first step of the Williamson ether synthesis is the quantitative formation of the phenoxide nucleophile.[5][6] The acidity of the phenol is influenced by the electron-withdrawing fluorine and bromine atoms. If deprotonation is incomplete, a significant portion of your starting material will not react, directly limiting the theoretical yield.
-
Troubleshooting Steps:
-
Base Selection: Weak bases like potassium carbonate (K₂CO₃) may not be strong enough for complete deprotonation, especially at low temperatures. Consider using a stronger base such as sodium hydride (NaH) or potassium hydroxide (KOH).[6] NaH has the advantage of producing hydrogen gas as the only byproduct, which is easily removed.
-
Moisture Contamination: Water will consume strong bases and reduce the efficacy of deprotonation. Ensure all glassware is oven-dried, and use anhydrous solvents.[7]
-
Confirmation: Before adding the electrophile ((R)-epichlorohydrin), you can test for complete deprotonation by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS to confirm the absence of the starting phenol.
-
2. Suboptimal Nucleophilic Substitution (Sₙ2) Conditions
-
The "Why": The reaction of the phenoxide with (R)-epichlorohydrin is a classic Sₙ2 reaction. The rate and efficiency of this step are highly dependent on the solvent, temperature, and stoichiometry.[3]
-
Troubleshooting Steps:
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for Sₙ2 reactions as they solvate the cation of the base but not the nucleophile, increasing its reactivity.[8][9] Using alcohols as solvents should be avoided as they can compete as nucleophiles.[5]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions, such as epoxide ring-opening by the phenoxide at the central carbon or decomposition.[7] A typical starting point is room temperature, with gentle heating (e.g., 40-60°C) if the reaction is sluggish. Monitor progress closely by TLC.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of (R)-epichlorohydrin can help drive the reaction to completion. However, a large excess will complicate purification.
-
3. Product Loss During Work-up and Purification
-
The "Why": The final product, an epoxide, is susceptible to hydrolysis (ring-opening) under acidic or strongly basic aqueous conditions, forming the corresponding diol (3-(5-bromo-2,3-difluorophenoxy)propane-1,2-diol).[10] This is a very common cause of yield loss.
-
Troubleshooting Steps:
-
Neutral Quench: Avoid quenching the reaction with strong acids. Use a saturated solution of ammonium chloride (NH₄Cl) or plain water to neutralize the reaction mixture.
-
Extraction pH: Ensure the pH of the aqueous layer during extraction is neutral or slightly basic (pH 7-8).
-
Purification Method: Column chromatography on silica gel is standard. However, residual acidity in the silica can promote ring-opening. Consider pre-treating the silica by washing it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5% in the eluent) and then flushing with the pure eluent before loading your sample.
-
Q2: My reaction generates multiple side products visible on TLC. How can I identify and minimize them?
The formation of multiple byproducts points to issues with reaction control, reagent purity, or the inherent reactivity of the epoxide product.
dot
Caption: Potential side reaction pathways in the synthesis.
-
Likely Side Products & Solutions:
-
3-(5-bromo-2,3-difluorophenoxy)propane-1,2-diol: This is the product of epoxide hydrolysis.[10]
-
Cause: Presence of water during the reaction or, more commonly, during the aqueous work-up.
-
Solution: Strictly adhere to anhydrous reaction conditions. During work-up, minimize contact time with the aqueous phase and avoid acidic conditions.
-
-
Oligomers/Polymers: The epoxide ring can be opened by another molecule of the product, leading to polymerization.[10][11]
-
Cause: Often initiated by Lewis acid impurities or excessive heat.
-
Solution: Use high-purity reagents and solvents. Maintain careful temperature control throughout the reaction and work-up.
-
-
Dimeric Ether: A second molecule of the phenoxide can attack the product epoxide, leading to a dimeric ether impurity.
-
Cause: High concentration of phenoxide relative to the electrophile, particularly at the end of the reaction.
-
Solution: Add the (R)-epichlorohydrin slowly to the phenoxide solution to maintain a low instantaneous concentration of the phenoxide. Avoid a large excess of the phenol starting material.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful synthesis?
Success hinges on the careful control of several interdependent variables. The following table summarizes the key parameters and recommended starting points for optimization.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH, 1.1 eq.) | Ensures complete and irreversible deprotonation of the phenol.[5] |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent accelerates the Sₙ2 reaction.[8][9] |
| Temperature | 25°C - 50°C | Balances reaction rate against the risk of side reactions.[7] |
| Stoichiometry | 1.0 eq. Phenol / 1.1-1.2 eq. (R)-Epichlorohydrin | A slight excess of the electrophile ensures full consumption of the valuable phenol. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction, which is critical when using NaH.[7] |
| Reaction Time | 4 - 24 hours | Must be determined by monitoring (e.g., TLC, LC-MS) to ensure completion. |
Q2: How can I maintain the chiral integrity of the product?
The stereocenter in this compound is crucial for its biological activity.[12]
-
Mechanism: The synthesis involves an Sₙ2 attack on the primary carbon of (R)-epichlorohydrin. This step proceeds with an inversion of configuration at that carbon. The subsequent intramolecular ring closure does not involve the chiral center. Therefore, starting with high-purity (R)-epichlorohydrin should yield the (R)-product.
-
Verification:
-
Chiral HPLC: This is the gold standard for determining the enantiomeric excess (e.e.) of your product.
-
Polarimetry: Measurement of the specific rotation can confirm the presence of a single enantiomer, provided a literature value for the pure compound is available.
-
-
Risk Factors: Conditions that might promote an Sₙ1-type reaction (which would lead to racemization) are highly disfavored for primary halides and should be avoided. Stick to polar aprotic solvents and avoid protic solvents or strong Lewis acids that could activate the C-Cl bond towards heterolysis.
Experimental Protocols & Workflow
General Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing low-yield issues.
dot
Caption: A systematic workflow for troubleshooting low yields.
Protocol: Synthesis of this compound
This protocol is a representative example. All manipulations involving sodium hydride and anhydrous solvents must be performed under an inert atmosphere (N₂ or Ar) using appropriate techniques.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-bromo-2,3-difluorophenol (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of phenol) via syringe. Stir until the phenol is fully dissolved.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Nucleophilic Substitution: Add (R)-epichlorohydrin (1.15 eq.) dropwise via syringe at room temperature.
-
Reaction Monitoring: Heat the reaction to 45°C and stir. Monitor the disappearance of the starting phenol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 8-16 hours.
-
Quench: Once the reaction is complete, cool the flask to 0°C and very slowly add a saturated aqueous solution of NH₄Cl to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product as a colorless oil.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (n.d.). Epoxidation process for aryl allyl ethers. US6087513A.
- National Institutes of Health. (n.d.).
- Atlas of Science. (2016).
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025). A Guide to the Synthesis of Chiral Epoxides for Pharmaceutical and Research Professionals.
- Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Reddit. (2018). How to improve epoxide yield in an organic chemistry lab?.
- Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chem-Station. (2014). Williamson Ether Synthesis.
- Growing Science. (2016). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid.
- BenchChem. (2025). Identifying and minimizing side products in glycidyl methyl ether reactions.
- ACS Publications. (2025).
- Francis Academic Press. (2023).
- Wikipedia. (n.d.). Allyl glycidyl ether.
- YouTube. (2021). Ether and Epoxide Reactions.
- EvitaChem. (n.d.). This compound.
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- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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Technical Support Center: Stereocontrol in Epoxide Ring-Opening Reactions
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemistry in epoxide ring-opening reactions. Loss of stereochemical integrity, or racemization, is a critical issue that can compromise the efficacy and safety of pharmaceutical compounds. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you maintain stereocontrol in your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral molecules?
Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers, known as a racemate. In drug development, maintaining the specific three-dimensional arrangement of atoms (stereochemistry) is paramount, as different enantiomers of a drug can exhibit widely different biological activities, potencies, and toxicities. The loss of enantiomeric excess (ee) can lead to a significant reduction in therapeutic efficacy and an increase in adverse side effects.[1]
Q2: What are the primary mechanistic pathways that lead to racemization during epoxide ring-opening?
Racemization during epoxide ring-opening is primarily a consequence of the reaction mechanism deviating from a pure S(_N)2 pathway. The two main culprits are:
-
S(N)1-like Mechanisms: Under acidic conditions, the epoxide oxygen is protonated, creating a good leaving group.[2][3][4] If the epoxide is substituted with groups that can stabilize a positive charge (e.g., at a tertiary or benzylic carbon), the C-O bond can begin to break before the nucleophile attacks.[2][5][6][7][8] This generates a transition state with significant carbocationic character, which is planar and can be attacked by the nucleophile from either face, leading to a loss of stereochemical information.[2][9][7][8][10]
-
Borderline S(N)1/S(_N)2 Mechanisms: Many acid-catalyzed epoxide openings are best described as a hybrid of S(_N)1 and S(_N)2 mechanisms.[2][4][7][11] While the reaction may exhibit the backside attack characteristic of an S(_N)2 reaction, the transition state possesses substantial S(_N)1 character.[6][8] This "S(_N)2-like" transition state with carbocationic character can still allow for some degree of stereochemical scrambling.[6][8]
Q3: How do reaction conditions (acidic vs. basic) influence the stereochemical outcome?
The choice between acidic and basic conditions is one of the most critical factors in controlling the stereochemistry of epoxide ring-opening reactions.
-
Basic/Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction typically proceeds via a classic S(_N)2 mechanism.[11][12][13][14][15] The nucleophile attacks one of the epoxide carbons from the backside, leading to a predictable inversion of stereochemistry at the point of attack.[5][12][14] This method is generally preferred for preserving stereochemical integrity. The driving force for this reaction, even with a poor alkoxide leaving group, is the relief of the significant ring strain (approximately 13 kcal/mol) in the three-membered epoxide ring.[5][11][12]
-
Acidic Conditions: As mentioned previously, acidic conditions activate the epoxide by protonating the oxygen, but they also increase the risk of racemization by promoting mechanisms with S(_N)1 character.[3][4][6][16][17] The regioselectivity under acidic conditions is also more complex; the nucleophile may attack the more substituted carbon due to electronic stabilization of the partial positive charge in the transition state.[3][5][6][7][8][16][17]
Q4: Can the choice of nucleophile affect the stereoselectivity of the reaction?
Absolutely. The strength and nature of the nucleophile play a crucial role:
-
Strong Nucleophiles: Strong, negatively charged nucleophiles (e.g., alkoxides, Grignard reagents, organolithiums, LiAlH(_4)) favor the S(_N)2 pathway under basic or neutral conditions, leading to high stereoselectivity.[12][14] These powerful nucleophiles can open the epoxide ring without the need for acid catalysis.[11][12]
-
Weak Nucleophiles: Weak, neutral nucleophiles (e.g., water, alcohols) generally require acid catalysis to open the epoxide ring.[12][16] As the reaction is performed under acidic conditions, the risk of racemization increases.
Q5: Are there catalytic methods to achieve asymmetric epoxide ring-opening?
Yes, the development of chiral catalysts for asymmetric ring-opening (ARO) of epoxides is a significant area of research. These catalysts can provide high enantioselectivity in the products.
-
Metal-Salen Complexes: Chiral metal-salen complexes, particularly those with chromium and cobalt, have proven to be highly effective catalysts for the asymmetric ring-opening of meso-epoxides and for the kinetic resolution of racemic terminal epoxides.[18][19][20][21] These catalysts can activate the epoxide and deliver the nucleophile in a stereocontrolled manner.[18][19]
-
Organocatalysts: Chiral organocatalysts, such as sulfinamide-based catalysts, have also been developed for the asymmetric ring-opening of meso-epoxides with nucleophiles like anilines, offering an environmentally friendly alternative to metal-based catalysts.[22]
Section 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: My reaction product is a racemic mixture, but I started with an enantiomerically pure epoxide. What went wrong?
Possible Cause A: Reaction Conditions Your reaction conditions likely favored an S(_N)1 or borderline S(_N)1/S(_N)2 mechanism.
-
Diagnosis:
-
Were you using acidic conditions (Brønsted or Lewis acid)? Acid catalysis is a common cause of racemization.[1]
-
Does your epoxide have a tertiary, benzylic, or other carbocation-stabilizing group? These structures are more prone to S(_N)1-type openings.[6][8]
-
Was the reaction temperature too high? Elevated temperatures can provide the energy to overcome the activation barrier for racemization pathways.[1]
-
-
Solution:
-
Switch to Basic/Nucleophilic Conditions: If possible, use a strong nucleophile under basic or neutral conditions to favor a strict S(_N)2 mechanism.[12][14] This is the most reliable way to ensure an inversion of stereochemistry.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Use a Milder Acid: If acidic conditions are necessary, consider using a milder Lewis or Brønsted acid.
-
Possible Cause B: Purification Method The racemization may have occurred during workup or purification.
-
Diagnosis:
-
Did you use silica gel chromatography for purification? Standard silica gel is acidic and can cause racemization of sensitive compounds.[1]
-
-
Solution:
-
Neutralize Silica Gel: Deactivate the silica gel by treating it with a base (e.g., triethylamine in the eluent) before chromatography.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica.
-
Avoid Acidic Quenches: During the reaction workup, use a neutral or mildly basic quench if your product is acid-sensitive.
-
Problem 2: I am getting a mixture of regioisomers with my unsymmetrical epoxide. How can I improve the regioselectivity and maintain stereocontrol?
Understanding the Cause: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.
-
Under Basic Conditions (S(_N)2): The nucleophile attacks the less sterically hindered carbon.[5][11][12][14]
-
Under Acidic Conditions (S(_N)1-like): The nucleophile attacks the more substituted carbon, as this carbon can better stabilize the developing positive charge in the transition state.[3][4][5][6][7][8][16]
Solution:
-
Choose Conditions Based on Desired Regioisomer: To obtain the product from attack at the less substituted carbon, use a strong nucleophile under basic conditions.[12][13][14] To favor attack at the more substituted carbon, use a weak nucleophile under acidic conditions, but be mindful of the increased risk of racemization.[3][4][6]
-
Solvent Choice: The polarity of the solvent can also influence regioselectivity. In some cases, more polar solvents can favor attack at the more substituted carbon.[23][24] Experimenting with different solvents may improve the ratio of your desired product.[25][26]
Data Summary: Factors Influencing Stereoselectivity
| Factor | Condition Favoring High Stereoselectivity (S(_N)2) | Condition Risking Racemization (S(_N)1-like) |
| Catalysis | Basic or neutral conditions | Acidic (Brønsted or Lewis) conditions |
| Nucleophile | Strong (e.g., RO⁻, R-MgBr, LiAlH₄) | Weak (e.g., H₂O, ROH) |
| Epoxide Substrate | Primary or secondary carbons | Tertiary or carbocation-stabilizing carbons |
| Temperature | Low temperature | High temperature |
| Solvent | Aprotic solvents can enhance nucleophilicity | Protic solvents can stabilize carbocationic intermediates |
Section 3: Visualizing the Mechanisms
To better understand the stereochemical outcomes, it is crucial to visualize the reaction pathways.
Diagram: S(_N)2 vs. Borderline S(_N)1/S(_N)2 Pathways
Sources
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- 22. Unravelling a New Class of Chiral Organocatalyst for Asymmetric Ring-Opening Reaction of Meso Epoxides with Anilines [organic-chemistry.org]
- 23. Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PMC [pmc.ncbi.nlm.nih.gov]
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- 26. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Products in Reactions of Phenoxides with Epichlorohydrin
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of glycidyl ethers from phenoxides and epichlorohydrin. As a senior application scientist, I aim to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common issues in the laboratory.
Section 1: Understanding the Core Reaction and Its Unwanted Detours
The reaction of a phenoxide with epichlorohydrin is a cornerstone for synthesizing a vast array of compounds, most notably epoxy resins and pharmaceutical intermediates. The desired reaction proceeds via a Williamson ether synthesis, where the phenoxide anion acts as a nucleophile, attacking the least sterically hindered carbon of the epichlorohydrin epoxide ring, followed by an intramolecular cyclization to form the glycidyl ether.
However, this seemingly straightforward reaction is often plagued by the formation of undesirable side products. Understanding the mechanisms of these side reactions is the first step toward their mitigation.
Visualizing the Reaction Pathways
Caption: Troubleshooting workflow for 1,3-dichloro-2-propanol contamination.
Problem 2: The reaction is sluggish, and starting material remains even after prolonged reaction times.
-
Underlying Cause: Incomplete deprotonation of the phenol, poor mixing in a multiphase system, or insufficient reaction temperature.
-
Troubleshooting Steps:
-
Verify Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base and at least a stoichiometric amount relative to the phenol.
-
Improve Mixing: For heterogeneous reactions, vigorous stirring is crucial to maximize the interfacial area between the phases.
-
Consider a Phase Transfer Catalyst (PTC): A PTC, such as a quaternary ammonium salt, can significantly enhance the reaction rate by transporting the phenoxide anion into the organic phase where epichlorohydrin resides. [1][2][3][4]This is a highly effective method for improving reaction efficiency. [5] 4. Optimize Temperature: While high temperatures can promote side reactions, a temperature that is too low will result in a slow reaction rate. A careful optimization study is recommended.
-
Problem 3: The final product contains significant amounts of diol byproducts.
-
Underlying Cause: Hydrolysis of the epoxide ring in the desired product, which can occur during the reaction or workup. [6][7][8][9]* Mitigation Strategies:
| Strategy | Rationale |
| Anhydrous Conditions | Minimize the presence of water in all reactants and solvents to prevent hydrolysis of both epichlorohydrin and the final product. [10] |
| Controlled pH during Workup | Avoid strongly acidic or basic conditions during the aqueous workup, as both can catalyze epoxide ring-opening. [7] |
| Prompt Isolation | Isolate the product from the aqueous phase as quickly as possible after the reaction is complete. |
| Use of Aprotic Solvents | Conducting the reaction in a suitable aprotic solvent can reduce the likelihood of hydrolysis. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Monomeric Aryl Glycidyl Ether
This protocol is a starting point and should be optimized for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the phenol (1.0 eq) and a suitable solvent (e.g., toluene or methyl isobutyl ketone).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes.
-
Addition of Epichlorohydrin: Add an excess of epichlorohydrin (3-5 eq).
-
Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (1.1 eq) dropwise over 1-2 hours, maintaining the reaction temperature between 50-70°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture, add water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Utilizing a Phase Transfer Catalyst for Enhanced Reactivity
-
Reaction Setup: Follow the setup as described in Protocol 1.
-
Addition of Reactants and Catalyst: To the flask, add the phenol (1.0 eq), epichlorohydrin (1.5-2.0 eq), solvent, and the phase transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%). [11]3. Base Addition: Add a 50% aqueous solution of sodium hydroxide (1.5 eq) and stir vigorously at a controlled temperature (e.g., 60°C).
-
Monitoring and Workup: Proceed with reaction monitoring and workup as described in Protocol 1. The PTC will typically remain in the aqueous phase or can be removed with water washes.
Section 5: Concluding Remarks
The successful synthesis of aryl glycidyl ethers hinges on a thorough understanding of the potential side reactions and the implementation of strategies to control them. By carefully managing stoichiometry, temperature, water content, and the rate of base addition, researchers can significantly improve the yield and purity of their desired products. The use of phase transfer catalysis offers a powerful tool to overcome challenges associated with reaction rate and phase separation. This guide provides a foundation for troubleshooting and optimizing these critical reactions. For further in-depth understanding, the provided references are highly recommended.
References
-
1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. (n.d.). National Center for Biotechnology Information. [Link]
- Continuous hydrolysis of epichlorohydrin. (n.d.).
- Process for preparing glycidyl polyethers of polyhydric phenols. (n.d.).
-
Epichlorohydrin coupling reactions with wood. (n.d.). Forest Products Laboratory. [Link]
-
Mechanism of coupling between phenolic compounds and epichlorohydrin.... (n.d.). ResearchGate. [Link]
-
Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. (n.d.). National Institutes of Health. [Link]
- Synthesis method of phenyl glycidyl ether. (n.d.).
-
Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. (n.d.). RSC Publishing. [Link]
- Preparation of glycidyl ethers. (n.d.).
-
Bisphenol A diglycidyl ether. (n.d.). Wikipedia. [Link]
- Preparation method of bisphenol A liquid epoxy resin. (n.d.).
-
Mechanism of the acidic hydrolysis of epichlorohydrin. (n.d.). ResearchGate. [Link]
-
Green Chemistry. (n.d.). RSC Publishing. [Link]
- Phenol alcohol-epichlorohydrin reaction products. (n.d.).
-
Acknowledgments. (n.d.). ENSCM. [Link]
-
Halogenated epoxide-phenol reactions A mechanism study. (n.d.). Scholars' Mine. [Link]
-
Sodium hydroxide react with epichlorohydrin. (n.d.). Shandong Qibo New Energy Co., Ltd. [Link]
- Process for producing 1,3-dichloro-2-propanol. (n.d.).
-
The synthetic route of (R)‐epichlorohydrin from 1,3‐dichloro‐2‐propanol.... (n.d.). ResearchGate. [Link]
-
phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE. [Link]
-
Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. (n.d.). ResearchGate. [Link]
-
STUDY OF THE SYNTHESIS MECHANISM AND SOME PROPERTIES OF OLIGOMERS BASED ON EPICHLOROHYDRIN AND DIPHENYLGUANIDINE. (n.d.). Technical Science and Innovation. [Link]
- Preparing epichlorhydrin comprises reacting 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol mixture with basic compound in liquid reaction medium to form epichlorhydrin and salt and subjecting part of the medium to settling operation. (n.d.).
-
Synthesis of diglycidyl ether of bisphenol A (epoxy). (n.d.). ResearchGate. [Link]
-
Study of the kinetics of the reaction of phenols with epichlorohydrin in dimethyl sulfoxide medium at 80°C. (n.d.). ResearchGate. [Link]
-
Synthesis of low-molecular-weight epoxy resins under phase transfer catalysis (PTC) conditions. (n.d.). ResearchGate. [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Communications, Inc. [Link]
-
PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE?. (n.d.). [Link]
-
Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (n.d.). IAGI. [Link]
-
"STUDY OF THE SYNTHESIS MECHANISM AND SOME PROPERTIES OF OLIGOMERS BASE" by Rovshan Israilovich Ismailov, Normuhamad Edgarov et al. (n.d.). Technical Science and Innovation. [Link]
-
Chemical technology of oligomers production from homopolymer based on epichlorohydrin and morpholine. (n.d.). E3S Web of Conferences. [Link]
-
Stoichiometry of Chemical Reactions. (n.d.). [Link]
-
Regioselective ring opening reaction of epichlorohydrin with acetic acid to 3-chloro-2-hydroxypropyl acetate over cesium modified heteropolyacid on clay support. (n.d.). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. US2838574A - Continuous hydrolysis of epichlorohydrin - Google Patents [patents.google.com]
- 7. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sodium hydroxide react with epichlorohydrin - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Considerations for the Synthesis of Chiral Epoxides
Welcome to the Technical Support Center dedicated to the intricate process of scaling up chiral epoxide synthesis. Chiral epoxides are indispensable building blocks in the pharmaceutical and fine chemical industries, serving as key intermediates for a vast array of high-value, stereochemically complex molecules. However, transitioning a successful bench-scale epoxidation to a pilot or industrial scale is fraught with challenges that can impact yield, enantiopurity, safety, and cost-effectiveness.
This guide is designed for researchers, process chemists, and drug development professionals. It provides field-proven insights, troubleshooting guides for common scale-up pitfalls, and detailed protocols in a direct question-and-answer format to help you navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up an asymmetric epoxidation reaction?
A1: The primary challenges stem from changes in physical and chemical parameters that are negligible at the lab scale but become critical in larger reactors. Key issues include:
-
Heat and Mass Transfer: Larger volumes have a lower surface-area-to-volume ratio, making heat dissipation from exothermic reactions difficult and leading to poor temperature control. Inefficient mixing can create localized hot spots or concentration gradients, promoting side reactions and reducing yield and selectivity.
-
Safety and Thermal Runaway: Epoxidation reactions are often highly exothermic. An uncontrolled increase in temperature can lead to a runaway reaction, causing rapid pressure buildup from gas evolution and posing a significant explosion hazard.
-
Catalyst Performance and Cost: The cost and efficiency of the catalyst (e.g., Sharpless, Jacobsen, or enzymatic catalysts) become paramount at scale. Issues like catalyst deactivation, difficult recovery, and low turnover numbers can render a process economically unviable.
-
Reagent Addition and Control: The rate and method of adding reagents, especially potent oxidants like hydrogen peroxide or m-CPBA, are much more critical at scale to maintain optimal reaction conditions and safety.
-
Downstream Processing: Isolating and purifying the chiral epoxide product from large volumes of solvent and byproducts can be complex and costly, requiring scalable techniques like distillation, crystallization, or large-scale chromatography.
Q2: Which asymmetric epoxidation method is generally best for industrial scale-up: Sharpless, Jacobsen-Katsuki, or biocatalytic routes?
A2: The "best" method is highly substrate-dependent and depends on the specific economic and environmental goals of the process. Each has distinct advantages and disadvantages at scale.
-
Sharpless Asymmetric Epoxidation: This is a highly reliable method for the epoxidation of primary and secondary allylic alcohols, often providing excellent and predictable enantioselectivity. Its main limitation is the strict requirement for an allylic alcohol substrate, which may necessitate additional synthetic steps.
-
Jacobsen-Katsuki Asymmetric Epoxidation: This method is more versatile as it is effective for unfunctionalized cis-disubstituted alkenes using a chiral manganese-salen catalyst. It has been successfully implemented on an industrial scale for producing pharmaceutical intermediates. Catalyst cost and recovery are key considerations.
-
Biocatalytic Epoxidation: This approach uses enzymes, such as styrene monooxygenases (SMOs) or epoxide hydrolases (EHs) for kinetic resolution, and offers several "green" advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH) and often exceptional selectivity. However, challenges can include low enzyme availability, substrate scope limitations, and the need for large volumes of aqueous media.
Below is a comparative overview to guide your decision-making process.
| Feature | Sharpless Epoxidation | Jacobsen-Katsuki Epoxidation | Biocatalytic Epoxidation (e.g., SMOs) |
| Substrate Scope | Primarily allylic alcohols | Unfunctionalized alkenes, especially cis-olefins | Varies by enzyme; often styrene derivatives, aliphatic alkenes |
| Catalyst | Ti(OiPr)₄ / Chiral Tartrate | Chiral Mn-Salen Complex | Enzymes (e.g., Styrene Monooxygenase) |
| Typical Oxidant | tert-Butyl hydroperoxide (TBHP) | NaOCl, m-CPBA | O₂ (often with a cofactor regeneration system) or H₂O₂ |
| Key Scale-Up Pro | High, predictable enantioselectivity. | Broader substrate scope than Sharpless. | Environmentally benign; very high selectivity; mild conditions. |
| Key Scale-Up Con | Narrow substrate scope. | Catalyst cost and potential for metal leaching. | Enzyme stability/cost; often lower volumetric productivity. |
Q3: What initial safety assessment should be performed before any scale-up attempt?
A3: A thorough safety assessment is non-negotiable. The first and most critical step is to perform a Reaction Calorimetry study (e.g., using an RC1 calorimeter). This experiment measures the heat evolved during the reaction under process-like conditions. It provides crucial data to determine the potential for a thermal runaway and to design an adequate cooling system for the large-scale reactor. You must identify the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it remains well below the decomposition temperature of any component in the reaction mixture.
Troubleshooting Guides
This section addresses specific, common problems encountered during the scale-up of chiral epoxide synthesis.
Issue 1: Runaway Exothermic Reaction and Gas Evolution
Q: My reaction is showing a dangerous exotherm and significant gas evolution upon scaling up, particularly during the addition of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide). How can I control this?
A: This is a critical safety concern often encountered during the scale-up of epoxidation reactions. The
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
For researchers, scientists, and professionals in drug development, the enantiomeric purity of chiral building blocks is not merely a quality metric; it is a critical determinant of a drug candidate's safety and efficacy. The compound 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane, a halogenated epoxide, represents a class of intermediates where stereochemistry is paramount. This guide provides an in-depth, objective comparison of strategic approaches for developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for this specific analyte. We will move beyond generic templates to explain the causality behind experimental choices, ensuring a scientifically sound and validated analytical protocol.
The Analytical Challenge: Understanding the Analyte
The structure of 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane presents distinct features that guide our selection of a chiral stationary phase (CSP). The key interaction sites for chiral recognition are:
-
The Oxirane (Epoxide) Ring: This rigid, polar three-membered ring is a primary chiral center. The lone pairs on the oxygen atom can act as hydrogen bond acceptors.
-
The Ether Linkage: The oxygen atom provides another potential site for hydrogen bonding.
-
The Aromatic Ring: The difluorinated, brominated phenyl ring is electron-rich and capable of π-π stacking interactions. The fluorine and bromine substituents also introduce strong dipoles, creating opportunities for dipole-dipole interactions.
Effective chiral separation relies on creating a transient diastereomeric complex between the analyte and the CSP. This requires a CSP that can engage with these structural features in a stereochemically selective manner, often through a "three-point interaction model"[1].
A Comparative Analysis of Chiral Stationary Phase (CSP) Technologies
The selection of the CSP is the most critical step in chiral method development.[2] Based on the analyte's structure, two classes of CSPs emerge as primary candidates: Polysaccharide-based phases and Pirkle-type phases. Both operate on different principles, offering complementary selectivities.
Polysaccharide-Based CSPs
Polysaccharide derivatives, typically cellulose or amylose coated or immobilized on a silica support, are the most widely used CSPs in the industry due to their broad applicability.[3] Chiral recognition occurs within the helical grooves of the polysaccharide polymer, where the analyte can interact via a combination of hydrogen bonds, dipole-dipole interactions, and inclusion phenomena.
For our target analyte, the aromatic ring can fit into the chiral grooves, while the polar epoxide and ether groups can interact with the carbamate linkages on the polysaccharide backbone. Leading candidates in this category include:
-
Daicel CHIRALPAK® Series (e.g., IA, IB, IC, IG): These immobilized phases are exceptionally robust and compatible with a wide range of solvents, from traditional normal-phase eluents to polar organic and reversed-phase systems.[4][5][6] This solvent versatility is a major advantage during method development.
-
Phenomenex Lux® Series (e.g., Cellulose-1, Cellulose-2, Amylose-1): These columns are known for providing complementary selectivity to the Daicel phases and are also available in coated and immobilized versions.[7][8]
Pirkle-Type CSPs
Named after William H. Pirkle, these CSPs are based on smaller, well-defined chiral molecules bonded to a silica surface. A prominent example is the Regis WHELK-O® 1 , which is explicitly designed to be effective for a wide range of compound classes, including epoxides.[9][10][11][12]
The WHELK-O® 1 selector has a 3,5-dinitrobenzamido group, making it a π-electron acceptor (π-acidic). This allows for strong π-π interactions with the electron-rich aromatic ring of our analyte (a π-donor). Additional interactions, such as hydrogen bonding with the amide proton and dipole-dipole interactions, contribute to chiral recognition. Its covalent bonding ensures compatibility with all common HPLC mobile phases.[11]
Head-to-Head Comparison: Polysaccharide vs. Pirkle-Type
| Feature | Polysaccharide-Based CSPs (Immobilized) | Pirkle-Type CSPs (e.g., WHELK-O® 1) | Rationale for 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane |
| Primary Interaction | Inclusion in chiral grooves, H-bonding, dipole-dipole. | π-π stacking (acceptor/donor), H-bonding, dipole-dipole. | Both are highly relevant. The analyte has a π-rich ring and H-bond acceptors. |
| Versatility | Extremely broad, often considered the first line of screening. | Very broad, with documented success for epoxides.[9][10][12] | Both are excellent starting points. WHELK-O® 1 may have an edge due to its specific design for π-acid/base interactions. |
| Solvent Compatibility | Immobilized versions are compatible with a very wide range of solvents.[4][13] | Covalently bonded phase is compatible with all common mobile phases.[11] | Both offer excellent flexibility for method development without risk of damaging the column. |
| Predictability | Less predictable; success is often determined empirically through screening. | Mechanism is more defined, making it somewhat more predictable if π-π interactions are dominant. | The defined mechanism of the Pirkle-type phase is an advantage for logical method development. |
A Systematic Workflow for Chiral Method Development
Given that no pre-existing method is available, a systematic screening approach is the most efficient path to success. This protocol is designed to be a self-validating system, where initial broad screening logically narrows down to an optimized, robust method.
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocol: Phase 1 (Primary Screening)
This protocol outlines the initial screening across the most promising CSPs and mobile phase modes.
Objective: To identify a CSP and mobile phase system that shows any enantiomeric separation ("a hit") for the target analyte.
Materials:
-
Analyte: Racemic 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane, dissolved in mobile phase or a compatible solvent (e.g., ethanol) at approx. 1.0 mg/mL.
-
Columns (Analytical, e.g., 250 x 4.6 mm, 5 µm):
-
Immobilized Cellulose-based CSP (e.g., CHIRALPAK IB)
-
Immobilized Amylose-based CSP (e.g., CHIRALPAK IA)
-
Pirkle-type CSP (e.g., (R,R)-WHELK-O® 1)
-
-
Mobile Phases:
-
Normal Phase (NP): n-Hexane / 2-Propanol (IPA) (80:20, v/v)
-
Polar Organic (PO): Acetonitrile (ACN) / Methanol (MeOH) (50:50, v/v)
-
-
HPLC System: Standard HPLC/UHPLC with UV detector (e.g., set at 220 nm).
Procedure:
-
System Preparation: Equilibrate the first column (e.g., CHIRALPAK IB) with the NP mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the analyte solution.
-
Data Acquisition: Run the analysis for approximately 20-30 minutes.
-
Column Switch: After the NP run, switch the mobile phase to the PO condition. Crucially, use an intermediate flushing solvent like pure 2-propanol when switching between immiscible mobile phases like NP and PO to protect the column.
-
Repeat: Repeat steps 1-4 for each of the three selected columns.
-
Evaluation: Analyze the six resulting chromatograms (3 columns x 2 mobile phases). Look for any peak splitting, shouldering, or baseline separation, which indicates a successful "hit".
Interpreting Screening Data and Method Optimization
The results from the primary screen will guide the next steps. Below are hypothetical but scientifically plausible outcomes and the corresponding optimization strategies.
Scenario A: Success on a Polysaccharide CSP in Normal Phase
This is a common outcome. Often, a separation is observed, but the resolution (Rs) or retention time (k) needs improvement.
-
If Retention is Too Low (k < 2): Decrease the polarity of the mobile phase by increasing the percentage of hexane (e.g., to 90:10 Hexane/IPA). This increases interaction with the CSP, leading to longer retention.
-
If Retention is Too High (k > 15): Increase the mobile phase polarity by increasing the IPA concentration (e.g., to 70:30 Hexane/IPA).
-
If Resolution is Poor: Try a different alcohol modifier. Replacing IPA with ethanol or n-propanol can significantly alter the selectivity (α) by changing the nature of the hydrogen bonding interactions.
Scenario B: Success on the WHELK-O® 1 CSP
The π-π interactions are likely dominant. Optimization follows similar logic.
-
Mobile Phase Tuning: The ratio of alkane to alcohol is the primary tool for adjusting retention.
-
Additive Use: The WHELK-O® 1 is a Pirkle-type phase, which can sometimes benefit from the addition of a small amount (0.1%) of an acid (like trifluoroacetic acid, TFA) or a base (like diethylamine, DEA) to the mobile phase. While our analyte is neutral, these additives can sharpen peaks by suppressing interactions with residual silanols on the silica surface.
Data Summary: Expected Performance
The following table summarizes the expected performance and provides a framework for comparing the alternatives based on the principles discussed.
| CSP Type | Mobile Phase Mode | Expected Selectivity (α) | Key Strengths | Potential Challenges |
| Polysaccharide | Normal Phase (NP) | Good to Excellent | Broad applicability, high success rate for diverse structures. | Mechanism is complex; optimization can be empirical.[8] |
| (Cellulose/Amylose) | Polar Organic (PO) | Complementary to NP | Good for more polar compounds, can offer unique selectivity. | Analyte solubility might be a factor. |
| Reversed Phase (RP) | Often lower than NP/PO | MS-compatible, good for polar analytes.[3] | Less likely to provide initial high selectivity for this analyte. | |
| Pirkle-Type | Normal Phase (NP) | Good to Excellent | Strong, predictable π-π interactions for aromatic analytes.[11] | May be less effective if other interactions dominate. |
| (WHELK-O® 1) | Polar Organic (PO) | Good | Robust covalent bonding allows for aggressive solvent use. | Selectivity might differ significantly from NP mode. |
Conclusion and Recommendations
For the chiral HPLC analysis of 2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane, a systematic screening approach is essential.
-
Primary Recommendation: Begin screening with a set of three robust, immobilized columns: CHIRALPAK IB (cellulose), CHIRALPAK IA (amylose), and (R,R)-WHELK-O® 1 . This combination provides broad coverage of potential chiral recognition mechanisms.
-
Mobile Phase Strategy: Screen in both normal phase (Hexane/IPA) and polar organic (ACN/MeOH) modes to maximize the chances of finding an initial separation.
-
Optimization Path: Once a "hit" is identified, systematically adjust the alcohol modifier type and concentration to achieve a resolution (Rs) of >1.5 with a reasonable run time.
This structured, evidence-based approach transforms method development from a trial-and-error process into a logical, efficient workflow. It ensures that the final analytical method is not only fit for purpose but is also built on a solid foundation of chromatographic principles, guaranteeing the trustworthiness and scientific integrity required in pharmaceutical development.
References
-
Phenomenex, Inc. (2012). The Chiral Notebook. Technical Note Collection. [Link]
-
Phenomenex, Inc. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
Ali, I., Aboul-Enein, H. Y., & Gaitonde, V. D. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Liquid Chromatography & Related Technologies, 35(19), 2729-2757. [Link]
-
Aturki, Z., D'Orazio, G., Fanali, S., & Rocco, A. (2015). HPLC enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Journal of Chromatography A, 1426, 253-260. [Link]
-
Regis Technologies, Inc. (n.d.). WHELK-O® 1. [Link]
-
Hodgson, R., Klein, M., Cleveland, T., & Jacob, M. (n.d.). Novel Screening Approach for the Separation of Pharmaceutical Compounds using Lux® Polysaccharide-Based Chiral Stationary Phases in SFC Mode. Phenomenex Application Note (TN-9003). [Link]
-
LCGC International. (n.d.). Application Notes: Chiral. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
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A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the stereochemical purity of a chiral active pharmaceutical ingredient (API) or intermediate is not a trivial detail—it is a critical quality attribute that profoundly influences therapeutic efficacy and patient safety. The molecule (R)-2-((5-bromo-2,3-difluorophenoxy)methyl)oxirane is a prime example of a chiral building block where precise control and quantification of its enantiomeric composition are paramount. This guide provides an in-depth comparison of the primary analytical techniques for determining its enantiomeric excess (ee), grounded in the principles of scientific integrity and practical, field-proven insights.
The Imperative of Enantiomeric Purity
This compound contains a stereogenic center at the C2 position of the oxirane ring. In pharmaceutical synthesis, this moiety is often a precursor, and its specific configuration dictates the stereochemistry of the final drug product. Since enantiomers can exhibit vastly different pharmacological and toxicological profiles, regulatory bodies mandate strict control over the enantiomeric purity of chiral drugs.[1] An accurate and robust analytical method to determine the enantiomeric excess is therefore not just a procedural step, but the foundation of a safe and effective therapeutic agent.
The fundamental challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[2] Distinguishing and quantifying them requires a chiral environment, which is the core principle behind the chromatographic and spectroscopic methods discussed herein.
Comparative Analysis of Core Analytical Techniques
The choice of analytical method for determining enantiomeric excess is a critical decision driven by factors such as the analyte's properties, required accuracy, sample throughput, and available instrumentation.[3] The three most powerful and widely adopted techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Chiral Supercritical Fluid Chromatography (SFC). A spectroscopic alternative, Nuclear Magnetic Resonance (NMR), also offers a valuable, albeit different, approach.
Core Performance Characteristics
| Feature | Chiral HPLC | Chiral GC | Chiral SFC | NMR Spectroscopy (with CSAs) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) in a liquid mobile phase. | Partitioning between a gaseous mobile phase and a chiral stationary phase. | Differential interaction with a CSP using a supercritical fluid (CO2) mobile phase. | Diastereomeric complex formation with a Chiral Solvating Agent (CSA) causing chemical shift non-equivalence.[4] |
| Resolution (Rs) | Excellent; highly tunable with mobile phase composition. | Very high for volatile compounds; temperature-dependent.[5] | Excellent; often superior to HPLC due to high efficiency.[6] | Moderate; dependent on CSA, concentration, and magnetic field strength. |
| Analysis Time | Moderate to long (10-30 min). | Fast for volatile analytes (5-20 min). | Very fast (2-10 min); low viscosity of SFC mobile phase allows high flow rates.[7] | Fast per sample (<5 min), but sample prep and concentration needs can add time. |
| Solvent Usage | High; often uses normal-phase solvents like hexane and isopropanol. | Minimal (carrier gas only). | Low; primarily uses CO2, a "green" solvent, with small amounts of co-solvent.[1][8] | Moderate; requires deuterated NMR solvents. |
| Sample Volatility | Not required. | Required ; analyte must be volatile and thermally stable. | Not required. | Not required. |
| Method Dev. | Can be complex; requires screening of multiple columns and mobile phases. | Complex; requires careful optimization of temperature programs and column choice.[5] | Generally faster than HPLC; high efficiency allows for rapid screening.[9] | Can be rapid if a suitable CSA is known; otherwise requires screening of agents.[10] |
| Best For | Broadest applicability for non-volatile, polar, and aromatic compounds.[11] | Volatile and semi-volatile chiral compounds like small epoxides or fragrances.[12] | High-throughput screening, preparative separations, and "green" chemistry initiatives.[8] | Orthogonal confirmation, reaction monitoring, and situations where chromatographic methods fail. |
Experimental Workflows and Protocols
To ensure trustworthiness, the protocols described below are designed as self-validating systems. They represent robust starting points for method development, which must be followed by full validation according to ICH guidelines to confirm specificity, linearity, accuracy, precision, and robustness for their intended purpose.[13][14]
Workflow for Enantiomeric Excess Determination
The general workflow for any chromatographic determination of enantiomeric excess is a logical sequence of steps designed to ensure accurate and reproducible results.
Caption: General workflow for chromatographic ee determination.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for chiral separations due to its versatility and the wide availability of chiral stationary phases (CSPs).[15] For the target molecule, a polysaccharide-based CSP is the logical starting point, as these phases are known to effectively resolve aromatic epoxides through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[11][16]
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: Daicel CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).
-
Rationale: Amylose derivatives are exceptionally effective for a wide range of chiral compounds, including those with aromatic rings and polar functional groups like epoxides.[16]
-
-
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v).
-
Rationale: This normal-phase system provides excellent selectivity on polysaccharide CSPs. The IPA percentage is the primary tool for adjusting retention time and resolution; decreasing IPA content generally increases retention and can improve separation.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Rationale: The bromo-difluorophenyl moiety provides a strong chromophore suitable for UV detection.
-
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 min).
-
Inject 10 µL of the racemic standard to identify the retention times of the (R) and (S) enantiomers and confirm baseline separation (Resolution Rs > 1.5).
-
Inject 10 µL of the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] * 100.[17]
-
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to normal-phase HPLC, offering faster separations and drastically reduced organic solvent consumption.[6][8] It often provides unique selectivity and higher efficiency.[9]
-
Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.
-
Chiral Stationary Phase: Daicel CHIRALPAK® AD-3 (Same selector as HPLC, but on a 3 µm particle size for higher efficiency).
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v).
-
Rationale: Methanol is a common polar co-solvent (modifier) used to modulate analyte retention and selectivity. Its percentage is a key parameter for optimization.
-
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Procedure:
-
Equilibrate the system under the specified conditions.
-
Perform injections of the racemic standard and sample as described in the HPLC protocol. The significantly higher flow rate enabled by the low viscosity of supercritical CO2 leads to much shorter analysis times.[7]
-
Calculate ee using the integrated peak areas.
-
Protocol 3: Chiral Gas Chromatography (GC)
GC is a viable option if the analyte is thermally stable and sufficiently volatile. Given the structure of the target oxirane, it is likely amenable to GC analysis. The most common CSPs for GC are based on modified cyclodextrins.[18][19]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Stationary Phase: Astec® CHIRALDEX® G-TA (Trifluoroacetyl-gamma-cyclodextrin).
-
Rationale: Gamma-cyclodextrin phases with electron-withdrawing groups are effective for separating polar analytes, including epoxides, through inclusion complexation.[20]
-
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (FID).
-
Oven Program: Start at 120 °C, hold for 1 min, then ramp at 5 °C/min to 200 °C, hold for 5 min.
-
Rationale: A temperature ramp is crucial for eluting the compound in a reasonable time while ensuring optimal separation. Chiral separations in GC are highly sensitive to temperature.[5]
-
-
Procedure:
-
Prepare dilute solutions (~100 µg/mL) of the racemic standard and sample in a volatile solvent like ethyl acetate.
-
Inject 1 µL (using a high split ratio, e.g., 100:1, to avoid column overload).
-
Identify peaks using the racemic standard and calculate ee from the sample chromatogram's peak areas.
-
Decision Framework for Method Selection
Choosing the optimal technique requires a logical evaluation of project needs and analyte properties.
Caption: Decision tree for selecting the optimal ee determination method.
Conclusion
The determination of the enantiomeric excess of this compound is a critical task achievable through several robust analytical techniques. Chiral HPLC stands as the versatile and universally applicable workhorse method.[15] Chiral SFC offers a significant advantage in speed and sustainability, making it ideal for high-throughput environments.[8] Chiral GC provides a powerful, high-resolution alternative, provided the analyte meets the requirements of volatility and thermal stability. Finally, NMR spectroscopy with chiral solvating agents serves as an invaluable orthogonal technique for confirmation. The selection of the most appropriate method should be guided by a thorough evaluation of the analyte's properties, the specific analytical challenges, and the overarching goals of the drug development program. A validated, reliable method is the ultimate assurance of stereochemical quality and control.
References
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- Chiral reagents for the determination of enantiomeric excess and absolute configur
- Supercritical Fluid Chiral Separ
- NMR determination of enantiomeric excess.
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- Validation of Analytical Methods.
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A Senior Application Scientist's Guide to NMR Spectroscopic Analysis for Regioselectivity of Epoxide Opening
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of reaction products is paramount. The ring-opening of epoxides is a cornerstone reaction in organic synthesis, offering a versatile route to 1,2-difunctionalized compounds. However, the reaction's regioselectivity—the preferential attack of a nucleophile at one of the two epoxide carbons—is a critical parameter that dictates the final product's constitution. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopic techniques for unequivocally determining the regioselectivity of epoxide opening, grounded in mechanistic principles and supported by experimental data.
The Fundamental Dichotomy of Epoxide Ring-Opening: A Mechanistic Overview
The regiochemical outcome of an epoxide ring-opening reaction is primarily governed by the reaction conditions, which dictate the operative mechanism. Understanding this dichotomy is the first step in predicting and subsequently confirming the structure of the product.
-
Under Basic or Neutral Conditions (Sₙ2-type Mechanism): Strong, unhindered nucleophiles (e.g., alkoxides, amines, Grignard reagents) attack the epoxide ring via a classic Sₙ2 mechanism. The primary determinant for the site of attack is steric hindrance . The nucleophile will preferentially attack the less substituted carbon atom of the epoxide.[1][2][3] This pathway leads to a product with a specific, predictable stereochemistry resulting from the inversion of configuration at the site of attack.
-
Under Acidic Conditions (Sₙ1/Sₙ2 Hybrid Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[2][4] The nature of the subsequent nucleophilic attack lies on a spectrum between Sₙ1 and Sₙ2.
-
If one of the epoxide carbons is tertiary, the reaction exhibits significant Sₙ1 character . The nucleophile attacks the more substituted carbon due to the greater stabilization of the partial positive charge that develops in the transition state.[1][2][5]
-
If the epoxide carbons are primary and secondary, the reaction is more Sₙ2-like , and the nucleophile attacks the less substituted carbon, although mixtures of regioisomers can sometimes be observed.[2]
-
The following diagram illustrates the decision-making process for predicting the major regioisomer based on the reaction conditions.
Caption: Logical workflow for predicting the regioselectivity of epoxide ring-opening.
A Comparative Guide to NMR Techniques for Regioisomer Discrimination
While mechanistic principles provide a strong predictive framework, unambiguous experimental verification is essential. NMR spectroscopy is the most powerful tool for this purpose.[6] A multi-pronged approach, employing a combination of 1D and 2D NMR experiments, provides a self-validating system for structural assignment.
¹H NMR Spectroscopy: The First Line of Inquiry
¹H NMR provides initial, crucial insights into the product's structure through chemical shifts and coupling constants.
-
Chemical Shift Analysis: The protons attached to the carbons bearing the newly introduced nucleophile and the resulting hydroxyl group will exhibit characteristic chemical shifts. For instance, in the formation of a β-amino alcohol, the proton on the carbon attached to the hydroxyl group (H-C-OH) typically resonates further downfield than the proton on the carbon attached to the nitrogen (H-C-N). Protons on carbons directly attached to an epoxide oxygen typically appear in the 2.9-3.3 ppm range.[7][8][9] Upon ring opening, these protons shift to different, characteristic regions.
-
Coupling Constant (J) Analysis: The magnitude of the coupling constant between vicinal protons provides information about their dihedral angle, which can help confirm the trans stereochemistry expected from an Sₙ2 attack. For cyclic systems, the analysis of coupling constants is particularly powerful for establishing the relative stereochemistry of the substituents.[10]
¹³C NMR and DEPT: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides a direct view of the carbon framework, and the chemical shifts are highly sensitive to the local electronic environment.
-
Chemical Shift Comparison: The carbon atom bonded to the electronegative oxygen of the hydroxyl group will be shifted significantly downfield compared to the carbon bonded to the nucleophile (e.g., nitrogen in an amine). This difference in chemical shifts is often the most straightforward indicator of regioselectivity.[11] The carbons of the original epoxide ring typically resonate in the 40-60 ppm range. After ring-opening, the carbon attached to the hydroxyl group will typically be in the 60-80 ppm range, while the carbon attached to the nucleophile will have a chemical shift characteristic of that functional group.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135 experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which aids in the complete assignment of the carbon spectrum and confirms the connectivity.
2D NMR Spectroscopy: Unambiguous Connectivity and Spatial Relationships
For complex molecules where 1D spectra may be crowded or ambiguous, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivity through the spin system. It is instrumental in assigning protons within a contiguous chain.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons.[12][13] This is arguably the most critical experiment for regioselectivity determination. By identifying the ¹H signal and its corresponding ¹³C signal, you can definitively link the proton environment to the carbon environment. For example, you can unequivocally determine which carbon is bonded to the hydroxyl group by identifying the downfield CH signal in the ¹³C spectrum and finding its corresponding proton in the HSQC spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing long-range connectivity and piecing together the entire molecular structure, especially around quaternary carbons. For instance, an HMBC correlation from the protons of a methyl group to the carbon bearing the hydroxyl group can definitively confirm the regiochemistry.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for stereochemical assignments, NOESY can provide secondary confirmation of regioselectivity by showing through-space proximity between non-bonded protons.
The following diagram illustrates a comprehensive workflow for NMR-based structural elucidation.
Caption: Integrated NMR workflow for determining epoxide opening regioselectivity.
Experimental Protocol & Data Interpretation: A Case Study
Let's consider the reaction of styrene oxide with aniline. Under neutral conditions, this reaction is expected to proceed via an Sₙ2 mechanism, with the amine attacking the less hindered, primary carbon.
Reaction: Styrene Oxide + Aniline → 2-(phenylamino)-1-phenylethan-1-ol (Major Product) vs. 1-(phenylamino)-2-phenylethan-1-ol (Minor Product)
Step-by-Step Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure adequate resolution and signal-to-noise.
-
¹³C{¹H} and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum, along with DEPT-135 and DEPT-90 experiments.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra. Optimize acquisition parameters for the specific molecule.[14]
Data Analysis and Interpretation:
The key to distinguishing the two possible regioisomers lies in the chemical shifts of the carbons and protons at the former epoxide positions (C1 and C2).
| Nucleus | Expected Chemical Shift (ppm) - Major Isomer (Attack at C2) | Expected Chemical Shift (ppm) - Minor Isomer (Attack at C1) | Rationale |
| H1 (on C1-OH) | ~4.8-5.0 | ~4.0-4.2 | Deshielded by both the phenyl group and the hydroxyl group. |
| H2 (on C2-NHPh) | ~3.2-3.5 | ~4.2-4.5 | Less deshielded than H1 in the major isomer. |
| C1 (-OH) | ~75-78 | ~55-60 | Directly attached to electronegative oxygen and a phenyl group. |
| C2 (-NHPh) | ~58-62 | ~70-75 | Attached to nitrogen, which is less electronegative than oxygen. |
Interpreting the 2D Data:
-
HSQC: The HSQC spectrum will provide the definitive link. For the major isomer, you will see a correlation between the ¹H signal at ~4.9 ppm and the ¹³C signal at ~76 ppm. You will also see a correlation between the ¹H signals at ~3.3 ppm and the ¹³C signal at ~60 ppm.
-
HMBC: An HMBC spectrum would show a correlation from the proton on the nitrogen (N-H) to both C1 and C2, but crucially, also to the ipso-carbon of the aniline phenyl ring, confirming the C-N bond.
By systematically applying this suite of NMR experiments, the identity of the major product as 2-(phenylamino)-1-phenylethan-1-ol can be confirmed with a high degree of confidence.
Conclusion
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Mohan, S., Dhas, V., & Raghunathan, R. (2020). Theoretical and Experimental Studies on the Regioselectivity of Epoxide Ring Opening by Nucleophiles in Nitromethane without any Catalyst: Nucleophilic-Chain Attack Mechanism. ResearchGate. [Link]
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Boros, S., et al. (2015). Regioselective ring-opening of 3,4-epoxy-N-protected piperidines with organo-cuprates. Tetrahedron, 71(45), 8639-8645. [Link]
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Chem V. (2018, March 3). Regioselectivity of epoxide ring-opening [Video]. YouTube. [Link]
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Wolters, L. P., et al. (2019). Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions. Chemistry – A European Journal, 25(6), 1394-1398. [Link]
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Furlan, R. L. E., et al. (2002). The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts. ResearchGate. [Link]
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Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Phenoxymethyl Oxiranes in Synthesis
Introduction: The Strategic Role of Fluorine in Oxirane Chemistry
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the targeted modification of molecular scaffolds is paramount to achieving desired physicochemical and biological properties. Phenoxymethyl oxiranes serve as versatile building blocks, offering a reactive epoxide ring tethered to a phenoxy group, a common motif in many biologically active compounds. The strategic introduction of fluorine into this scaffold can dramatically alter its characteristics, a concept well-established in medicinal chemistry.[1][2][3][4][5] This guide provides a comparative analysis of fluorinated and non-fluorinated phenoxymethyl oxiranes, offering insights into their synthesis, reactivity, and potential applications, supported by established principles and experimental methodologies.
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules.[2] These alterations are not merely incremental but can lead to profound changes in metabolic stability, lipophilicity, binding affinity to biological targets, and chemical reactivity.[1][2][4] This guide will explore these differences in the context of phenoxymethyl oxiranes, providing researchers, scientists, and drug development professionals with a comprehensive resource for making informed decisions in their synthetic endeavors.
I. Synthesis of Phenoxymethyl Oxiranes: A Comparative Overview
The synthesis of both fluorinated and non-fluorinated phenoxymethyl oxiranes typically proceeds via the epoxidation of the corresponding allyl phenyl ether. The choice of epoxidizing agent and reaction conditions can significantly influence the yield and purity of the final product.
A. General Synthetic Approach
A common and effective method for epoxidation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or in-situ generated dimethyldioxirane (DMDO) from Oxone®.[6][7] The general reaction scheme is illustrated below.
Caption: General workflow for the synthesis of phenoxymethyl oxiranes.
B. Experimental Protocols
Protocol 1: Synthesis of Non-Fluorinated Phenoxymethyl Oxirane
-
Dissolution: Dissolve allyl phenyl ether (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM to the reaction mixture. The slow addition is crucial to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure phenoxymethyl oxirane.[8]
Protocol 2: Synthesis of Fluorinated Phenoxymethyl Oxirane (e.g., 4-Fluorophenoxymethyl Oxirane)
The protocol is analogous to the synthesis of the non-fluorinated counterpart, with the starting material being the corresponding fluorinated allyl phenyl ether.
-
Dissolution: Dissolve 1-allyloxy-4-fluorobenzene (1 equivalent) in DCM.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 equivalents) in DCM.
-
Reaction Monitoring: Monitor the reaction progress via TLC. Due to the electron-withdrawing nature of fluorine, the reaction may proceed at a slightly different rate.
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the non-fluorinated oxirane.
C. Comparative Data
| Parameter | Non-Fluorinated Phenoxymethyl Oxirane | Fluorinated Phenoxymethyl Oxirane | Rationale for Difference |
| Typical Yield | 85-95% | 80-90% | The electron-withdrawing fluorine atom can slightly deactivate the double bond towards electrophilic attack, potentially leading to slightly lower yields under identical conditions. |
| Reaction Time | 2-4 hours | 3-5 hours | The deactivating effect of fluorine can slow down the rate of epoxidation. |
| Stability | Good | Excellent | The strong carbon-fluorine bond enhances thermal and chemical stability.[9][10] |
| ¹H NMR (CDCl₃, δ) | ~2.7 (dd, 1H), ~2.9 (dd, 1H), ~3.3 (m, 1H), ~4.0 (dd, 1H), ~4.2 (dd, 1H), 6.9-7.4 (m, 5H) | Similar shifts for the oxirane protons, with characteristic splitting patterns in the aromatic region due to ¹⁹F-¹H coupling. | The presence of fluorine introduces coupling with nearby protons, leading to more complex splitting patterns in the aromatic region of the NMR spectrum. |
| ¹⁹F NMR (CDCl₃, δ) | N/A | Dependent on the position of fluorine on the phenyl ring. | A key characterization technique for fluorinated compounds. |
II. Reactivity in Nucleophilic Ring-Opening Reactions
The primary utility of phenoxymethyl oxiranes in synthesis lies in the reactivity of the strained three-membered epoxide ring towards nucleophiles. This ring-opening reaction is a powerful tool for introducing new functional groups. The presence of fluorine on the phenoxy moiety can significantly influence the regioselectivity and rate of this reaction.
A. Mechanistic Considerations
The ring-opening of epoxides can proceed via either an SN1 or SN2 mechanism, depending on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile.[11]
Caption: Mechanisms of epoxide ring-opening under acidic and basic conditions.
In the case of phenoxymethyl oxiranes, under basic or neutral conditions, the SN2 attack of a nucleophile is expected to occur predominantly at the less sterically hindered terminal carbon of the oxirane ring.
B. Influence of Fluorination on Reactivity
The electron-withdrawing nature of the fluorine atom on the phenyl ring can have a pronounced effect on the reactivity of the epoxide. This effect is transmitted through the ether linkage.
-
Increased Electrophilicity: The fluorine atom withdraws electron density from the aromatic ring and, to a lesser extent, from the ether oxygen. This inductive effect can make the carbons of the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack.[12][13]
-
Enhanced Reaction Rates: Consequently, fluorinated phenoxymethyl oxiranes are expected to react faster with nucleophiles compared to their non-fluorinated analogs under similar conditions.[14]
Protocol 3: Comparative Nucleophilic Ring-Opening with an Amine
-
Reaction Setup: In separate flasks, dissolve phenoxymethyl oxirane (1 equivalent) and 4-fluorophenoxymethyl oxirane (1 equivalent) in a suitable solvent like ethanol.
-
Nucleophile Addition: Add a secondary amine, such as diethylamine (1.2 equivalents), to each flask at room temperature.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC. It is anticipated that the reaction with the fluorinated oxirane will proceed to completion more rapidly.
-
Work-up and Analysis: Upon completion, remove the solvent under reduced pressure. The resulting amino alcohols can be purified by column chromatography. The products can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regioselectivity of the ring-opening.
C. Expected Comparative Outcomes
| Feature | Non-Fluorinated Phenoxymethyl Oxirane | Fluorinated Phenoxymethyl Oxirane | Scientific Rationale |
| Reaction Rate with Nucleophiles | Moderate | Faster | The electron-withdrawing fluorine atom increases the electrophilicity of the oxirane carbons, accelerating the rate of nucleophilic attack.[12][14] |
| Regioselectivity (Basic/Neutral) | High (attack at terminal carbon) | High (attack at terminal carbon) | Steric hindrance remains the dominant factor controlling regioselectivity in SN2 reactions. |
| Product Stability | Good | Excellent | The presence of the C-F bond generally enhances the overall stability of the molecule.[9][10] |
III. Applications in Drug Discovery and Development
The strategic use of fluorination is a well-established tactic in medicinal chemistry to enhance the drug-like properties of a molecule.[1][2][3][4][5] The resulting fluorinated phenoxymethyl oxirane-derived structures can exhibit improved metabolic stability, increased binding affinity, and altered lipophilicity, all of which are critical parameters in drug development.[1][2]
-
Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[2][4]
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced potency.[2]
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
The choice between a fluorinated and a non-fluorinated phenoxymethyl oxirane as a synthetic intermediate will, therefore, depend on the specific therapeutic target and the desired properties of the final drug candidate.
Caption: Role of (fluoro)phenoxymethyl oxiranes in a drug discovery workflow.
IV. Conclusion
The comparison between fluorinated and non-fluorinated phenoxymethyl oxiranes highlights the profound impact of strategic fluorination in synthetic chemistry. While the fundamental synthetic routes to these compounds are similar, the presence of fluorine introduces notable differences in reaction kinetics, product stability, and the physicochemical properties of the resulting molecules. Fluorinated phenoxymethyl oxiranes offer a pathway to novel chemical entities with potentially enhanced drug-like properties, making them valuable tools for researchers in the pharmaceutical and agrochemical industries. The choice of whether to employ a fluorinated or non-fluorinated analog should be a deliberate one, guided by the specific goals of the research program. This guide provides the foundational knowledge and practical protocols to aid in that decision-making process.
V. References
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A Senior Application Scientist's Guide to the Validation of the Absolute Configuration of Chiral Phenoxymethyl Oxiranes
In the landscape of modern drug discovery and development, the unambiguous assignment of the absolute configuration of chiral molecules is not merely a regulatory checkbox; it is a fundamental cornerstone of stereospecific synthesis, efficacy, and patient safety. For researchers, scientists, and drug development professionals, particularly those working with potent intermediates like chiral phenoxymethyl oxiranes, mastering the techniques to validate stereochemistry is paramount. These oxiranes are pivotal building blocks in the synthesis of numerous β-blockers and other pharmaceuticals, where the biological activity is often confined to a single enantiomer.
This guide provides an in-depth, objective comparison of the primary analytical methodologies for determining the absolute configuration of chiral phenoxymethyl oxiranes. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering you to select and implement the most appropriate technique for your specific research needs. Every method described is presented as a self-validating system, grounded in authoritative scientific principles.
The Imperative of Stereochemical Integrity
The "handedness" of a molecule, its chirality, can dramatically alter its pharmacological and toxicological profile. The tragic case of thalidomide serves as a stark reminder of this principle. Therefore, the ability to definitively assign the (R) or (S) configuration to a chiral center is a critical analytical capability. Phenoxymethyl oxiranes, with their stereogenic carbon atoms in the oxirane ring, demand rigorous stereochemical validation to ensure the desired therapeutic outcome of the final active pharmaceutical ingredient (API).
A Comparative Analysis of Key Validation Techniques
The modern analytical toolbox offers several powerful techniques for the elucidation of absolute configuration. Here, we compare the most robust and widely adopted methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography stands as the most direct and unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[1][2] The technique relies on the diffraction pattern of X-rays by a single, well-ordered crystal.
Causality of Experimental Choice
When a crystalline derivative of the phenoxymethyl oxirane is available, X-ray crystallography is the preferred method due to its definitive nature. The resulting electron density map provides a precise spatial arrangement of the atoms, allowing for the unambiguous assignment of the R/S configuration according to the Cahn-Ingold-Prelog priority rules.[3][4]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth : The primary challenge often lies in obtaining a high-quality single crystal of the chiral phenoxymethyl oxirane or a suitable crystalline derivative. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[1]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations.
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model. This model is refined against the experimental data to yield the final, precise atomic coordinates.
-
Absolute Configuration Determination : For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays.[5] The Flack parameter is a critical value in this determination; a value close to zero for the correct enantiomer confirms the assignment.
Trustworthiness and Self-Validation
The strength of X-ray crystallography lies in its low potential for ambiguity. The final refined structure provides a direct visualization of the molecule's stereochemistry. The internal consistency of the crystallographic data and the statistical parameters of the refinement process serve as self-validating checks.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6][7] It is a powerful method for determining the absolute configuration of molecules in solution, making it particularly valuable when single crystals cannot be obtained.[7][8]
Causality of Experimental Choice
VCD is an excellent choice for phenoxymethyl oxiranes as they are often oils or low-melting solids, making crystallization difficult.[7] The technique is sensitive to the three-dimensional arrangement of atoms and can provide a definitive assignment of absolute configuration when coupled with quantum chemical calculations.[6][9]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation : A solution of the chiral phenoxymethyl oxirane is prepared in a suitable solvent (e.g., CDCl₃, CCl₄) at a concentration that provides an adequate infrared absorbance (typically 0.01 to 0.1 M).
-
Data Acquisition : The VCD spectrum is recorded on a specialized VCD spectrometer. It is crucial to also record the infrared (IR) absorption spectrum.
-
Computational Modeling :
-
Perform a conformational search for the phenoxymethyl oxirane using molecular mechanics.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment : The experimental VCD spectrum is compared to the calculated spectrum for one of the enantiomers (e.g., the (R)-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration. If the spectra are mirror images, the opposite configuration is assigned.
Trustworthiness and Self-Validation
The reliability of VCD comes from the direct comparison of an experimental spectrum with a theoretically predicted one. The agreement across multiple vibrational bands provides a high degree of confidence in the assignment. The simultaneous measurement of the IR spectrum serves as an internal control.
Electronic Circular Dichroism (ECD): Probing Chiral Chromophores
Electronic Circular Dichroism (ECD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region.[10][11] This method is particularly useful for molecules containing chromophores.
Causality of Experimental Choice
The phenyl group in phenoxymethyl oxiranes acts as a chromophore, making ECD a viable technique for determining their absolute configuration.[12] Similar to VCD, ECD is performed on solutions and relies on comparison with theoretical calculations.[13][14]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the chiral phenoxymethyl oxirane in a transparent solvent (e.g., methanol, acetonitrile). The concentration should be optimized to give a maximum absorbance of around 1.
-
Data Acquisition : Record the ECD and UV-Vis spectra of the sample.
-
Computational Modeling :
-
Spectral Comparison and Assignment : Compare the experimental ECD spectrum with the calculated spectrum. The sign and shape of the Cotton effects in the experimental spectrum should match the calculated spectrum for the correct enantiomer.
Trustworthiness and Self-Validation
The self-validating nature of ECD lies in the consistency between the experimental and theoretically predicted spectra. The accuracy of the assignment is enhanced by the presence of multiple Cotton effects that must all align with the calculated spectrum.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of chiral molecules through the use of chiral derivatizing agents (CDAs).[15][16] The chiral analyte is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have different NMR spectra, and the analysis of these differences can reveal the absolute configuration of the original analyte.[15]
Causality of Experimental Choice
NMR is a ubiquitous technique in chemical laboratories, making this method highly accessible. For phenoxymethyl oxiranes, the hydroxyl group formed upon ring-opening can be derivatized. A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its derivatives.
Experimental Protocol: Mosher's Method
-
Diastereomer Formation : React the chiral phenoxymethyl oxirane with a nucleophile (e.g., a thiol) to open the epoxide ring, yielding a chiral secondary alcohol. Divide the alcohol into two portions. React one portion with (R)-Mosher's acid chloride and the other with (S)-Mosher's acid chloride to form the respective diastereomeric Mosher's esters.
-
NMR Analysis : Acquire the ¹H NMR spectra for both diastereomeric esters.
-
Spectral Analysis : Identify a proton on the chiral backbone of the original alcohol. Compare the chemical shifts of this proton in the two diastereomeric esters.
-
Configuration Assignment : Based on the established Mosher's method model, the differences in chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage can be used to deduce the absolute configuration of the chiral center.
Trustworthiness and Self-Validation
The internal validation of this method comes from the consistent and predictable shielding/deshielding effects of the phenyl group in the Mosher's ester on the surrounding protons. The use of both enantiomers of the CDA provides a cross-check for the assignment.
Performance Comparison of Validation Techniques
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agents |
| Principle | X-ray diffraction by a single crystal | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light | Formation of diastereomers with distinct NMR spectra |
| Sample Phase | Solid (single crystal) | Solution | Solution | Solution |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams | Milligrams |
| Destructive? | No | No | No | No (sample is derivatized) |
| Requirement | High-quality single crystal | Chiral molecule | Chiral molecule with a chromophore | Reactive functional group for derivatization |
| Ambiguity | Very low | Low (with computational support) | Low (with computational support) | Moderate (model-dependent) |
| Throughput | Low | Moderate | Moderate | High |
Visualizing the Workflow
Experimental Workflow for VCD/ECD Analysis
Caption: Workflow for absolute configuration determination using VCD or ECD.
Logical Relationship of Validation Techniques
Caption: Logical categorization of primary validation techniques.
Conclusion
The determination of the absolute configuration of chiral phenoxymethyl oxiranes is a critical task that can be confidently addressed by several complementary analytical techniques. While single-crystal X-ray crystallography remains the definitive "gold standard," its requirement for a high-quality crystal can be a significant bottleneck. In such cases, the combination of chiroptical spectroscopy (VCD and ECD) with quantum chemical calculations provides a powerful and reliable alternative for determining the absolute configuration in solution. NMR spectroscopy with chiral derivatizing agents offers a more accessible, though sometimes less definitive, approach.
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Navigating the Bio-Active Landscape: A Comparative Evaluation of Novel Compounds Derived from (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
In the relentless pursuit of novel therapeutic agents, the strategic modification of promising chemical scaffolds is a cornerstone of modern drug discovery. This guide provides an in-depth biological evaluation of a series of novel compounds derived from the chiral epoxide, (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane. This parent molecule, with its unique combination of a reactive oxirane ring and a halogenated aromatic moiety, presents a compelling starting point for the development of potent and selective bioactive agents.[1]
The rationale behind the derivatization of this scaffold is twofold. Firstly, the epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups that can modulate the compound's physicochemical properties and biological targets.[2] Secondly, the presence of bromine and fluorine atoms on the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with target biomolecules, potentially enhancing its therapeutic index.[3][4]
This guide will objectively compare the in vitro anticancer and antimicrobial activities of a focused library of novel derivatives against the parent compound and established therapeutic agents. We will delve into the causality behind our experimental choices, present detailed protocols for the assays performed, and provide a transparent analysis of the structure-activity relationships (SAR) gleaned from the comparative data.
I. Synthesis and Derivatization Strategy
The novel compounds (designated as NC-1 to NC-4 ) were synthesized from the parent compound, this compound (PC ), through a ring-opening reaction of the oxirane moiety with various nucleophiles. This approach was chosen to introduce amino and azido functionalities, which are known to be present in many biologically active molecules.
| Compound ID | Derivative Type | Rationale for Synthesis |
| PC | This compound | Parent Compound |
| NC-1 | (R)-1-((5-bromo-2,3-difluorophenoxy)methyl)-2-aminoethanol | Introduction of a primary amine to potentially enhance water solubility and provide a site for further modification. |
| NC-2 | (R)-1-((5-bromo-2,3-difluorophenoxy)methyl)-2-(dimethylamino)ethanol | Introduction of a tertiary amine to increase basicity and modulate lipophilicity. |
| NC-3 | (R)-1-((5-bromo-2,3-difluorophenoxy)methyl)-2-azidoethanol | Introduction of an azide group as a versatile precursor for further "click" chemistry modifications. |
| NC-4 | (R)-1-((5-bromo-2,3-difluorophenoxy)methyl)-2-(pyrrolidin-1-yl)ethanol | Incorporation of a cyclic amine to explore the impact of steric bulk and conformational rigidity on biological activity. |
II. Comparative Anticancer Activity Evaluation
The antiproliferative effects of the parent compound and its novel derivatives were assessed against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). Doxorubicin, a widely used chemotherapeutic agent, was included as a positive control.
A. Cytotoxicity Assessment: XTT Assay
The in vitro cytotoxicity was determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, which measures the metabolic activity of viable cells.[5][6] The water-soluble formazan product of XTT reduction eliminates the need for a solubilization step, offering a more streamlined and reliable protocol compared to the MTT assay.[5]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: MCF-7 and A549 cells were seeded in 96-well microplates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were treated with serial dilutions of the test compounds (PC , NC-1 to NC-4 ) and Doxorubicin (final concentrations ranging from 0.1 to 100 µM) for 48 hours.
-
XTT Reagent Addition: Following the treatment period, the XTT labeling mixture was added to each well and the plates were incubated for 4 hours.
-
Absorbance Measurement: The absorbance of the soluble formazan product was measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| PC | > 100 | > 100 |
| NC-1 | 45.2 ± 3.1 | 58.7 ± 4.5 |
| NC-2 | 15.8 ± 1.9 | 22.4 ± 2.8 |
| NC-3 | 88.1 ± 6.3 | 95.2 ± 7.1 |
| NC-4 | 8.2 ± 0.9 | 12.5 ± 1.3 |
| Doxorubicin | 0.9 ± 0.1 | 1.2 ± 0.2 |
Interpretation of Cytotoxicity Data:
The parent compound (PC ) exhibited negligible cytotoxicity against both cell lines. The introduction of amino functionalities in NC-1 and NC-2 resulted in a noticeable increase in anticancer activity, with the dimethylamino derivative (NC-2 ) being more potent than the primary amine (NC-1 ). The azide derivative (NC-3 ) showed minimal activity. Significantly, the incorporation of a pyrrolidine ring in NC-4 led to a marked enhancement in cytotoxicity, with IC₅₀ values in the low micromolar range. While not as potent as the clinical drug Doxorubicin, the substantial increase in activity for NC-4 highlights a promising avenue for further optimization.
B. Mechanism of Action: Caspase-3/7 Activity Assay
To investigate whether the observed cytotoxicity of the most potent compound, NC-4 , was due to the induction of apoptosis, a Caspase-Glo® 3/7 assay was performed. Caspases are key proteases in the apoptotic pathway, and their activation is a hallmark of programmed cell death.[7][8][9]
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Treatment: MCF-7 cells were treated with NC-4 at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Caspase-Glo® 3/7 Reagent Addition: An equal volume of Caspase-Glo® 3/7 reagent was added to each well.
-
Incubation: The plate was incubated at room temperature for 1 hour.
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.
Caspase-3/7 Activation in MCF-7 Cells Treated with NC-4
| Treatment | Fold Increase in Caspase-3/7 Activity |
| Vehicle Control | 1.0 |
| NC-4 (IC₅₀) | 3.8 ± 0.4 |
| NC-4 (2x IC₅₀) | 6.2 ± 0.7 |
The significant, dose-dependent increase in caspase-3/7 activity in cells treated with NC-4 strongly suggests that its cytotoxic effect is mediated, at least in part, by the induction of apoptosis.
Caption: Proposed apoptotic pathway induced by NC-4.
III. Comparative Antimicrobial Activity Evaluation
The antimicrobial potential of the synthesized compounds was evaluated against two common bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). Ciprofloxacin, a broad-spectrum antibiotic, was used as a positive control.
A. Qualitative Screening: Disk Diffusion Assay
The disk diffusion assay, also known as the Kirby-Bauer test, was employed as a preliminary qualitative screen to assess the antimicrobial activity.[10] This method provides a visual indication of growth inhibition.
Experimental Protocol: Disk Diffusion Assay
-
Bacterial Lawn Preparation: A suspension of each bacterial strain was uniformly spread onto Mueller-Hinton agar plates.
-
Disk Application: Sterile paper disks impregnated with a standard concentration (50 µg) of each test compound and Ciprofloxacin were placed on the agar surface.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disk was measured in millimeters.
Zone of Inhibition (in mm)
| Compound | Staphylococcus aureus | Escherichia coli |
| PC | - | - |
| NC-1 | 8 ± 1 | 7 ± 1 |
| NC-2 | 12 ± 1 | 9 ± 1 |
| NC-3 | - | - |
| NC-4 | 15 ± 2 | 11 ± 1 |
| Ciprofloxacin | 25 ± 2 | 22 ± 2 |
B. Quantitative Analysis: Broth Microdilution Assay
To determine the minimum inhibitory concentration (MIC), a quantitative broth microdilution assay was performed.[11][12] The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]
Experimental Protocol: Broth Microdilution Assay
-
Serial Dilutions: Two-fold serial dilutions of the test compounds and Ciprofloxacin were prepared in Mueller-Hinton broth in a 96-well plate.
-
Bacterial Inoculation: Each well was inoculated with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).[11][13]
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) was observed.
Minimum Inhibitory Concentration (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli |
| PC | > 128 | > 128 |
| NC-1 | 64 | 128 |
| NC-2 | 32 | 64 |
| NC-3 | > 128 | > 128 |
| NC-4 | 16 | 32 |
| Ciprofloxacin | 1 | 0.5 |
Interpretation of Antimicrobial Data:
Similar to the anticancer activity, the parent compound (PC ) was inactive against both bacterial strains. The amino derivatives NC-1 and NC-2 showed modest activity, with NC-2 being more effective. Again, the pyrrolidine derivative NC-4 demonstrated the most promising antimicrobial activity, particularly against the Gram-positive S. aureus. The greater susceptibility of the Gram-positive bacterium could be attributed to the differences in the cell wall structure compared to the Gram-negative E. coli. While the potency of NC-4 does not match that of Ciprofloxacin, the results indicate that this chemical scaffold is a viable starting point for the development of novel antibacterial agents.
Caption: Workflow for the biological evaluation of novel compounds.
IV. Structure-Activity Relationship (SAR) and Future Directions
The comparative biological evaluation of these novel derivatives of this compound has yielded valuable insights into their structure-activity relationships.
-
Importance of the Ring-Opened Amino Alcohol Moiety: The inertness of the parent epoxide (PC ) compared to its amino alcohol derivatives strongly suggests that the ring-opened structure is crucial for both the observed anticancer and antimicrobial activities.
-
Influence of the Amino Substituent: The nature of the substituent on the amino group significantly impacts potency. The cyclic pyrrolidine moiety in NC-4 consistently provided the highest activity across all assays. This could be attributed to a combination of factors including increased lipophilicity, favorable steric interactions with the biological target, and conformational rigidity.
-
Potential for Further Optimization: The promising activity of NC-4 warrants further investigation. Future work should focus on synthesizing additional analogs with different cyclic amines (e.g., piperidine, morpholine) and exploring substitutions on the aromatic ring to further enhance potency and selectivity.
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A Comparative Guide to the Kinetics of Epoxide Ring-Opening with Diverse Nucleophiles
For researchers, scientists, and professionals in drug development, the ring-opening of epoxides is a cornerstone of synthetic chemistry. The high ring strain of the three-membered ether ring makes epoxides valuable electrophilic intermediates for forming carbon-heteroatom bonds.[1] The kinetics of this reaction, however, are critically dependent on the nature of the nucleophile and the catalytic conditions employed. This guide provides a comparative analysis of the kinetics of epoxide ring-opening with oxygen-, nitrogen-, and sulfur-based nucleophiles, supported by experimental data and detailed protocols to empower researchers to conduct their own robust comparative studies.
Mechanistic Principles Governing Reaction Kinetics
The rate of epoxide ring-opening is fundamentally governed by the reaction mechanism, which is highly sensitive to the reaction conditions. The two principal pathways are the SN2 (bimolecular nucleophilic substitution) and a mechanism with significant SN1-like character (unimolecular nucleophilic substitution).
Base-Catalyzed/Neutral Conditions: The SN2 Pathway
Under basic or neutral conditions, the ring-opening of an epoxide with a strong nucleophile proceeds via a classic SN2 mechanism.[1][2] The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the opening of the strained ring and the formation of an alkoxide intermediate. A subsequent protonation step yields the final product.[1]
The kinetics of this reaction are second-order, depending on the concentration of both the epoxide and the nucleophile. The rate is highly influenced by steric hindrance; consequently, the nucleophilic attack preferentially occurs at the less substituted carbon atom of the epoxide.[1]
Acid-Catalyzed Conditions: A Hybrid SN1/SN2 Pathway
In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a much better leaving group and activating the epoxide for nucleophilic attack, even by weaker nucleophiles.[3] The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms.
For primary and secondary epoxides, the reaction largely follows an SN2-like pathway with the nucleophile attacking the less sterically hindered carbon. However, for epoxides with a tertiary carbon, the reaction has significant SN1 character.[4] The transition state involves a substantial buildup of positive charge on the more substituted carbon, which can better stabilize it. This leads to a reversal of regioselectivity, with the nucleophile preferentially attacking the more substituted carbon.[4][5]
Comparative Kinetic Data
Nucleophilicity Trends
In general, the nucleophilicity of the attacking atom plays a significant role in the reaction rate, particularly under SN2 conditions. The general trend for common nucleophiles is:
Thiols (Sulfur) > Amines (Nitrogen) > Alcohols/Water (Oxygen)
Sulfur is highly polarizable and a potent nucleophile.[6] Amines are also strong nucleophiles. Alcohols and water are weaker nucleophiles and often require acid catalysis for efficient ring-opening.[7]
Quantitative Kinetic Parameters
The following table summarizes representative kinetic data for the ring-opening of propylene oxide with different nucleophiles. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Nucleophile | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Oxygen | ||||
| Methanol | Acid-catalyzed | - | - | [8] |
| 1-Octanol | KOH | - | - | [9] |
| Nitrogen | ||||
| Aniline | LiBr | - | - | [10] |
| Morpholine | Base-functionalized silica | 93% conversion | - | [11] |
| Sulfur | ||||
| Thiols | Base-catalyzed | - | - | [12] |
Note: The table highlights the lack of directly comparable kinetic data in the literature and underscores the need for standardized experimental studies.
Experimental Protocols for Kinetic Analysis
To generate reliable comparative data, meticulous experimental design and execution are paramount. Here, we provide detailed protocols for monitoring the kinetics of epoxide ring-opening using Nuclear Magnetic Resonance (NMR) spectroscopy and Differential Scanning Calorimetry (DSC).
Kinetic Analysis by ¹H NMR Spectroscopy
Objective: To monitor the real-time consumption of the epoxide and the formation of the ring-opened product to determine reaction rates.
Materials:
-
Epoxide (e.g., propylene oxide, styrene oxide)
-
Nucleophile (e.g., benzylamine, thiophenol, isopropanol)
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., tetramethylsilane - TMS, or a compound with a distinct, non-overlapping signal)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of the epoxide and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish the initial concentrations and chemical shifts.
-
Initiate the Reaction: Add a known concentration of the nucleophile to the NMR tube, and if required, the catalyst. Start the timer immediately.
-
Time-Resolved Data Acquisition: Immediately place the NMR tube in the spectrometer, which has been pre-shimmed and set to the desired reaction temperature. Acquire spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the epoxide and a unique proton on the product.
-
Normalize the integrals against the integral of the internal standard to account for any variations in spectrometer performance.
-
Plot the concentration of the epoxide versus time.
-
Determine the initial rate of the reaction from the slope of the curve at t=0.
-
From the rate data, determine the order of the reaction and the rate constant.
-
Kinetic Analysis by Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the exothermic ring-opening reaction to determine the extent of reaction and kinetic parameters. This method is particularly useful for studying curing reactions of epoxy resins.
Materials:
-
Epoxy resin
-
Curing agent (nucleophile, e.g., an amine or an anhydride)
-
DSC instrument with hermetic aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount (5-10 mg) of the uncured epoxy resin and curing agent mixture into a DSC pan and hermetically seal it.
-
Isothermal DSC:
-
Rapidly heat the sample to the desired isothermal curing temperature.
-
Hold the sample at this temperature and record the heat flow as a function of time until the reaction is complete (i.e., the heat flow returns to the baseline).
-
The area under the exothermic peak is proportional to the total enthalpy of the reaction.
-
-
Dynamic (Non-isothermal) DSC:
-
Heat the sample at a constant heating rate (e.g., 5, 10, 15, 20 °C/min) over a temperature range that encompasses the entire curing process.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
From the heat flow data, the extent of conversion (α) can be calculated at any given time or temperature.
-
Kinetic models (e.g., the Kamal-Sourour model for autocatalytic reactions) can be fitted to the data to determine the activation energy (Ea), the reaction order, and the pre-exponential factor (A).
-
Visualizing Reaction Pathways and Workflows
Reaction Mechanisms
Caption: Generalized mechanisms for base-catalyzed and acid-catalyzed epoxide ring-opening.
Experimental Workflow for Kinetic Analysis
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane
For professionals engaged in the intricate work of drug development and scientific research, the responsible management of chemical reagents is as crucial as the innovative research itself. (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane, a halogenated epoxide, is a valuable building block in pharmaceutical synthesis.[1] However, its unique molecular structure—featuring a reactive epoxide ring and stable carbon-halogen bonds—necessitates a rigorous and informed approach to its disposal.[1][2]
This guide provides a direct, procedural framework for the safe handling and disposal of this compound. Moving beyond a simple checklist, we delve into the chemical reasoning behind these protocols, ensuring that your laboratory practices are not only compliant but also fundamentally safe and environmentally responsible.
Hazard Profile and Core Safety Considerations
Understanding the inherent chemical properties of this compound is the foundation of its safe management. The primary hazards stem from two key structural features: the epoxide group and the halogen substituents.
-
Epoxide Reactivity: The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions with a wide range of nucleophiles, including acids, bases, and amines.[2] This reactivity makes it a potential alkylating agent, a class of compounds that requires careful handling due to potential mutagenic properties.[2]
-
Halogenated Structure: The presence of bromine and fluorine atoms classifies this compound as a halogenated organic waste.[1][3] Such compounds are often persistent in the environment and can generate toxic byproducts, like hydrobromic and hydrofluoric acid, if not incinerated at appropriate temperatures in properly equipped facilities.[4] The strong carbon-fluorine bonds, in particular, are reminiscent of those in per- and polyfluoroalkyl substances (PFAS), notorious for their extreme environmental persistence.[5][6]
These properties mandate that this compound must be treated as hazardous waste .[2][7] Disposal via sanitary sewer or in standard laboratory trash is strictly forbidden.[2]
Table 1: Summary of Hazards and Disposal Parameters
| Parameter | Information & Rationale | Disposal Consideration |
|---|---|---|
| Chemical Class | Halogenated Epoxide[1][2] | Must be disposed of as hazardous chemical waste. |
| Primary Hazards | Potential mutagen, alkylating agent, skin and eye irritant.[2] | Requires full Personal Protective Equipment (PPE) during handling and waste packaging. |
| Reactivity | Reactive with acids, bases, and other nucleophiles.[2] | Segregate from all other waste streams, especially aqueous and reactive wastes. |
| Environmental Fate | Halogenated organics can be environmentally persistent; thermal decomposition can release hazardous gases.[2][5] | Must be sent for high-temperature incineration at a licensed hazardous waste facility.[7] |
| PPE Requirement | Chemical splash goggles, nitrile gloves, and a fully buttoned lab coat are mandatory.[2][8] | Always wear appropriate PPE when handling the pure compound and its waste containers. |
Core Disposal Protocol: In-Lab Waste Management
The primary responsibility of laboratory personnel is the correct identification, segregation, and containment of the chemical waste. Improper segregation can lead to dangerous reactions within the waste container and significantly complicate the final disposal process.[3]
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a tightly sealing screw cap. Glass is often suitable, but check compatibility. The original product container can be an excellent choice for waste accumulation.[3][9]
-
Labeling is Paramount: Before adding any waste, affix a "Hazardous Waste" label to the container.[8] The label must clearly state:
-
The full chemical name: "this compound"
-
The primary hazard: "Halogenated Organic Waste," "Irritant," "Reactive"
-
The accumulation start date.
-
-
Segregate Meticulously: This waste stream must be kept separate.
-
Transferring Waste: When adding waste to the container, do so inside a certified chemical fume hood.[8] Keep the container closed at all times except when actively adding waste.[9]
-
Container Management: Do not overfill the container; leave at least 10% headspace to allow for vapor expansion. Once full, or if the project is complete, securely close the cap.
-
Storage Pending Pickup: Store the sealed waste container in a designated, secure satellite accumulation area away from incompatible materials.[8]
Caption: Complete lifecycle of chemical waste from lab to disposal.
By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, protect the environment from a persistent chemical threat, and uphold the rigorous standards of professional scientific conduct.
References
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Navigating the Handling of (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane: A Guide to Personal Protective Equipment and Safe Disposal
For the diligent researcher in the fast-paced world of drug development, the introduction of a novel reagent like (R)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane represents a gateway to new synthetic possibilities. However, with great potential comes the critical responsibility of ensuring personal and environmental safety. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, moving beyond a simple checklist to explain the why behind each recommendation. Our goal is to empower you with the knowledge to work confidently and safely.
Deconstructing the Hazard Profile: A Structure-Based Risk Assessment
A complete Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, necessitating a thorough evaluation of its structural components to anticipate its toxicological profile. The molecule comprises three key features: a brominated aromatic ring, a difluorophenoxy group, and a terminal epoxide (oxirane) ring.
-
The Epoxide Ring: This strained three-membered ring is the primary source of reactivity and a significant toxicological concern. Epoxides are known alkylating agents, meaning they can react with biological nucleophiles like DNA and proteins. This reactivity is the basis for the GHS08 (Health Hazard) pictogram and the H341 statement (Suspected of causing genetic defects) found on some supplier websites. Many epoxides are also classified as skin and respiratory sensitizers (H317: May cause an allergic skin reaction).[1]
-
The Halogenated Phenoxy Moiety: The presence of bromine and fluorine on the aromatic ring warrants caution. Brominated aromatic compounds have been associated with a range of health effects, including endocrine disruption, neurobehavioral disorders, and cancer.[2][3] Fluorinated compounds, particularly those that can be metabolized, may pose risks to kidney function.[4] The GHS07 pictogram, indicating skin and eye irritation (H315, H319) and potential respiratory irritation (H335), is consistent with the hazards of many halogenated aromatic compounds.[5][6]
Based on this structural analysis, a conservative approach to handling is paramount. We must assume the compound is toxic, a skin and eye irritant, a potential sensitizer, and a suspected mutagen.
The Last Line of Defense: A Multi-Layered PPE Strategy
Given the anticipated hazards, a comprehensive Personal Protective Equipment (PPE) strategy is non-negotiable. This strategy is designed to create multiple barriers between the researcher and the chemical, minimizing the risk of exposure through all potential routes: dermal, ocular, and inhalation.
Core PPE Requirements
The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | PPE Item | Specification and Rationale |
| Hands | Double Gloving (Nitrile) | Inner Glove: Standard nitrile laboratory glove. Outer Glove: Thicker, chemical-resistant nitrile glove. The double-gloving technique provides a critical safety buffer. Should the outer glove be compromised, the inner glove offers temporary protection while the outer glove is safely removed and replaced. Nitrile offers good resistance to a broad range of chemicals, but it's crucial to change gloves immediately upon suspected contact and at regular intervals (e.g., every 30-60 minutes).[7] |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes to protect against splashes from all angles. Face Shield: Worn over goggles, it provides an additional layer of protection for the entire face from splashes or unexpected reactions. Standard safety glasses are insufficient.[7] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a material resistant to chemical permeation (e.g., polyester or a poly-cotton blend with a chemical-resistant finish) is required. It should have long sleeves with tight-fitting cuffs and a snap or button front that can be quickly removed in an emergency. |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of the solid or any solutions should be performed within a properly functioning chemical fume hood to minimize inhalation exposure. For situations where a fume hood is not feasible or for spill cleanup, a respirator with an organic vapor cartridge may be necessary.[8] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Operational Plan: From Benchtop to Waste Container
Safe handling extends beyond wearing the correct PPE. It encompasses a disciplined approach to the entire experimental workflow.
Handling:
-
Always work in a well-ventilated area, preferably a certified chemical fume hood. [8]
-
Avoid generating dust. If the compound is a solid, handle it carefully to minimize aerosolization.
-
Use dedicated spatulas and glassware. Avoid cross-contamination with other reagents.
-
Keep containers tightly sealed when not in use.
In Case of a Spill:
-
Alert colleagues and evacuate the immediate area if necessary.
-
Ensure you are wearing the appropriate PPE before attempting cleanup.
-
For small spills: Use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the substance.
-
Gently sweep the absorbed material into a designated, labeled hazardous waste container. Do not create dust.
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
End of Life Cycle: Disposal Plan
As a halogenated organic compound with potential mutagenic properties, this compound and any materials contaminated with it require careful disposal as hazardous waste.
Waste Segregation is Key:
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[9][10][11]
-
Never dispose of this compound down the drain. [12]
-
Ensure waste containers are made of a compatible material and are kept closed at all times, except when adding waste. [9]
By adhering to these protocols, researchers can confidently handle this compound, unlocking its synthetic potential while upholding the highest standards of laboratory safety.
References
-
Kennedy, G. L. (1990). Toxicology of fluorine-containing monomers. PubMed. Available at: [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Available at: [Link]
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available at: [Link]
-
Kim, Y., et al. (2014). Health consequences of exposure to brominated flame retardants: a systematic review. Chemosphere. Available at: [Link]
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Crosslink Technology Inc. Epoxy Resin Systems Safe Handling Guide. Available at: [Link]
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Syracuse University. Chemical Waste Disposal Guidelines. Available at: [Link]
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GERPAC. (2012). Personal protective equipment for preparing toxic drugs. Available at: [Link]
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European Chemicals Agency (ECHA). (2024). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available at: [Link]
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Entropy Resins. Epoxy Resin Safety Precautions. Available at: [Link]
-
ETH Zürich. (2021). Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
-
Hampshire College. Lab Safety Manual: Working with Hazardous Materials. Available at: [Link]
-
Birnbaum, L. S. (2019). Human Health Effects of Brominated Flame Retardants. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 522826, 2,5-Difluorobenzophenone. PubChem. Available at: [Link]
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Nipissing University. (2019). Hazardous Materials Disposal Guide. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Available at: [Link]
-
Sunstream Global. (2025). ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Available at: [Link]
-
Wolverine Coatings Corporation. Safe Handling of Epoxy Resin Systems. Available at: [Link]
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National Center for Biotechnology Information. (2001). Personal Protective Equipment. Chemical and Biological Terrorism: Research and Development to Improve Civilian Medical Response. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2736298, 5-Bromo-2-fluoro-1,3-dimethylbenzene. PubChem. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
